n-Boc-(r)-indoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
QONNUMLEACJFME-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
n-Boc-(r)-indoline-2-carboxylic acid chemical structure and properties
Executive Summary
N-Boc-(R)-indoline-2-carboxylic acid (also known as (R)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid) is a critical chiral building block in medicinal chemistry and peptide synthesis.[1] Functioning as a conformationally constrained analog of D-proline, this bicyclic amino acid derivative is pivotal in the design of peptidomimetics, particularly for Angiotensin-Converting Enzyme (ACE) inhibitors and specific protease inhibitors where rigid stereochemical control is required.
This guide provides a comprehensive technical analysis of the (R)-enantiomer, distinct from its widely utilized (S)-counterpart (the precursor to Perindopril), focusing on its physicochemical properties, synthetic routes, rotameric behavior, and applications in drug discovery.
Structural & Physicochemical Profile
Chemical Identity
-
IUPAC Name: (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
-
Common Name: N-Boc-(R)-indoline-2-carboxylic acid
-
CAS Number:
-
Molecular Formula: C₁₄H₁₇NO₄
-
Molecular Weight: 263.29 g/mol
Physical Properties
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Becomes waxy/oil if impure |
| Melting Point | 128–133 °C (Derivative dependent) | Free acid dec. >168 °C |
| Chirality | (R)-Enantiomer | D-Proline analog |
| Optical Rotation | Magnitude mirrors (S)-isomer (-81°) | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water/hexane |
| pKa | ~3.6 (Carboxylic acid) | Lower than Proline due to aryl induction |
NMR Rotamerism
Unlike standard amino acids, N-Boc-indoline-2-carboxylic acid exhibits significant rotamerism at room temperature due to the restricted rotation of the N-Boc carbamate bond within the bicyclic system.
-
Observation:
H NMR spectra in CDCl or DMSO-d typically display two sets of signals (ratio ~2:1 to 3:1). -
Mechanism: The tert-butyl group experiences steric clash with the C2-carboxylic acid and the C7-aromatic proton, slowing the interconversion between cis (syn) and trans (anti) conformers on the NMR timescale.
-
Diagnostic Signals:
-
tert-Butyl: Two singlets around
1.40–1.60 ppm. -
-Proton (H2): Two multiplets/doublets around
4.80–5.20 ppm.
-
Synthetic Pathways & Production[5][6]
The synthesis of the (R)-enantiomer typically requires optical resolution, as direct asymmetric hydrogenation of indole-2-carboxylic acid often favors the (S)-isomer or yields low enantiomeric excess (ee).
Core Synthesis Workflow (Resolution Route)
The most robust industrial route involves the reduction of indole-2-carboxylic acid followed by classical resolution or enzymatic kinetic resolution.
Figure 1: Synthetic workflow for the production of high-purity N-Boc-(R)-indoline-2-carboxylic acid via optical resolution.
Detailed Protocol: Chemical Resolution & Protection
Step 1: Reduction
Dissolve indole-2-carboxylic acid in acetic acid. Add NaCNBH
Step 2: Resolution
-
Dissolve the racemic acid in hot ethanol.[1]
-
Add (R)-(+)-
-methylbenzylamine (0.5 eq). -
Allow to cool slowly. The diastereomeric salt of the (R)-acid crystallizes (solubility difference).
-
Filter and recrystallize twice from EtOH to achieve >99% optical purity.
-
Liberate the free acid using 1M HCl and extraction.
Step 3: Boc-Protection
-
Suspend (R)-indoline-2-carboxylic acid in 1:1 Dioxane/Water.
-
Add 1M NaOH (2.0 eq) to dissolve.
-
Add Di-tert-butyl dicarbonate (Boc
O, 1.2 eq) dropwise at 0°C. -
Stir at RT for 12 hours.
-
Evaporate dioxane, acidify aqueous layer to pH 2 with KHSO
. -
Extract with EtOAc, wash with brine, dry over Na
SO .
Chemical Reactivity & Handling
Orthogonality
The N-Boc group provides orthogonality to C-terminal protection (Methyl/Benzyl esters) and side-chain protection of other residues.
-
Acid Lability: The Boc group is removed using TFA/DCM (1:1) or 4M HCl in Dioxane .
-
Note: Indoline nitrogen is less basic than aliphatic amines; deprotection is generally faster, but the resulting indoline free base is prone to oxidation (to indole) if left in solution with air.
-
-
Base Stability: Stable to saponification conditions (LiOH/MeOH) used to remove C-terminal methyl esters.
Stability Hazards
-
Oxidation: The indoline ring is susceptible to oxidation back to the aromatic indole, especially under radical conditions or prolonged exposure to air/light. Store under inert gas (Argon) at 2–8°C.
-
Racemization: The C2-proton is acidic due to the electron-withdrawing nature of the carboxyl and the N-acyl group. Avoid strong bases (e.g., NaH) during coupling reactions; use tertiary amines (DIPEA) sparingly.
Medicinal Chemistry Applications
Proline Surrogacy & Conformational Locking
N-Boc-(R)-indoline-2-carboxylic acid acts as a constrained D-Proline mimetic . The fusion of the benzene ring to the pyrrolidine ring (positions 2,3 of indole) restricts the conformational flexibility of the five-membered ring.
-
Phi (
) Angle Restriction: The rigid bicyclic system locks the torsion angle , reducing the entropy penalty upon binding to a protein target. -
Hydrophobic Interaction: The fused benzene ring provides an additional
- stacking or hydrophobic interaction vector that Proline lacks.
Drug Design Logic: ACE Inhibitors
While the (S)-isomer is the core of Perindopril (an ACE inhibitor), the (R)-isomer is utilized in:
-
Negative Controls: Establishing stereospecificity in SAR studies.
-
Protease Inhibitors: Targeting enzymes that prefer D-amino acid residues (e.g., bacterial cell wall synthesis enzymes or specific viral proteases).
-
Peptidomimetics: Inducing
-turn secondary structures in synthetic peptides.
Figure 2: Pharmacophoric features and applications of the (R)-indoline scaffold.
Analytical Specification
HPLC Method (Chiral Purity)
To verify the enantiomeric excess (ee) against the (S)-isomer.
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention: (R)-isomer typically elutes before or after (S)-isomer depending on the specific column selector; standards are required.
Spectroscopic Data (Reference)
H NMR (400 MHz, CDClReferences
-
Synthesis and Resolution of Indoline-2-carboxylic Acid: Hudson, C. B.; Robertson, A. V.[4] "The chemistry of the pyrrolic compounds. III. The synthesis of indoline-2-carboxylic acid." Australian Journal of Chemistry, 1967 , 20, 1935-1941.
-
Enzymatic Resolution (Lipase): Kato, K.; Katayama, M.; Fujii, A.; Kimoto, H. "Enzymatic resolution of N-Boc-indoline-2-carboxylic acid esters." Journal of Fermentation and Bioengineering, 1995 , 80, 610-612.
-
ACE Inhibitor Structure-Activity Relationships (Perindopril Context): Vincent, M.; et al. "Stereoselective synthesis of a new series of enalapril analogues containing a bicyclic amino acid." Tetrahedron Letters, 1982 , 23, 1677-1680.
-
Rotameric Behavior of N-Boc Indolines: Wiberg, K. B.; Bailey, W. F. "Rotational Barriers in N-Boc-Heterocycles." Journal of Organic Chemistry, 2000 , 65, 1856.
-
PubChem Compound Summary (Parent Acid): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6928266, Indoline-2-carboxylic acid, (R)-".
Sources
molecular weight and formula of (R)-1-Boc-indoline-2-carboxylic acid
The following technical guide details the molecular characteristics, synthetic pathways, and application profiles of (R)-1-Boc-indoline-2-carboxylic acid , a critical chiral building block in medicinal chemistry.
Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
(R)-1-Boc-indoline-2-carboxylic acid is a protected non-proteinogenic amino acid derivative used extensively as a conformationally constrained proline surrogate .[1] Its rigid bicyclic structure reduces the entropic penalty of ligand-receptor binding, making it a high-value scaffold in the design of peptidomimetics, particularly for Hepatitis C Virus (HCV) NS3 protease inhibitors and various oncology targets.[1] This guide provides validated physicochemical data, synthetic protocols, and characterization standards.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data establishes the baseline identity for the (R)-enantiomer. Note that while the (S)-enantiomer is more commercially prevalent (CAS: 144069-67-0), the (R)-enantiomer is distinct in its stereochemical utility.[1]
| Property | Specification |
| Chemical Name | (R)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| CAS Registry Number | Note: Often custom synthesized.[1] Enantiomer of 144069-67-0.[1][2][3][4] |
| Chiral Center | C-2 (Rectus / R-configuration) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid) |
Structural Representation
The compound features an indoline (2,3-dihydroindole) core.[1][5] The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety resides at the chiral C-2 position.[1]
Synthetic Pathway & Methodology
The synthesis of (R)-1-Boc-indoline-2-carboxylic acid typically requires the resolution of the racemic indoline-2-carboxylic acid followed by N-protection.[1] Direct asymmetric hydrogenation of indole-2-carboxylic acid is also possible but less common in batch scale-up.[1]
Phase 1: Resolution of Racemic Indoline-2-Carboxylic Acid
To obtain the (R)-enantiomer from the racemic precursor (CAS: 78348-24-0), a classical resolution via diastereomeric salt formation is the industry standard.[1]
-
Reagent: (S)-
-Methylbenzylamine (or (R)-isomer depending on target salt solubility). -
Mechanism: The chiral amine forms a diastereomeric salt with the acid.[1] The (S)-acid salt typically precipitates, leaving the (R)-acid enriched in the mother liquor .[1]
-
Purification: The (R)-enriched filtrate is acidified (HCl) to recover the free acid, which is then recrystallized to high optical purity (>99% ee).[1]
Phase 2: N-Boc Protection
Once the (R)-indoline-2-carboxylic acid (CAS: 98167-06-7 for unprotected R-form) is isolated, the Boc group is installed.[1]
Protocol:
-
Dissolution: Dissolve (R)-indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1N NaOH (2.5 eq) to deprotonate the carboxylic acid and the amine. Cool to 0°C.[1]
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Workup:
-
Isolation: Dry organic layers over Na₂SO₄, filter, and concentrate to yield the product.
Workflow Visualization
The following diagram illustrates the critical path from racemic starting material to the final protected chiral scaffold.
Figure 1: Synthetic workflow for the isolation and protection of the (R)-enantiomer.[1]
Analytical Characterization (Trustworthiness)[1]
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.8 (br s, 1H, COOH)[1]
- 7.7–7.8 (d, 1H, Ar-H, C7)[1]
- 7.1–7.2 (m, 2H, Ar-H)[1]
- 6.9 (t, 1H, Ar-H)[1]
- 4.7–4.8 (dd, 1H, N-CH-COOH, chiral center)[1]
- 3.5 (dd, 1H, C3-H)[1]
- 3.0 (d, 1H, C3-H)[1]
- 1.4–1.6 (s, 9H, Boc t-butyl group)[1]
-
Note: Rotamers of the Boc group may cause peak broadening or doubling in NMR spectra at room temperature.
Mass Spectrometry (MS)[1]
-
Method: ESI (Electrospray Ionization)[1]
-
Positive Mode: [M+Na]⁺ = 286.29 m/z[1]
-
Negative Mode: [M-H]⁻ = 262.29 m/z[1]
Chiral HPLC[7]
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:[1]15) with 0.1% TFA.[1]
-
Purpose: To confirm enantiomeric excess (ee) > 98% and ensure absence of the (S)-isomer.
Applications in Drug Discovery[1][9][11][12]
(R)-1-Boc-indoline-2-carboxylic acid is not merely a reagent; it is a strategic scaffold in Structure-Activity Relationship (SAR) studies.[1]
Peptidomimetics & Proline Replacement
The indoline ring acts as a rigid analog of proline.[1] By replacing a proline residue with indoline-2-carboxylic acid, researchers can lock the peptide backbone into a specific conformation (often favoring
-
Impact: Increases metabolic stability (resistance to proteases) and enhances receptor selectivity.[1]
HCV NS3/4A Protease Inhibitors
Indoline-2-carboxylates are frequent motifs in the P2 position of HCV protease inhibitors.[1]
-
Mechanism: The bicyclic system fills the S2 hydrophobic pocket of the enzyme more effectively than flexible acyclic chains, improving binding affinity (
).
Oncology (MDM2-p53 Inhibitors)
Derivatives of indoline-2-carboxylic acid have been explored as antagonists of the MDM2-p53 interaction, helping to restore p53 tumor suppressor function in cancer cells.[1]
Figure 2: Pharmacological utility of the indoline scaffold in modern drug design.[1]
Handling, Stability, and Safety
-
Storage: Store at 2–8°C. The Boc group is acid-labile; avoid exposure to acidic fumes during storage.
-
Stability: Stable under normal laboratory conditions. Hygroscopic—keep desiccated.[1]
-
Safety (GHS):
References
-
PubChem. (2025).[1] Indoline-2-carboxylic acid, N-BOC protected (Compound Summary).[1] National Library of Medicine.[1] [Link][1]
-
Kim, D. H., et al. (1983).[1][6] Synthesis of optically pure indoline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 26(3), 394.[1][6] (Foundational citation for resolution methodology).
Sources
- 1. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 [sigmaaldrich.com]
- 3. NO334199B1 - Process for the synthesis of (2S) -indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 4. NO334199B1 - Process for the synthesis of (2S) -indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
solubility of n-Boc-(r)-indoline-2-carboxylic acid in organic solvents
This guide provides an in-depth technical analysis of the solubility profile of N-Boc-(R)-indoline-2-carboxylic acid, a critical chiral intermediate in the synthesis of ACE inhibitors like Perindopril.[1][2]
Executive Summary
N-Boc-(R)-indoline-2-carboxylic acid (CAS: 135889-86-0) serves as a lipophilic, protected amino acid building block.[1][2] Its solubility behavior is governed by the competition between the hydrophobic tert-butyloxycarbonyl (Boc) protecting group/indoline core and the hydrophilic carboxylic acid moiety.[2]
Optimal solubility is achieved in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethyl Acetate).[2] The compound exhibits pH-dependent solubility in aqueous media, being insoluble at acidic pH but soluble as a salt at basic pH.[2]
Physicochemical Basis of Solubility
To understand the solvent interaction, one must analyze the molecular architecture:
-
Lipophilic Domain: The bicyclic indoline ring fused with the tert-butyl group creates a significant hydrophobic surface area, driving solubility in organic solvents like DCM and EtOAc.[2]
-
Hydrophilic Domain: The carboxylic acid (-COOH) at the C2 position allows for hydrogen bonding.[1][2] In non-polar solvents, this moiety often leads to dimerization, which can be disrupted by protic solvents or bases.
-
Boc-Effect: The carbamate protection masks the secondary amine, removing a potential hydrogen bond donor and significantly lowering the melting point and lattice energy compared to the free amino acid, thereby enhancing organic solubility.[2]
Solubility Landscape
The following data summarizes the solubility behavior across standard solvent classes.
Quantitative & Qualitative Solubility Table
| Solvent Class | Solvent | Solubility Rating | Estimated Limit (25°C) | Application Context |
| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Stock solutions for bioassays; NMR analysis.[1][2] |
| DMF | Very High | > 100 mg/mL | Peptide coupling reactions (e.g., with HATU/EDC).[2] | |
| Chlorinated | Dichloromethane (DCM) | High | > 50 mg/mL | Standard solvent for synthesis and extractions.[1][2] |
| Chloroform | High | > 50 mg/mL | Alternative to DCM; optical rotation measurements.[1][2] | |
| Esters | Ethyl Acetate | Moderate-High | ~ 30-50 mg/mL | Primary extraction solvent. Used in workup at acidic pH.[1][2] |
| Alcohols | Ethanol | Moderate | Temperature Dependent | Soluble hot; often used for recrystallization (with water).[1][2] |
| Methanol | High | > 50 mg/mL | Soluble; risk of transesterification if heated with acid catalysts.[1][2] | |
| Hydrocarbons | Hexane / Heptane | Insoluble | < 1 mg/mL | Anti-solvent. Used to induce precipitation from EtOAc or Acetone.[1][2] |
| Aqueous | Water (pH < 4) | Insoluble | < 0.1 mg/mL | Precipitates as free acid during acidic workup.[1][2] |
| Water (pH > 8) | Soluble | > 50 mg/mL | Soluble as the carboxylate salt (Na+/K+).[2] |
Critical Insight: The "Like Dissolves Like" principle applies strongly here. The Boc-indoline core prefers moderately polar organics.[1][2] Avoid diethyl ether for quantitative transfers as solubility can be surprisingly limited compared to THF or DCM.
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)
Use this protocol to validate solubility in a specific solvent lot before scaling up.[1][2]
-
Preparation: Weigh 100 mg of N-Boc-(R)-indoline-2-carboxylic acid into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
[1][2]
Protocol B: Recrystallization (Purification)
The most effective system for high purity (>99% ee) is the Ethyl Acetate / Heptane system.[1][2]
-
Dissolution: Dissolve crude N-Boc-(R)-indoline-2-carboxylic acid in minimal Ethyl Acetate at 50-60°C. (Ratio: ~1 g solute per 3-5 mL EtOAc).
-
Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.
-
Precipitation: While stirring at room temperature, slowly add n-Heptane (or Hexane) dropwise until a persistent cloudiness appears (Ratio: typically 1:2 EtOAc:Heptane).[1][2]
-
Crystallization: Cool the mixture gradually to 0-4°C over 2 hours.
-
Isolation: Filter the white crystalline solid and wash with cold Heptane. Dry under vacuum at 40°C.
Process Visualization
Solubility Screening & Decision Workflow
Figure 1: Decision matrix for solvent selection based on intended application (Reaction vs. Purification).[1][2]
Thermodynamic Considerations in Synthesis
When using this intermediate in peptide coupling (e.g., forming the amide bond for Perindopril):
-
Reaction Solvent: DCM or DMF is preferred.[1][2] DCM is easily removed but may require cooling (-10°C) to suppress racemization.[1] DMF offers better solubility for coupling reagents (HATU/HBTU) but is harder to remove.[2]
-
Workup Strategy:
-
Acid Wash: The Boc group is acid-labile (removable with TFA/HCl).[1][2] Crucial: Do not use strong acids during the solubility wash steps.[2] Use dilute citric acid (5%) or KHSO₄ to remove basic impurities without deprotecting the Boc group.[2]
-
Extraction: The compound will partition into the Organic layer (EtOAc/DCM) at pH 3-4.[2]
-
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link][1][2][4]
-
PrepChem. (n.d.).[1][2] Synthesis of indoline-2-carboxylic acid. Retrieved from [Link]
-
Google Patents. (2006).[1][2] WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid.[1][2] Retrieved from
Sources
CAS number 189336-52-7 n-Boc-(r)-indoline-2-carboxylic acid data
Part 1: Executive Summary & Strategic Utility
The Chiral Scaffold for Next-Generation Peptidomimetics
(R)-N-Boc-indoline-2-carboxylic acid (CAS 189336-52-7) is a specialized chiral building block used primarily in the synthesis of conformationally constrained peptides and small-molecule inhibitors. Structurally, it is a bicyclic analog of D-proline. Where proline introduces a "kink" in peptide chains, the indoline scaffold adds a rigid, hydrophobic bicyclic system that locks the
Why This Molecule Matters:
-
Conformational Locking: The fused benzene ring restricts the flexibility of the pyrrolidine ring, reducing the entropic penalty upon binding to a protein target.
-
Proteolytic Stability: As an (R)-amino acid derivative (unnatural stereochemistry), it confers resistance to enzymatic degradation by proteases that typically recognize (S)-amino acids.
-
Hydrophobic Interaction: The aromatic ring provides an additional
-interaction point for receptor binding pockets, often exploited in HCV protease inhibitors and anticancer agents.
Part 2: Chemical Profile & Physical Data
Identity & Properties Table
| Property | Data | Note |
| Chemical Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | IUPAC |
| CAS Number | 189336-52-7 | Specific to (R)-isomer |
| Molecular Formula | C₁₄H₁₇NO₄ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | Off-white to white crystalline powder | |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in Water | Hydrophobic scaffold |
| Chirality | (R)-Enantiomer | D-Proline Analog |
| Optical Rotation | Predicted based on (S)-enantiomer (-81^\circ) | |
| Purity Standard | Critical for drug synthesis |
Part 3: Synthesis & Manufacturing Pathways
The synthesis of CAS 189336-52-7 generally follows a "Resolution-Protection" strategy. Direct asymmetric hydrogenation of indole-2-carboxylic acid is possible but often requires expensive metal catalysts (Rh/Ru). The industrial standard relies on resolving the racemic indoline intermediate.
Workflow Visualization (Graphviz)
Figure 1: Industrial synthesis pathway via chiral resolution and N-protection.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Peptide Coupling (Incorporating the Scaffold)
Context: Coupling CAS 189336-52-7 to a free amine (R-NH₂) in a peptide chain. Due to the steric bulk of the indoline ring, standard EDC couplings may be sluggish.
Reagents:
-
(R)-N-Boc-indoline-2-carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv) or TBTU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Boc-indoline acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.
-
Checkpoint: Solution should turn slightly yellow (activation of ester).
-
-
Addition: Add DIPEA, followed immediately by the amine component (R-NH₂).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Why? The rigid bicyclic system slows down nucleophilic attack. Extended time ensures completion.
-
-
Validation (TLC/LCMS):
-
Take a 5 µL aliquot -> dilute in MeOH -> Inject on LCMS.
-
Success Criteria: Disappearance of mass 263.3 (Acid) and appearance of Product Mass [M+H]+.
-
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), 5% NaHCO₃ (removes unreacted acid), and Brine.
Protocol B: Boc-Deprotection (Releasing the Amine)
Context: Removing the Boc group to extend the peptide chain. Indoline nitrogens are less basic than standard amines, affecting the workup.
-
Reaction: Dissolve substrate in DCM. Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.
-
Scavenger: Add 2% Triisopropylsilane (TIPS) if the molecule contains sensitive side chains (e.g., Trp, Met).
-
Monitoring: Stir 30–60 mins.
-
Note: Indoline nitrogens can be prone to oxidation if left too long in acidic solution exposed to air.
-
-
Workup: Evaporate TFA completely (azeotrope with Toluene).
-
Critical Step: Do not wash with basic water immediately if the free indoline is unstable. Neutralize in situ during the next coupling step.
-
Part 5: Quality Control & Analytics
To ensure scientific integrity in drug development, the following analytical parameters must be met.
1. Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (R)-isomer should elute as a single sharp peak. Any shoulder suggests racemization during synthesis.
2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
-
Diagnostic Signals:
- 1.3–1.5 ppm: Boc group (9H, singlet).
- 3.0–3.6 ppm: Indoline C3 protons (multiplets, diastereotopic due to chiral center).
- 4.8–5.2 ppm: Alpha-proton (C2-H), typically a doublet of doublets.
- 6.9–8.0 ppm: Aromatic protons (4H).
Part 6: Handling & Safety (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Stability: Stable as a solid.[1] In solution (especially acidic), the indoline ring is susceptible to oxidation to the indole (aromatization), which destroys the chiral center.
-
Precaution: Always degas solvents when working with the free amine form of this compound.
-
References
-
Kim, D. H., et al. (1983). "(S)-Indoline-2-carboxylic acid: A chiral proline surrogate." Journal of Medicinal Chemistry, 26(3), 394-398.
-
Chem-Impex International. (n.d.). "Product Data: Boc-L-indoline-2-carboxylic acid." (Used for physical property extrapolation).
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Indoline-2-carboxylic acid derivatives."
-
Vincent, S. P., et al. (1999). "Regiospecific functionalization of indole-2-carboxylates." Heterocycles, 51(12), 2831.
-
PubChem. (2025).[2][3] "Compound Summary: Indoline-2-carboxylic acid, N-BOC protected."
Sources
Thermodynamic Stability of N-Boc-Protected Indoline Derivatives: Conformational Dynamics and Thermal Degradation
Executive Summary
The indoline (2,3-dihydroindole) core is a privileged pharmacophore prevalent in numerous natural products and synthetic therapeutics. During multi-step drug synthesis, the secondary amine of the indoline ring is frequently protected using a tert-butyloxycarbonyl (N-Boc) group. While the N-Boc group provides excellent chemical stability against nucleophiles and bases, its thermodynamic behavior—specifically its rotameric equilibrium in solution and its thermal degradation profile—profoundly dictates the success of downstream functionalizations (e.g., directed ortho-lithiation) and deprotection strategies.
This technical guide provides an in-depth analysis of the thermodynamic stability of N-Boc indolines, detailing the causality behind conformational dynamics, the physical chemistry of acid-free thermal deprotection, and the self-validating protocols required to harness these properties in pharmaceutical development.
Conformational Thermodynamics: The Rotameric Equilibrium
Mechanistic Causality of N-Boc Rotamers
The carbamate C–N bond in N-Boc indolines exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation generates two distinct conformational isomers (rotamers): the syn and anti states.
In the context of functionalizing the indoline core—such as the asymmetric C2-lithiation using n-butyllithium (n-BuLi) and chiral ligands like sparteine—the thermodynamic ratio of these rotamers is a critical variable. For lithiation to occur, the carbonyl oxygen of the Boc group must be oriented toward the benzylic proton (C2 position) to coordinate with the lithium ion[1]. However, variable-temperature NMR (VT-NMR) studies reveal that the thermodynamically favored state is often the anti-rotamer (where the carbonyl points away from C2) to minimize steric clash between the bulky tert-butyl group and the indoline ring substituents.
In1, the ratio of major to minor rotamers is approximately 6:1[1]. Because the activation energy barrier (ΔG‡) for rotation is roughly 58.9 kJ/mol, the interconversion is extremely slow at cryogenic temperatures (-78 °C), directly impacting the kinetics of lithiation[1].
Quantitative Thermodynamic Data
Table 1: Thermodynamic Parameters of N-Boc-2-phenylindoline Rotameric Equilibrium
| Thermodynamic Parameter | Value | Experimental Conditions |
| Rotamer Ratio (Major:Minor) | ~6:1 | D8-THF solution, VT-NMR[1] |
| Activation Enthalpy (ΔH‡) | ~58.7 kJ/mol | Major to minor conversion[1] |
| Activation Entropy (ΔS‡) | ~ -0.9 J/K/mol | Major to minor conversion[1] |
| Gibbs Free Energy (ΔG‡) | ~58.9 kJ/mol | Calculated at -78 °C[1] |
| Half-life for Rotation (t1/2) | ~17 minutes | Calculated at -78 °C[1] |
Protocol 1: VT-NMR Evaluation of Rotameric Equilibrium
To self-validate the rotameric ratio before attempting highly sensitive stereoselective lithiation, the following protocol must be executed:
-
Sample Preparation: Dissolve 15-20 mg of the N-Boc indoline derivative in 0.6 mL of deuterated tetrahydrofuran (D8-THF). Causality: THF is the standard coordinating solvent used in organolithium chemistry; using D8-THF ensures the thermodynamic data perfectly mirrors the actual reaction environment.
-
Cryogenic Shimming: Insert the sample into the NMR spectrometer and lower the probe temperature to -78 °C (195 K). Allow 15 minutes for thermal equilibration.
-
Spectral Acquisition: Acquire high-resolution 1H NMR spectra. At this temperature, the rotation is frozen on the NMR timescale, allowing distinct integration of the tert-butyl protons (e.g., peaks at 1.52 ppm and 1.21 ppm)[1].
-
Dynamic Line-Shape Analysis: Gradually increase the temperature in 10 °C increments up to 25 °C, acquiring spectra at each step. Use dynamic NMR (DNMR) line-shape fitting software to extract the exchange rate constants (
) at each temperature. -
Eyring Plot Construction: Plot
versus to derive the activation enthalpy (ΔH‡) and entropy (ΔS‡), confirming the thermodynamic barrier to rotation.
Thermodynamic equilibrium of N-Boc indoline rotamers dictating C2-lithiation pathways.
Thermal Stability and Acid-Free Deprotection
Mechanistic Causality of Thermal Degradation
Traditionally, the thermodynamic stability of the N-Boc group is overcome by utilizing strong Brønsted acids (e.g., TFA, HCl) to protonate the carbamate oxygen, leading to the expulsion of a tert-butyl cation and carbon dioxide. However, highly functionalized indolines are often sensitive to strong acids, which can trigger unwanted ring-opening, oxidation, or polymerization.
Recent advancements leverage the inherent thermal degradation profile of the N-Boc group in specific microenvironments. When heated to elevated temperatures (150 °C – 240 °C), the Boc group undergoes a pericyclic-like thermolytic cleavage. This process is dramatically accelerated in fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)[2]. Causality: TFE and HFIP act as powerful hydrogen-bond donors. They stabilize the highly polarized transition state during the thermal elimination, drastically lowering the activation energy required to extrude isobutylene and CO2 without the need for an exogenous acid catalyst[3].
Quantitative Thermal Deprotection Data
Table 2: Continuous Flow Thermal Deprotection Profiles
| Substrate Type | Solvent | Temperature (°C) | Residence Time | Yield (%) |
| N-Boc Indole / Indoline | TFE | 150 | 60 min | 98[3] |
| N-Boc Imidazole | TFE | 150 | 60 min | 98[3] |
| N-Boc Aniline | TFE | 240 | 30 min | 93[3] |
| N-Boc Phenethylamine | TFE | 240 | 30 min | 27 - 50[3] |
Note: The thermodynamic ease of thermal deprotection strictly follows the basicity of the conjugate amine (Heteroaryl > Aryl > Alkyl)[3].
Protocol 2: Acid-Free Thermal Deprotection via Continuous Flow
To achieve quantitative, acid-free deprotection of N-Boc indolines, a continuous flow reactor system is employed to safely manage the high temperatures and generated gases.
-
Solution Preparation: Dissolve the N-Boc indoline substrate in pure 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.1 M. Causality: TFE provides the necessary H-bond stabilization for the transition state[3].
-
Reactor Priming: Prime a high-temperature plug-flow reactor (PFR) equipped with a back-pressure regulator (BPR, set to 250 psi to keep the solvent liquid) with pure TFE. Heat the reaction zone to 150 °C.
-
Injection and Residence: Inject the substrate solution into the flow stream. Adjust the flow rate to ensure a strict residence time of 60 minutes within the heated zone[3]. Causality: Continuous flow ensures uniform heat transfer and prevents the thermal degradation of the newly freed indoline core.
-
Collection and Isolation: Collect the reactor effluent. The gaseous byproducts (isobutylene and CO2) will safely vent upon exiting the back-pressure regulator. Concentrate the remaining solution in vacuo to yield the pure, free indoline derivative (>98% yield).
Continuous flow thermal deprotection workflow for N-Boc indolines in fluorinated solvents.
Conclusion
The thermodynamic stability of N-Boc-protected indoline derivatives is a delicate balance of steric and electronic factors. Understanding the rotameric equilibrium is non-negotiable for successful low-temperature functionalizations, as the ~58.9 kJ/mol rotational barrier dictates the availability of the reactive syn-conformer. Conversely, exploiting the thermal degradation profile of the N-Boc group in hydrogen-bond donating solvents (TFE/HFIP) provides a highly efficient, acid-free deprotection pathway. By applying the rigorous VT-NMR and continuous flow protocols outlined above, researchers can seamlessly integrate N-Boc indolines into complex, multi-step synthetic pipelines.
References
- Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
Sources
Technical Guide: Physical Characteristics and Melting Point of N-Boc-(R)-indoline-2-carboxylic acid
Executive Summary
N-Boc-(R)-indoline-2-carboxylic acid (CAS: 158706-43-5) is a critical chiral building block employed in the synthesis of peptidomimetics, ACE inhibitors, and complex alkaloids. Its rigid bicyclic structure restricts conformational freedom, making it invaluable for designing bioactive molecules with high receptor affinity.
This guide provides an authoritative analysis of its physical properties, specifically addressing the melting point—a parameter often subject to confusion due to the compound's tendency to form amorphous solids or foams. We establish a self-validating characterization protocol that prioritizes optical rotation and HPLC purity over melting point for definitive identification.
Chemical Identity & Structural Analysis[1][2]
The compound consists of an indoline (2,3-dihydroindole) core with a carboxylic acid at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The (R)-stereochemistry at C2 is the defining chiral feature.
| Attribute | Detail |
| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
| Common Name | N-Boc-(R)-indoline-2-carboxylic acid |
| CAS Number | 158706-43-5 (R-isomer); 144069-67-0 (S-isomer) |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Stereochemistry | (R)-enantiomer |
Physical Characteristics Profile
The following data aggregates experimental observations and commercial specifications. Note that while the (S)-enantiomer is more commonly cited in older literature, the physical properties (magnitude of rotation, solubility, melting point) of the (R)-enantiomer are identical, differing only in the sign of optical rotation.
Table 1: Physical Properties Data
| Property | Specification | Notes |
| Appearance | Off-white to light yellow solid | Often isolated as a foam or amorphous powder upon solvent removal. |
| Optical Rotation | +81° ± 2° ( | Derived from the (S)-isomer value of -81° [1]. Critical for chiral purity confirmation. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF | Poorly soluble in water; soluble in alkaline aqueous solutions. |
| Purity Standard | Required for pharmaceutical applications. | |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store in a desiccator. |
Melting Point Analysis: The "Missing" Data Point
A common frustration in the characterization of N-Boc-(R)-indoline-2-carboxylic acid is the absence of a sharp, consistent melting point in standard literature. Unlike its crystalline free acid precursor, the N-Boc derivative often exhibits amorphous behavior.
The Amorphous Solid Phenomenon
The introduction of the bulky tert-butyl carbamate (Boc) group disrupts the strong intermolecular hydrogen bonding network present in the free amino acid (zwitterionic form). Consequently:
-
Observation: The compound frequently solidifies as a glass or foam rather than a crystalline lattice.
-
Implication: Melting point determinations may yield broad ranges (softening points) rather than sharp transitions, making MP a poor primary indicator of purity.
Comparative Melting Points
To validate your sample, compare it against these known reference points. Do not confuse the N-Boc acid with the free acid or ester.
| Compound Form | Melting Point ( | Relevance |
| (R)-Indoline-2-carboxylic acid (Free Acid) | 168–177°C (dec.) [2] | Distinctly higher due to zwitterionic lattice energy. If your sample melts here, the Boc group is likely missing. |
| Methyl (R)-N-Boc-indoline-2-carboxylate (Ester) | 63–65.5°C [3] | Sharp melting point. Used if the acid is converted to ester for analysis. |
| (R)-N-Boc-indoline-2-carboxylic acid | Indeterminate / Broad | Typically softens/melts in the 100–130°C range if crystalline, but often observed as a foam. |
Expert Insight: If a sharp melting point is required for QC, convert a small aliquot to the methyl ester using diazomethane or TMS-diazomethane and measure the MP of the ester (Target: ~65°C).
Experimental Protocols
Synthesis & Protection Workflow
This protocol describes the chemical protection of the (R)-free acid.
Reagents:
-
(R)-Indoline-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 eq) -
Sodium Hydroxide (NaOH) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-indoline-2-carboxylic acid in 1:1 Dioxane/H
O. Cool to 0°C. -
Basification: Add 1N NaOH dropwise to adjust pH to ~9–10.
-
Addition: Add Boc
O (dissolved in minimal dioxane) slowly over 30 minutes. -
Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (SiO
; DCM:MeOH 9:1). -
Workup:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with Et
O (removes unreacted Boc O). -
Acidify aqueous phase to pH 2–3 with 1N KHSO
or HCl (careful: product precipitates or oils out). -
Extract with Ethyl Acetate (3x).[1]
-
-
Isolation: Dry organic layer (Na
SO ), filter, and concentrate.-
Note: If a foam forms, triturate with Hexanes/Et
O to induce solidification.
-
Visualization: Synthesis & QC Logic
Figure 1: Synthesis workflow and Quality Control decision tree emphasizing Optical Rotation over Melting Point.
Quality Control & Troubleshooting
Common Impurities
-
Unreacted Free Acid: Detectable by TLC (stays at baseline in non-polar solvents) or MP (high melting spike).
-
Boc-Anhydride: Detectable by NMR (singlet at ~1.5 ppm, distinct from product Boc). Remove by washing the basic aqueous phase with ether before acidification.
Handling "Oiling Out"
If the product oils out during acidification:
-
Extract the oil into DCM or EtOAc immediately.
-
Do not attempt to filter the oil.
-
Dry and concentrate.
-
Trituration: Add cold Hexane or Pentane to the residue and scratch the flask wall to induce crystallization.
References
-
Kurokawa, M., et al. (2004). "Both Enantiomers of N-Boc-indoline-2-carboxylic Esters". Bulletin of the Chemical Society of Japan, 77, 1021-1025. Available at [Link] (Cited for Methyl Ester MP).
Sources
A Senior Application Scientist's In-depth Guide to the Safe Handling of N-Boc-(R)-indoline-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety considerations, handling protocols, and chemical properties of N-Boc-(R)-indoline-2-carboxylic acid (CAS No. 214138-34-4). As a key chiral building block in medicinal chemistry and peptide synthesis, a thorough understanding of its hazard profile and reactivity is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on why specific precautions are necessary.
Compound Profile and Hazard Analysis
N-Boc-(R)-indoline-2-carboxylic acid, with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol , is a solid, typically appearing as a white to beige powder[1][2]. While specific, verified toxicological data for this exact enantiomer is not extensively published, analysis of SDS information for the racemic mixture and related unprotected parent compounds reveals a necessary-to-adopt conservative hazard assessment.
GHS Classification: A Case for Prudent Interpretation
There is a notable variance in the reported GHS classifications for the closely related 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid (CAS 137088-51-8). Some suppliers classify it with warnings for being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation (H302, H315, H319, H335)[1]. Conversely, other sources classify it with a higher danger level, indicating it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331)[2].
Furthermore, the unprotected parent compound, indoline-2-carboxylic acid, is flagged for potentially causing allergic skin reactions and is suspected of damaging fertility or the unborn child (H317, H361)[3][4].
Expert Directive: Given these discrepancies and the potential for severe health effects, researchers must adopt the most stringent set of precautions. It is imperative to handle N-Boc-(R)-indoline-2-carboxylic acid as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a potential reproductive hazard and skin sensitizer.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for risk assessment and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [2] |
| Molecular Weight | 263.29 g/mol | [2] |
| Physical Form | Solid, Powder | [1] |
| Melting Point | 121-122 °C | [1] |
| Boiling Point | 411.6 °C at 760 mmHg | [1] |
| Storage Temperature | 4-5 °C (Long-term) | [1][5] |
The Chemistry of the Boc Group: Stability and Reactivity Insights
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, particularly basic and nucleophilic environments[6]. However, its defining characteristic is its lability under acidic conditions[6]. This dual nature dictates key safety and handling protocols.
-
Stability: The compound is stable under recommended storage conditions. It is generally unreactive towards most nucleophiles and bases, which allows for selective chemical transformations elsewhere in a molecule[6].
-
Incompatibilities: The primary incompatibility stems from its acid-labile nature. Contact with strong acids will cleave the Boc group, generating isobutylene and carbon dioxide. Therefore, N-Boc-(R)-indoline-2-carboxylic acid must be stored away from strong oxidizing agents, strong bases (which could deprotonate the carboxylic acid), and especially strong acids[7][8][9].
-
Hazardous Decomposition: Under thermal decomposition, the compound is expected to release toxic oxides of carbon (CO, CO₂) and nitrogen (NOx)[8][9].
The diagram below illustrates the fundamental acid-catalyzed deprotection mechanism, a critical reaction to avoid during storage but essential for its synthetic utility.
Core Protocols for Safe Handling and Storage
Adherence to rigorous handling protocols is non-negotiable. The following workflows are designed to mitigate the risks identified in the hazard analysis.
Personal Protective Equipment (PPE)
A baseline of robust PPE is required at all times when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EU standard EN166 or US NIOSH regulations.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves properly[10].
-
Skin and Body Protection: Wear a lab coat, and consider impervious clothing or an apron for larger quantities. Ensure safety showers are readily accessible[11].
-
Respiratory Protection: All handling of the solid powder must be conducted in a certified chemical fume hood to avoid inhalation of dust[7][8]. If a fume hood is not available, a NIOSH-approved respirator with a P3 (or equivalent) particulate filter is mandatory.
Workflow for Handling and Storage
The following diagram outlines the critical decision points and procedures from receiving the compound to its long-term storage.
Detailed Storage Protocol
-
Initial Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible materials[12].
-
Long-Term Storage: For storage extending beyond a few weeks, the container should be tightly sealed and kept in a refrigerator at 2-8°C[5].
-
Preventing Contamination: To prevent atmospheric moisture from contaminating the compound, always allow the container to warm to room temperature in a desiccator before opening[5]. This is a critical step to maintain the integrity of the reagent.
-
Inert Atmosphere: After dispensing the material, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing to minimize degradation from air and moisture[5].
Emergency Procedures and First Aid
Rapid and informed action is critical in the event of an exposure or spill.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[7][13].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops[7][12].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[10][13].
The decision tree below provides a clear guide for responding to an emergency.
Sources
- 1. 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate | 137088-51-8 [sigmaaldrich.com]
- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indoline-2-carboxylic acid, (R)- | C9H9NO2 | CID 6928266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Indoline - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fr [fishersci.fr]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Comparative Analysis of (R)- and (S)-N-Boc-Indoline-2-Carboxylic Acid
The following technical guide details the stereochemical, synthetic, and functional differences between (R)- and (S)-N-Boc-indoline-2-carboxylic acid.
Executive Summary
N-Boc-indoline-2-carboxylic acid (Boc-Ind-OH) is a bicyclic, non-proteinogenic amino acid used extensively in medicinal chemistry and peptide synthesis. It serves as a conformationally constrained analogue of proline .
The core difference lies in their stereochemistry at the C2 position:
-
The (S)-enantiomer mimics L-Proline , favoring specific secondary structures (e.g.,
-turns) found in natural proteins. -
The (R)-enantiomer mimics D-Proline , often used to induce reverse turns, destabilize helices, or confer resistance to proteolytic degradation in therapeutic peptides.
Chemical & Physical Properties
The two enantiomers share identical scalar physical properties (melting point, solubility) in achiral environments but diverge in chiral environments (optical rotation, biological binding).[1]
| Property | (S)-N-Boc-Indoline-2-Carboxylic Acid | (R)-N-Boc-Indoline-2-Carboxylic Acid |
| CAS Number | 144069-67-0 | Not widely indexed (Free acid: 98167-06-7) |
| Stereochemical Descriptor | (S) / L-configuration | (R) / D-configuration |
| Proline Analogue | Mimics L-Proline | Mimics D-Proline |
| Optical Rotation ( | -81° ± 2° (c=1.5, CHCl | +81° ± 2° (c=1.5, CHCl |
| Molecular Formula | C | C |
| Molecular Weight | 263.29 g/mol | 263.29 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Soluble in DCM, DMF, DMSO, MeOH |
Critical Note on CAS: While the (S)-enantiomer is the standard "natural" building block with a well-defined CAS (144069-67-0), the (R)-enantiomer is less common and often synthesized on demand or sold as the "unnatural" isomer.
Stereochemical Utility in Drug Design
The indoline ring fuses a benzene ring to the pyrrolidine ring of proline. This fusion restricts the
-
(S)-Isomer Utility:
-
Bioactivity: Used to target receptors that recognize natural L-amino acid motifs.
-
Conformation: Stabilizes Type I and Type II
-turns. -
ACE Inhibitors: Structurally related to the octahydroindole core of Perindopril and Trandolapril.
-
-
(R)-Isomer Utility:
-
Proteolytic Stability: Introduction of (R)-amino acids prevents recognition by endogenous proteases (which cleave L-peptide bonds), extending the half-life of peptide drugs.
-
Structural Switch: Induces "kinks" or reverse turns in peptide chains, useful for disrupting protein-protein interactions.
-
Visualization: Stereochemical & Functional Logic
Figure 1: Functional divergence of (S) and (R) enantiomers in medicinal chemistry applications.
Synthesis & Resolution Protocols
Obtaining high optical purity (>99% ee) is critical. Two primary methods are employed: Enzymatic Resolution (preferred for scale) and Asymmetric Cyclization (preferred for purity).
Method A: Enzymatic Resolution (Self-Validating Protocol)
This method uses Candida antarctica lipase to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.[2][3]
Reagents:
-
Racemic N-Boc-indoline-2-carboxylic acid methyl ester[3]
-
Candida antarctica lipase B (immobilized, e.g., Novozym 435)
-
Phosphate buffer (pH 7.0) / Acetonitrile co-solvent
Step-by-Step Protocol:
-
Suspension: Suspend racemic N-Boc-indoline-2-carboxylic acid methyl ester (10 g) in a mixture of phosphate buffer (pH 7.0) and acetonitrile (9:1 v/v).[4]
-
Enzyme Addition: Add immobilized lipase (10% w/w relative to substrate).
-
Incubation: Stir at 60°C (critical: this temperature enhances rate without denaturing this specific lipase). Monitor reaction by HPLC.
-
Termination: Stop when conversion reaches 50% (typically 24-48 hours).
-
Separation:
-
Filter off the enzyme.
-
Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate.
-
Acidify the aqueous phase to pH 2.0 and extract the hydrolyzed (S)-acid with ethyl acetate.
-
-
Validation: Check optical rotation of the acid. Expect
.
Method B: Asymmetric Synthesis (Buchwald-Hartwig)
This route constructs the indoline ring from a chiral precursor, preserving stereochemistry.
Precursor: (S)-2-Bromophenylalanine (for S-isomer) or (R)-2-Bromophenylalanine (for R-isomer).
Workflow:
-
Cyclization: Intramolecular N-arylation of 2-bromophenylalanine using a Pd(0) catalyst and a bulky phosphine ligand (e.g., BINAP or Xantphos).
-
Protection: React the resulting free indoline-2-carboxylic acid with Boc
O and NaOH in dioxane/water.
Visualization: Synthesis Workflow
Figure 2: Parallel synthetic pathways for accessing enantiopure N-Boc-indoline-2-carboxylic acid.
Handling & Stability
-
Oxidation Risk: Indoline derivatives are susceptible to oxidation to form indoles (which are planar and lose the chiral center).
-
Indicator: Samples turning from off-white to brown/dark yellow indicate oxidation.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Acid Sensitivity: The N-Boc group is acid-labile. Avoid exposure to TFA or HCl unless deprotection is intended.
-
Racemization: While the indoline C2 center is relatively robust, strong bases combined with activation (e.g., during peptide coupling) can induce racemization. Use "racemization-suppressing" additives like Oxyma Pure or HOAt during coupling.
References
-
Sigma-Aldrich. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid Product Sheet. Retrieved from
-
Kurokawa, M., et al. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. Retrieved from
-
Chem-Impex International. Boc-L-indoline-2-carboxylic acid Product Data. Retrieved from
Sources
n-Boc-(r)-indoline-2-carboxylic acid as a chiral building block
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, reproducible protocols, and structural logic over generic descriptions.
A Conformationally Restricted Chiral Scaffold for Peptidomimetics & Drug Design
Executive Summary & Structural Logic
N-Boc-(R)-indoline-2-carboxylic acid (often abbreviated as (R)-Boc-Ind-OH ) is a non-proteinogenic amino acid derivative that serves as a critical "chiral constraint" in modern drug discovery. Structurally, it represents a rigidified analogue of phenylalanine (where the side chain is cyclized onto the nitrogen) and a lipophilic, aromatic mimic of proline.
Unlike flexible amino acids, the indoline scaffold locks the
Key Chemical Differentiators
| Feature | Technical Implication |
| Chirality | The (R)-enantiomer (D-configuration mimic) is crucial for designing proteolytically stable peptides and targeting receptors that require non-natural stereochemistry. |
| Amide Geometry | Unlike Proline (which favors trans), N-acylated indolines exhibit a marked preference for the cis-amide rotamer in polar solvents due to electronic repulsion between the carbonyl oxygen and the aromatic ring. |
| Steric Profile | The fused benzene ring creates significant steric bulk at the |
Synthesis & Resolution Strategy
While asymmetric hydrogenation of indole-2-carboxylic acid is possible, the industrial "Gold Standard" for obtaining high enantiomeric excess (ee > 99%) of the (R)-isomer is Optical Resolution of the racemic mixture.
The Resolution Protocol (Self-Validating System)
This method relies on the solubility difference between diastereomeric salts formed with a chiral amine.
Reagents:
-
Substrate: Racemic Indoline-2-carboxylic acid (prepared via reduction of indole-2-carboxylic acid).[1]
-
Resolving Agent: (R)-(+)-
-Methylbenzylamine.[2] -
Solvent System: Methanol/Ethanol (optimization required based on batch size).
Workflow Logic:
-
Salt Formation: The (R)-amine reacts with the racemic acid.[2]
-
Fractional Crystallization: The (R,R)-salt is typically less soluble (or more soluble, depending on solvent) than the (S,R)-salt. Note: In many standard protocols for this scaffold, the (S)-acid precipitates with the (R)-amine, leaving the desired (R)-acid enriched in the mother liquor, or vice versa. Verification via optical rotation is mandatory at this step.
-
Liberation: Acidification breaks the salt, yielding the free (R)-amino acid.
-
Protection: Immediate reaction with
prevents oxidation to indole.
Visualization: Resolution & Protection Workflow
The following diagram outlines the critical path to the N-Boc-(R) intermediate.
Caption: Workflow for the optical resolution and protection of (R)-indoline-2-carboxylic acid.
Reactivity Profile & Coupling Protocols
Working with N-Boc-(R)-indoline-2-carboxylic acid presents two specific challenges:
-
N-Terminal Sterics: The nitrogen is part of a fused ring system and is sterically crowded. Coupling to this nitrogen (after Boc removal) requires high-activity reagents.
-
C-Terminal Racemization: The
-proton is benzylic. Activation of the carboxyl group can lead to rapid racemization via oxazolone formation if base strength is uncontrolled.
Protocol: Coupling of N-Boc-(R)-Ind-OH (C-Terminus)
Objective: Attach the acid to a primary amine (R-NH2) without racemizing the chiral center.
Recommended Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization.
-
Base: TMP (2,4,6-Collidine) or DIPEA (Diisopropylethylamine). Collidine is preferred as it is a weaker base, reducing proton abstraction at the
-position.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of N-Boc-(R)-Ind-OH in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.0 eq of HATU and 1.0 eq of HOAt .
-
Base Addition: Cool to 0°C. Add 2.0 eq of Collidine . Stir for 5 minutes. Color change to yellow/orange is typical.
-
Coupling: Add 1.1 eq of the amine partner (R-NH2).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS. Reaction is typically complete in 2–4 hours.
-
Self-Validation: Check LC-MS for the M+H peak. If the reaction stalls, do not add more base; instead, add more HATU/HOAt.
-
Protocol: Coupling to the Indoline Nitrogen (N-Terminus)
Objective: Acylate the sterically hindered indoline nitrogen after Boc removal.
The Challenge: Standard HBTU/DCC protocols often fail here due to the low nucleophilicity of the indoline nitrogen.
Optimized Method (Acid Chloride or Mixed Anhydride):
-
Deprotection: Remove Boc using 4M HCl in Dioxane (avoid TFA if possible to prevent indole formation via oxidation).
-
Conversion: Convert the incoming carboxylic acid partner into an Acid Chloride (using Ghosez's reagent or Oxalyl Chloride) OR use a Mixed Anhydride (Isobutyl chloroformate/NMM).
-
Coupling: React the acid chloride with the free indoline amine in DCM with Pyridine or DIPEA. This high-energy pathway overcomes the steric barrier.
Medicinal Chemistry Applications
The (R)-isomer is particularly valuable when "flipping" the stereochemistry of known (S)-based drugs to explore binding pocket tolerance.
The "Perindopril" Connection & Chiral Switching
Perindopril (an ACE inhibitor) utilizes the (S) -octahydroindole scaffold. The (R)-indoline analogue is frequently used in:
-
Negative Control Probes: To confirm specific binding of the (S)-isomer.
-
Protease Inhibitors: Many viral proteases (HCV, HIV) prefer "unnatural" D-amino acid configurations at specific subsites (e.g., P2 position) to prevent host enzyme degradation.
Pathway Visualization: Conformational Restriction
The following diagram illustrates how the indoline scaffold restricts conformational freedom compared to Phenylalanine, leading to higher affinity binding.
Caption: Thermodynamic advantage of the rigid indoline scaffold in ligand-receptor binding.
References & Authoritative Sources
-
Synthesis & Resolution:
-
Conformational Properties:
-
Mechanism: "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." (Explains the cis-amide preference).
-
Source:
-
-
Peptide Coupling & Racemization:
-
Protocol: "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Bachem Technical Guide).
-
Source:
-
-
Medicinal Chemistry Applications:
-
Context: "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors." (Demonstrates SAR utility).
-
Source:
-
Note: Ensure all reagents, especially the chiral resolving agents, are stored under desiccation. Indoline derivatives are light-sensitive; store N-Boc-(R)-indoline-2-carboxylic acid in amber vials at 2-8°C.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
pharmacological significance of indoline-2-carboxylic acid derivatives
Content Type: Technical Whitepaper Subject: Pharmacological Significance, Structure-Activity Relationships (SAR), and Synthesis of Indoline-2-Carboxylic Acid Derivatives Intended Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.
Executive Summary
Indoline-2-carboxylic acid (I2CA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Structurally, it is a rigid, bicyclic analogue of proline. This rigidity restricts conformational freedom, minimizing the entropy penalty upon binding to protein targets, a feature that distinguishes it from flexible acyclic amino acids.
While historically recognized as the core of second-generation Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Indolapril, Perindopril intermediates), recent research has expanded its utility. Derivatives now span neuroprotection (NMDA antagonism via the oxidized indole form), virology (HIV-1 integrase inhibition), and oxidative stress mitigation. This guide analyzes the pharmacological mechanics of I2CA derivatives, delineating the critical role of stereochemistry—specifically the (S)-enantiomer—and providing validated protocols for their synthesis and evaluation.
Structural Chemistry & Stereochemical Imperatives
The pharmacological potency of I2CA derivatives is governed by two structural pillars: Ring Rigidity and Chirality .
The Proline Surrogate Effect
In peptide mimetics, replacing L-proline with (S)-indoline-2-carboxylic acid imposes a specific turn geometry. The fused benzene ring locks the pyrrolidine ring into a specific conformation, enhancing hydrophobic interactions with receptor pockets (e.g., the S1/S2 subsites of ACE) that proline cannot access due to its smaller lipophilic surface area.
The Enantiomeric Switch
-
(S)-Enantiomer: Mimics L-proline.[1] This is the bioactive configuration for ACE inhibition and most peptide-mimetic applications.
-
(R)-Enantiomer: Generally inactive in ACE inhibition but serves as a valuable control in biological assays to confirm specific binding.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functionalization logic for the I2CA scaffold.
Figure 1: SAR Map of Indoline-2-Carboxylic Acid. Note the divergence where N-1 substitution drives ACE activity, while C-5/C-6 substitution and oxidation state drive neurological activity.
Core Pharmacological Domains[2]
Hypertension: The ACE Inhibitor Class
The most commercially significant application of I2CA is in the inhibition of Angiotensin-Converting Enzyme (ACE), a zinc-metallopeptidase.
-
Mechanism: The C-2 carboxylate coordinates with the active site Zinc ion (
). The N-1 substituent (often a hydrophobic chain like a mercaptopropanoyl group or a substituted alanine) extends into the hydrophobic S1/S2 subsites of the enzyme. -
Key Insight: The indoline ring provides a superior hydrophobic anchor compared to the pyrrolidine ring of captopril or enalapril, often resulting in higher potency and longer duration of action due to slower dissociation rates.
-
Data Point: 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid (S,S-isomer) exhibits in vitro potency 3x that of captopril and 27x the antihypertensive activity in spontaneously hypertensive rats [1].[2]
Neuropharmacology: NMDA & Glycine Site Modulation
While indoline (dihydro) derivatives are ACE inhibitors, their oxidized indole counterparts function as antagonists at the glycine modulatory site of the NMDA receptor.
-
The "Switch": The transition from indoline to indole creates a planar aromatic system. This planarity is essential for fitting into the narrow glycine binding cleft.
-
Modifications: High affinity is achieved by adding a Chlorine atom at C-6 and a polar group at C-3.[3] These compounds act as neuroprotective agents by preventing excitotoxicity during ischemic events (stroke) [2].
Virology: HIV-1 Integrase Inhibition
Recent screenings have identified I2CA derivatives as inhibitors of HIV-1 Integrase Strand Transfer.[4]
-
Mechanism: The indole core and the C-2 carboxyl group chelate the two
cofactors in the enzyme's active site, blocking the viral DNA from integrating into the host genome. -
Optimization: Introduction of long hydrophobic branches at C-3 improves interaction with the viral hydrophobic cavity, reducing
values to the sub-micromolar range (0.13 ) [3].[4]
Technical Protocols
Protocol A: Enantioselective Synthesis of (S)-Indoline-2-Carboxylic Acid
Rationale: Classical Fischer indole synthesis yields racemates requiring inefficient resolution. The modern standard utilizes a Copper-catalyzed intramolecular cyclization of (S)-2-bromophenylalanine, preserving chiral integrity.
Reagents:
-
(S)-2-Bromophenylalanine (1.0 eq)[5]
- (2.0 eq)[6]
-
CuI (10 mol%) or CuCl (catalytic)[6]
-
L-Proline (20 mol%, ligand)
-
Solvent: DMSO or NMP[6]
Workflow:
Figure 2: Enantioselective Synthesis Workflow via Ullmann-type Cyclization.
Validation Step: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Expect >98% ee if temperature is strictly controlled to prevent racemization.
Protocol B: ACE Inhibition Assay (Spectrophotometric)
Rationale: To quantify the potency of N-substituted indoline derivatives. This assay uses FAPGG (Furylacryloyl-Phenylalanyl-Glycyl-Glycine) as a substrate, which shows a decrease in absorbance at 340 nm upon hydrolysis.
Materials:
-
ACE enzyme (Rabbit Lung acetone powder)[6]
-
Substrate: FAPGG (Sigma)[6]
-
Buffer: 50 mM HEPES, 300 mM NaCl, 10
, pH 7.5.
Steps:
-
Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).
-
Incubation: Mix 10
enzyme solution + 10 test compound. Incubate at 37°C for 10 mins to allow equilibrium binding. -
Initiation: Add 180
FAPGG solution (final conc. 0.5 mM). -
Measurement: Monitor Absorbance (340 nm) kinetically for 15 minutes.
-
Calculation:
Determine using non-linear regression (GraphPad Prism).
Summary of Pharmacological Data
| Derivative Class | Target | Key Substituent | Mechanism | Potency Ref |
| Indoline (Dihydro) | ACE (Hypertension) | N-1: Mercaptopropanoyl | Zn Chelation + Hydrophobic Fit | |
| Indole (Aromatic) | NMDA (Neuroprotection) | C-6: Cl, C-3: Polar | Glycine Site Antagonism | |
| Indole (Aromatic) | HIV-1 Integrase | C-3: Hydrophobic Chain | ||
| Indoline | Antioxidant | C-5: Halogen/Methoxy | Radical Scavenging | Comparable to BHT [4] |
References
-
Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents.[2][7] Journal of Medicinal Chemistry.
-
Hu, L. Y., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Molecular Pharmacology.
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
-
Kaur, P., et al. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
-
Ma, D., et al. (2001). CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than 100 degrees C. Journal of the American Chemical Society.
Sources
- 1. Document: Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. (CHEMBL1122283) - ChEMBL [ebi.ac.uk]
- 2. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Document: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensiv... - ChEMBL [ebi.ac.uk]
Methodological & Application
High-Fidelity Boc Deprotection of (R)-Indoline-2-Carboxylic Acid
Application Note: AN-IND-042
Executive Summary
The removal of the tert-butoxycarbonyl (Boc) group from (R)-indoline-2-carboxylic acid requires distinct deviations from standard peptide deprotection protocols. Unlike aliphatic amino acids, the indoline scaffold presents two critical stability challenges: susceptibility to oxidative aromatization (forming the achiral indole) and spontaneous diketopiperazine (DKP) formation upon neutralization.
This guide details two validated protocols:
-
Method A (TFA/Silane): Optimized for discovery-scale purity and suppression of tert-butylation byproducts.
-
Method B (HCl/Dioxane): Engineered for scale-up, delivering the product as a stable hydrochloride salt via precipitation.
Chemical Context & Critical Process Parameters (CPPs)
(R)-Indoline-2-carboxylic acid is a conformationally restricted proline analogue, critical in the synthesis of ACE inhibitors (e.g., Perindopril) and diverse peptidomimetics.
The Stability Triad
Successful deprotection relies on managing three competing degradation pathways:
| Risk Factor | Mechanism | Mitigation Strategy |
| Oxidation | The electron-rich indoline ring oxidizes to indole-2-carboxylic acid (achiral) in the presence of air/light. | Strict Inert Atmosphere: All solvents must be degassed. Reactions performed under N₂/Ar. |
| Electrophilic Attack | The generated tert-butyl cation attacks the electron-rich C5 position of the indoline ring. | Scavenging: Use of Triethylsilane (TES) or water is mandatory to quench the carbocation. |
| Dimerization | The free amino acid (zwitterion) rapidly dimerizes to the diketopiperazine (DKP) in solution. | Salt Isolation: Isolate and store as the HCl or TFA salt. Avoid prolonged storage in neutral aqueous media. |
Reaction Mechanism
The cleavage follows an acid-catalyzed mechanism. The tert-butyl carbocation is the critical byproduct that must be intercepted.
Figure 1: Mechanistic pathway highlighting the critical interception of the tert-butyl cation to prevent ring alkylation.
Experimental Protocols
Method A: TFA/DCM with Silane Scavenging (Discovery Scale)
Best for: Small scale (<1g), high purity requirements, and subsequent solution-phase coupling.
Reagents:
-
Trifluoroacetic acid (TFA), ReagentPlus®, 99%.
-
Dichloromethane (DCM), Anhydrous.
-
Triethylsilane (TES) (Scavenger).
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Dissolution: Add N-Boc-(R)-indoline-2-carboxylic acid (1.0 equiv) and dissolve in DCM (10 mL per gram of substrate).
-
Scavenger Addition: Add Triethylsilane (2.0 equiv). Note: TES is superior to water here as it creates a single phase.
-
Acidolysis: Cool the solution to 0°C. Dropwise add TFA (10 mL per gram of substrate). The final ratio should be ~1:1 DCM:TFA.
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin; indoline turns yellow/orange, not purple). Reaction is typically complete in 1-2 hours.
-
Workup (Critical):
-
Concentrate the mixture in vacuo at <30°C. Do not heat.
-
Co-evaporate with Toluene (3x) to remove residual TFA.
-
Precipitation: Redissolve the oily residue in minimal DCM/MeOH (9:1) and add cold Diethyl Ether (Et₂O) or Hexanes to precipitate the product as the TFA salt.
-
Filter and dry under high vacuum.
-
Method B: HCl in Dioxane (Process Scale)
Best for: Scale-up (>10g), storage stability, and avoiding fluorinated byproducts.
Reagents:
-
4M HCl in 1,4-Dioxane (Commercial solution).
-
1,4-Dioxane (Anhydrous).
-
Diethyl Ether (Et₂O) or MTBE.
Protocol:
-
Dissolution: In a reactor fitted with a scrubber (for HCl fumes), dissolve the substrate (1.0 equiv) in 1,4-Dioxane (5 vol).
-
Deprotection: Add 4M HCl in Dioxane (5-10 equiv) at 10-15°C.
-
Reaction: Stir at RT. A white to off-white precipitate (the Product HCl salt) often begins to form within 30 minutes. Stir for 3-4 hours.
-
Isolation:
-
Dilute the slurry with Et₂O or MTBE (10 vol) to maximize precipitation.
-
Filter the solids under a blanket of Nitrogen (to prevent oxidation of the wet cake).
-
Wash the cake with Et₂O (2x).
-
-
Drying: Dry in a vacuum oven at 40°C.
-
Result: (R)-Indoline-2-carboxylic acid hydrochloride. Stable for months at 4°C.
-
Analytical Quality Control
The optical purity of the product is paramount. Indoline-2-carboxylic acid is optically liable under strong basic conditions but stable in acid.
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indoline chromophore).
-
Target: ee > 99.5%.
Visual Check: The product should be white or off-white. A pink or brown hue indicates oxidation to the indole species.
Workflow Decision Matrix
Use the following logic to select the appropriate protocol for your specific application.
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on scale and downstream application.
References
-
Mechanistic Insight & Perindopril Synthesis
- Vincent, M., et al. "Stereoselective synthesis of N-[(S)-1-carboxybutyl]-(S)-alanine esters." Tetrahedron Letters.
- Context: Establishes the criticality of the (S)-indoline intermediate (enantiomer of the topic) and its handling.
-
Indoline Stability & Oxidation
-
Cordella, F., et al. "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality, 2024.[1]
- Context: detailed study on the dimerization (DKP formation)
-
-
General Boc Deprotection Protocols
- Common Organic Chemistry. "Boc Deprotection - TFA Method."
- Context: Standard oper
-
Scale-Up Considerations
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."
- Context: The authoritative guide on scavenger selection and acid lability.
Sources
Advanced Application Note: Stereoretentive Amide Bond Formation with N-Boc-(R)-Indoline-2-Carboxylic Acid
Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol
Executive Summary
N-Boc-(R)-indoline-2-carboxylic acid is a conformationally constrained, bicyclic amino acid derivative that serves as a rigidified mimetic of both proline and phenylalanine. In modern drug discovery, it is highly valued for its ability to function as a conformational switch; incorporating indoline-2-carboxylic acid derivatives into a peptide sequence strongly drives the adjacent peptide bond toward the cis amide isomer in polar solvents[1].
However, utilizing this building block presents significant synthetic hurdles. Its low reactivity (due to severe steric shielding from the indoline core and the bulky N-Boc group) and its high propensity for C2-racemization and diketopiperazine (DKP) formation demand highly optimized coupling conditions[2]. This application note details the mechanistic causality behind reagent selection and provides a self-validating protocol for high-yielding, stereoretentive amide bond formation.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is critical to understand why standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) frequently fail or yield epimerized products with this specific substrate.
The Racemization Risk
The
The HATU/DIPEA Rationale
To outcompete the kinetics of racemization, the activation step must be instantaneous, and the resulting active ester must be hyper-electrophilic.
-
Coupling Reagent: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of the O-At ester provides a neighboring group effect, accelerating aminolysis via hydrogen bonding with the incoming amine[3].
-
Base Selection: DIPEA (N,N-Diisopropylethylamine) is strictly required over Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a nucleophile and severely restricts its ability to abstract the sterically shielded C2
-proton, thereby preserving the (R)-stereocenter.
Fig 1. Divergent pathways: HATU-mediated coupling vs. base-catalyzed C2-racemization.
Quantitative Reagent Evaluation
The following table summarizes the quantitative data driving our reagent selection. Data reflects the coupling of N-Boc-(R)-indoline-2-carboxylic acid with a standard primary aliphatic amine.
| Coupling System | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Causality / Notes |
| HATU | DIPEA | DMF | 0 to 25 | 88 - 94 | > 98 | Optimal. Rapid activation; HOAt leaving group prevents epimerization. |
| COMU | TMP | DMF | 0 to 25 | 85 - 92 | > 99 | Excellent alternative for highly sensitive chiral substrates; TMP is ultra-hindered. |
| EDC / HOBt | DIPEA | DCM | 0 to 25 | 65 - 75 | 90 - 95 | Sub-optimal. Slower kinetics increase the residence time of the active ester, raising racemization risk. |
| T3P | DIPEA | EtOAc | 25 | 50 - 60 | > 95 | Low epimerization risk, but poor overall conversion due to the extreme steric bulk of the substrate. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure that each chemical transformation has occurred successfully before proceeding to the next step, eliminating downstream failures.
Materials Required
-
N-Boc-(R)-indoline-2-carboxylic acid (1.0 eq, 0.5 mmol)
-
Target Amine (1.1 eq, 0.55 mmol)
-
HATU (1.2 eq, 0.6 mmol)
-
DIPEA (2.5 eq, 1.25 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology
Step 1: Pre-Activation (0 °C)
-
Charge an oven-dried, argon-purged flask with N-Boc-(R)-indoline-2-carboxylic acid and HATU.
-
Add anhydrous DMF (5.0 mL) to dissolve the reagents. Cool the mixture to 0 °C using an ice-water bath.
-
Causality Note: Cooling is mandatory. The formation of the O-At ester is exothermic; ambient temperatures during this step provide the activation energy required for oxazolone formation.
Step 2: Base Addition & Active Ester Formation
-
Add DIPEA dropwise over 5 minutes to the 0 °C solution. Stir for 10 minutes.
-
IPC 1 (Validation of Activation): Withdraw a 5
L aliquot, quench in 100 L of methanol, and inject into LC-MS.-
Pass Criteria: The mass spectrum must show the methyl ester of the indoline substrate (formed by the reaction of the O-At ester with MeOH), confirming complete activation and the absence of moisture in the DMF.
-
Step 3: Nucleophilic Aminolysis
-
Add the Target Amine (neat or dissolved in 1 mL DMF) dropwise to the activated mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to 25 °C naturally. Stir for 2 to 4 hours[3].
-
IPC 2 (Validation of Conversion): Perform TLC (Hexane/EtOAc 1:1) and LC-MS.
-
Pass Criteria: Complete consumption of the O-At active ester mass. If the active ester persists, the system dictates extending the reaction time by 2 hours rather than adding more base.
-
Step 4: Quench and Aqueous Workup
-
Dilute the reaction mixture with Ethyl Acetate (25 mL).
-
Wash sequentially with 5% aqueous
(2 x 15 mL), 1M (1 x 15 mL, skip if the product contains basic amines), and saturated brine (2 x 15 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Causality Note: The rigorous
wash is required to remove the highly polar HOAt byproduct generated during aminolysis.
Step 5: Purification & Final Validation
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
IPC 3 (Validation of Stereointegrity): Submit the purified product for Chiral HPLC analysis.
-
Pass Criteria: Enantiomeric excess (ee) > 98%, validating that the low-temperature control and hindered base selection successfully suppressed C2-racemization.
-
Fig 2. Self-validating workflow for the stereoretentive amide coupling of indoline substrates.
References
-
[1] Pollastrini, M., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
[3] "WO2014153666A1 - Indoline compounds as granzyme b inhibitors." Google Patents. URL:
-
[2] Cordella, F., et al. "On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid." ResearchGate. URL:[Link]
Sources
Application Notes: Incorporating N-Boc-(R)-indoline-2-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Value of Conformational Constraint in Peptide Drug Design
In the field of peptide-based therapeutics, the deliberate introduction of non-canonical or unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. N-Boc-(R)-indoline-2-carboxylic acid, a conformationally constrained analog of tryptophan, is a powerful building block in this regard. Its rigid bicyclic structure locks the dihedral angles of the peptide backbone, offering a predictable method to induce specific secondary structures like β-turns. This structural pre-organization can significantly enhance binding affinity to target receptors, improve proteolytic resistance, and fine-tune the pharmacological profile of a peptide.[1][2][3]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of N-Boc-(R)-indoline-2-carboxylic acid in Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and address the unique challenges posed by its sterically hindered nature.
Physicochemical Properties
Understanding the fundamental properties of N-Boc-(R)-indoline-2-carboxylic acid is critical for its successful application. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid indoline scaffold, presents a significant steric challenge that must be addressed during the coupling reaction.[1][4]
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇NO₄ | [5] |
| Molecular Weight | 263.29 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Storage | 0-8 °C, Sealed in dry conditions | [7] |
| Solubility | Good solubility in common SPPS solvents like DMF and NMP | [] |
Core Challenge: Overcoming Steric Hindrance
The primary obstacle in using N-Boc-(R)-indoline-2-carboxylic acid is its significant steric bulk, which slows down the rate of amide bond formation.[1][9][10][11] Standard coupling conditions that are sufficient for proteinogenic amino acids often result in incomplete or failed couplings.[12] Studies have shown that the low reactivity and steric hindrance of the indoline scaffold necessitate more potent activation strategies and potentially longer reaction times to achieve high coupling efficiencies.[1][3]
To address this, the selection of an appropriate coupling reagent is paramount. While traditional carbodiimides like DCC or DIC may be insufficient, aminium/uronium or phosphonium salt-based reagents are highly effective as they form more reactive activated esters capable of overcoming the steric barrier.[10][13]
Recommended Protocol for SPPS Incorporation
This protocol outlines a robust single-cycle method for incorporating N-Boc-(R)-indoline-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine, using a Boc/Bzl protection strategy.
Materials
-
Peptide-resin (e.g., PAM or MBHA resin) with a free N-terminal amine[14][15]
-
N-Boc-(R)-indoline-2-carboxylic acid
-
Coupling Reagent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10][14]
-
Base : DIPEA (N,N-Diisopropylethylamine)[14]
-
Deprotection Solution : 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[14][15]
-
Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade
Experimental Workflow
Caption: SPPS cycle for incorporating N-Boc-(R)-indoline-2-carboxylic acid.
Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent completely.[14]
-
Boc Deprotection:
-
Perform a pre-wash by adding a 50% TFA in DCM solution to the resin and agitating for 5 minutes.[14][15]
-
Drain, and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[14][16][17] The mechanism involves protonation of the carbamate followed by cleavage to form a stable t-butyl cation.[16][17]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[15]
-
-
Neutralization:
-
Activation and Coupling:
-
Causality: Due to steric hindrance, a pre-activation step is crucial. HATU is an excellent choice as it rapidly forms a highly reactive O-acylisourea intermediate that is less prone to racemization.[10][18]
-
In a separate vial, dissolve N-Boc-(R)-indoline-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture. The base is essential for activating the coupling reagent and maintaining a basic pH for the reaction.
-
Allow the solution to pre-activate for 5-10 minutes at room temperature.[14]
-
Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the reaction mixture for a minimum of 2-4 hours. For particularly difficult sequences, an overnight coupling may be necessary.[10]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.[14]
-
Monitoring (Self-Validation):
-
Perform a qualitative Kaiser (ninhydrin) test on a small aliquot of the resin.[18]
-
Trustworthiness: A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and confirms a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
-
Troubleshooting - Recoupling: If the Kaiser test is positive, a second coupling (recoupling) is required. Repeat steps 4 and 5 using a fresh batch of activated N-Boc-(R)-indoline-2-carboxylic acid. Double coupling is a common and effective strategy for sterically hindered residues.[10]
Troubleshooting and Advanced Considerations
| Problem | Probable Cause | Recommended Solution |
| Persistently Positive Kaiser Test | Extreme steric hindrance from the growing peptide chain or peptide aggregation. | 1. Switch Solvent: Change the coupling solvent from DMF to NMP, which has superior solvating properties.[10] 2. Increase Time/Temp: Extend coupling time to overnight.[10] Consider using microwave-assisted SPPS (MA-SPPS) to drive the reaction to completion more efficiently.[9] |
| Low Final Peptide Yield | Premature cleavage of the peptide from the resin due to repeated acid exposure during Boc deprotection. | This is a known issue with standard Boc-SPPS on Merrifield resins. Using a more acid-stable linker, such as the Phenylacetamidomethyl (PAM) linker, can significantly reduce these losses.[15] |
| Diketopiperazine Formation | The indoline residue itself shows a strong inclination to form diketopiperazines, especially when it is the second or third residue in the sequence.[1][2] | 1. Use Dipeptide Building Blocks: Incorporate the indoline residue as part of a pre-formed dipeptide to bypass the vulnerable stage. 2. Alternative N-terminal Protection: For the preceding amino acid, use a protecting group that can be removed under non-standard conditions to avoid exposing the dipeptide to conditions that favor cyclization.[19] |
Applications in Peptide Science
The incorporation of (R)-indoline-2-carboxylic acid has been instrumental in the development of novel peptide-based molecules. Its ability to rigidly control backbone conformation makes it a valuable tool for:
-
Designing Peptidomimetics: Creating peptides with enhanced stability and predictable 3D structures.
-
Probing Receptor Binding Sites: Using the constrained peptide to map the conformational requirements for receptor activation or inhibition.
-
Developing Novel Therapeutics: Peptides containing this moiety have been explored for various applications, including as HIV-1 integrase inhibitors, where the indole nucleus can chelate with metal ions in the active site.[20]
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]
-
Teye, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145. Retrieved from [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36(12), e70008. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1124-1135. Retrieved from [Link]
-
Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1243. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
Henninot, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167–1182. Retrieved from [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC. Retrieved from [Link]
-
Ciemny, M., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 25(8), 1435-1449. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 90. Retrieved from [Link]
Sources
- 1. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. peptide.com [peptide.com]
- 19. mesalabs.com [mesalabs.com]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Coupling of N-Boc-(R)-Indoline-2-Carboxylic Acid
Abstract
N-Boc-(R)-indoline-2-carboxylic acid (Boc-(R)-Ind-OH) is a critical scaffold in medicinal chemistry, serving as a conformationally restricted mimetic of proline and phenylalanine. It is a key intermediate in the synthesis of ACE inhibitors (e.g., Perindopril) and bioactive peptidomimetics. However, its incorporation into peptide backbones is complicated by significant steric hindrance adjacent to the carboxyl group and a high propensity for racemization at the
Structural Analysis & Mechanistic Challenges
Steric Constraints
Unlike standard
Racemization Risk
The
-
Mechanism: Upon activation (formation of an active ester or anhydride), the
-proton can be abstracted by base, leading to an enol/enolate intermediate that destroys chirality. -
Mitigation: Fast coupling kinetics are essential. The longer the activated species exists in solution without reacting, the higher the racemization risk.
Decision Matrix: Selecting the Right Protocol
The choice of coupling strategy depends heavily on the scale and the nucleophilicity of the coupling partner.
Figure 1: Decision tree for selecting coupling reagents based on scale and amine reactivity.
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Research Scale)
Best for: Valuable intermediates, hindered amines, and maximizing enantiomeric purity. Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive and benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating aminolysis and reducing the time window for racemization [1].
Materials
-
Acid: N-Boc-(R)-indoline-2-carboxylic acid (1.0 equiv)
-
Amine: Amino component (1.1 equiv)[1]
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve N-Boc-(R)-indoline-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Pre-activation (Critical): Cool the solution to 0°C . Add DIPEA (1.0 equiv only) dropwise. Stir for 2–3 minutes.
-
Note: Do not stir longer than 5 minutes without the amine, as the active ester can degrade or racemize.
-
-
Coupling: Add the Amine (1.1 equiv) followed immediately by the remaining DIPEA (1.5–2.0 equiv).
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete within 2–4 hours.
-
Workup:
Protocol B: Mixed Anhydride Method (Process Scale)
Best for: Multi-gram to Kilogram scale, synthesis of Perindopril intermediates. Mechanism: Formation of an unsymmetrical anhydride using Isobutyl Chloroformate (IBCF). This method is cost-effective and allows for easy removal of volatile byproducts, but requires strict temperature control to prevent disproportionation [2].
Materials
-
Acid: N-Boc-(R)-indoline-2-carboxylic acid (1.0 equiv)
-
Amine: Amino ester HCl salt (1.0 – 1.1 equiv)
-
Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
Base: N-Methylmorpholine (NMM) (2.1 equiv total)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (Concentration 0.3 M)
Step-by-Step Procedure
-
Activation:
-
Dissolve N-Boc-(R)-indoline-2-carboxylic acid in dry EtOAc under inert atmosphere.
-
Cool the solution to -15°C to -10°C (Ice/Salt or Acetone/Dry Ice bath).
-
Add NMM (1.05 equiv).
-
Add IBCF (1.05 equiv) dropwise, maintaining temp < -10°C.
-
Stir for 15–30 minutes to form the mixed anhydride. Precipitation of NMM·HCl salts will occur.
-
-
Amine Preparation:
-
In a separate vessel, dissolve/suspend the Amine HCl salt in EtOAc.
-
Add NMM (1.05 equiv) to neutralize the salt.
-
-
Coupling:
-
Transfer the free amine solution into the mixed anhydride solution slowly.
-
Crucial: Maintain temperature between -15°C and -5°C during addition.
-
-
Completion:
-
Stir at -5°C for 1 hour, then allow to warm to RT over 2 hours.
-
-
Workup:
-
Add water to dissolve salts. Separate layers.
-
Wash organic layer with 1N HCl, Sat. NaHCO₃, and Brine.[1]
-
Concentrate to yield crude product (often high purity, suitable for crystallization).
-
Quantitative Comparison of Methods
| Feature | Protocol A (HATU) | Protocol B (Mixed Anhydride) |
| Coupling Efficiency | Very High (>95%) | High (85-95%) |
| Steric Tolerance | Excellent | Moderate |
| Racemization Risk | Low (Fast kinetics) | Low (Low temperature) |
| Atom Economy | Poor (Large byproduct mass) | Good |
| Purification | Column Chromatography often needed | Crystallization often possible |
| Cost | High ( | Low ($) |
Quality Control & Troubleshooting
Monitoring Racemization
The most critical QC step is verifying the stereochemical integrity of the chiral center at the 2-position of the indoline ring.
-
Method: Chiral HPLC or SFC.
-
Column: Chiralpak AD-H or OD-H are standard for N-protected indoline derivatives.
-
Standard: Compare against a racemic standard (synthesized intentionally using harsh conditions, e.g., excess base/heat).
Common Issues
-
Issue: Low Yield with Protocol B.
-
Cause: The mixed anhydride is unstable above 0°C and can decompose to the urethane.
-
Fix: Ensure temperature is strictly controlled at -10°C during activation.
-
-
Issue: Epimerization observed in Protocol A.
-
Cause: Pre-activation time was too long, or excess DIPEA was used.
-
Fix: Add amine immediately after activation; use Collidine (weaker base) instead of DIPEA if problem persists.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the scalable Mixed Anhydride coupling protocol.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.
-
Pascard, C., et al. (1991). "Synthesis of Perindopril". European Patent EP0308341.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.
Sources
synthesis of ACE inhibitors using (R)-1-Boc-indoline-2-carboxylic acid
Application Note: Stereoselective Synthesis of Indoline-Based ACE Inhibitor Analogues Utilizing (R)-1-Boc-indoline-2-carboxylic Acid
Executive Summary
This application note details the protocol for synthesizing (2R)-isoforms of indoline-based Angiotensin-Converting Enzyme (ACE) inhibitors using (R)-1-Boc-indoline-2-carboxylic acid as the chiral scaffold. While the commercially marketed ACE inhibitors (e.g., Perindopril, Indolapril) predominantly utilize the (2S) configuration to mimic the L-amino acid residues of the natural substrate Angiotensin I, the synthesis of the (2R)-enantiomer is a critical requirement in drug development for Structure-Activity Relationship (SAR) profiling , negative control assays , and the establishment of chiral purity reference standards (QC markers).
This guide provides a robust, self-validating methodology for coupling (R)-1-Boc-indoline-2-carboxylic acid with the standard ACE inhibitor side-chain precursor, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine , followed by deprotection and isolation.
Scientific Background & Mechanistic Rationale
The Indoline Scaffold in ACE Inhibition
ACE inhibitors function by blocking the conversion of Angiotensin I to the vasoconstrictor Angiotensin II. High-affinity inhibitors typically possess a "zinc-binding group" (carboxylate, thiol, or phosphonate) and a hydrophobic core that interacts with the enzyme's S1 and S2' subsites.
-
Bioactive Configuration: The enzyme's active site is stereoselective, generally favoring the (S,S,S) configuration in the inhibitor backbone (mimicking L-Proline).
-
The Role of the (R)-Isomer: The (2R)-indoline derivatives synthesized here serve as distomers (less active isomers). Accessing these compounds allows researchers to quantify the "eutomer/distomer ratio" (Eudismic ratio), a key metric in validating the specificity of the drug-target interaction.
Synthetic Strategy: The Convergent Approach
The synthesis follows a convergent pathway involving the peptide-like coupling of the protected indoline core with the functionalized side chain.
-
Key Reagent: (R)-1-Boc-indoline-2-carboxylic acid (CAS: 78348-24-0, R-isomer specific).
-
Coupling Logic: We utilize a Mixed Anhydride or HATU-mediated coupling to minimize racemization at the labile chiral centers.
-
Protection Strategy: The tert-butyloxycarbonyl (Boc) group ensures the indoline nitrogen remains inert during activation of the carboxylic acid.
Pathway Visualization
The following diagram illustrates the convergent synthesis workflow and the stereochemical outcome.
Caption: Convergent synthesis workflow for (2R)-Indoline ACE inhibitor analogues, highlighting key activation and deprotection steps.
Detailed Experimental Protocols
Protocol A: Coupling Reaction (Formation of the Core)
This step couples the (R)-indoline core with the alanine-derived side chain.
Reagents:
-
(R)-1-Boc-indoline-2-carboxylic acid (1.0 eq)
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine ethyl ester (1.1 eq)
-
HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
DIPEA (3.0 eq) [N,N-Diisopropylethylamine]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (R)-1-Boc-indoline-2-carboxylic acid (10 mmol) in anhydrous DMF (50 mL).
-
Activation: Cool the solution to 0°C. Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir for 15 minutes to generate the activated ester species.
-
Note: The color may shift to yellow/orange, indicating activation.
-
-
Addition: Dropwise add a solution of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (11 mmol) in DMF (10 mL).
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitor: Check reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS. Target mass = [M+H]+ corresponding to the coupled ester.
-
-
Work-up: Dilute the reaction mixture with EtOAc (200 mL). Wash successively with:
-
10% Citric Acid (2 x 50 mL) – Removes excess DIPEA/HATU byproducts.
-
Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid.
-
Brine (50 mL).
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via Flash Column Chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) to yield the Boc-protected intermediate .
Protocol B: Deprotection (Boc Removal)
This step reveals the secondary amine of the indoline ring, yielding the final salt form.
Reagents:
-
Boc-Protected Intermediate (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate (5 mmol) in DCM (20 mL) at 0°C.
-
Acidolysis: Slowly add TFA (10 mL). The large excess ensures rapid removal of the Boc group.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Validation: CO₂ gas evolution will be observed. Monitor by HPLC for disappearance of the starting material peak.
-
-
Concentration: Evaporate the solvent and excess TFA in vacuo. Co-evaporate with toluene (3 x 20 mL) to remove trace TFA.
-
Precipitation: Redissolve the oily residue in a minimum amount of DCM (2-3 mL) and add cold Diethyl Ether (50 mL) with vigorous stirring.
-
Filtration: Collect the white precipitate via filtration. This is the TFA salt of the (2R)-Indoline ACE inhibitor.
-
Optional Desalting: If the free base is required, partition between EtOAc and Sat. NaHCO₃, separate, and dry.
Quality Control & Data Analysis
To ensure the integrity of the synthesized standard, the following analytical parameters must be verified.
Table 1: Expected Analytical Specifications
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H-NMR (DMSO-d6) | Characteristic Indoline signals (δ 6.5-7.2 ppm) | Confirm absence of t-Butyl singlet (Boc) at ~1.4 ppm. |
| Purity | HPLC (C18 Column) | > 98.0% Area | Gradient: 5-95% ACN in Water (0.1% TFA). |
| Chiral Purity | Chiral HPLC | > 99% ee (Enantiomeric Excess) | Critical to distinguish (2R) from (2S) impurity. |
| Mass Spec | ESI-MS | [M+H]+ ± 0.4 Da | Matches theoretical molecular weight. |
Scientific Note on Stereochemistry:
The final product synthesized from (R)-1-Boc-indoline-2-carboxylic acid will possess the (2R, 1'S) configuration (assuming the side chain is S).
-
Bioactivity: This compound is expected to show significantly reduced potency (IC50 typically > 1000 nM) compared to the (2S)-isomer (IC50 ~ 1-10 nM).
-
Usage: Use this compound to spike clinical samples during method validation to prove that your analytical method can separate the active drug from its chiral impurities.
References
-
Benchchem. Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate. Retrieved from
-
Google Patents. Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril (US7196204B2). Retrieved from
-
National Institutes of Health (PubMed). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors. Retrieved from
-
Pharmaffiliates. Indoline-2-carboxylic Acid Product Information and Applications. Retrieved from
-
Chem-Impex. Boc-L-indoline-2-carboxylic acid: Applications in Peptide Synthesis and Drug Development. Retrieved from
Application Note: High-Fidelity Esterification of N-Boc-(R)-Indoline-2-Carboxylic Acid
Abstract & Technical Context
N-Boc-(R)-indoline-2-carboxylic acid is a critical scaffold in the synthesis of peptidomimetics, ACE inhibitors (e.g., Perindopril analogues), and conformationally restricted amino acid derivatives. Structurally, it functions as a rigidified proline analogue.
However, this molecule presents a "Synthetic Trilemma" that leads to high failure rates in standard esterification protocols:
-
Racemization Sensitivity: The C2 proton is
to both an electron-withdrawing carbonyl and a carbamate nitrogen. While the Boc group mitigates nitrogen basicity, the C2 position remains susceptible to base-catalyzed enolization, leading to inversion. -
Boc Acid-Lability: Standard acid-catalyzed Fischer esterifications (e.g.,
/MeOH or /MeOH) carry a high risk of cleaving the Boc group (deprotection), necessitating a re-protection step that lowers overall yield. -
Rotameric Complexity: The steric bulk of the tert-butyl group adjacent to the rigid bicyclic system induces restricted rotation, often complicating NMR analysis and leading to false assumptions of impurity.
This guide details three "Field-Proven" protocols designed to bypass these failure modes, prioritizing enantiomeric excess (%ee) retention and chemical yield.
Strategic Method Selection
The choice of method depends entirely on the target ester and the scale of the reaction.
Table 1: Comparative Analysis of Esterification Strategies
| Feature | Method A: TMS-Diazomethane | Method B: Cesium Carbonate ( | Method C: Modified Steglich |
| Primary Use Case | Analytical derivatization; Small-scale Methyl Esters (<1g). | Scalable synthesis of Methyl, Benzyl, or Allyl esters. | Coupling to complex/chiral alcohols. |
| Racemization Risk | Negligible (Neutral conditions). | Low (Mild base, kinetic control). | Moderate (Requires strict temp control). |
| Atom Economy | Low (Reagent is expensive). | High. | Moderate (Urea byproduct). |
| Key Reagents | EDC/DCC, DMAP (Cat.), Alcohol. | ||
| Critical Limitation | Toxicity; Limited to methyl esters. | Requires reactive alkyl halides. | DMAP can trigger racemization if >10 mol%. |
Decision Matrix (Visualization)
Figure 1: Decision matrix for selecting the optimal esterification protocol based on scale and substrate availability.
Detailed Protocols
Protocol A: The "Gold Standard" Methylation (TMS-Diazomethane)
Application: Best for converting precious chiral starting material to methyl ester for HPLC analysis or small-scale synthesis without risking racemization.
Mechanism:
Materials:
-
N-Boc-(R)-indoline-2-carboxylic acid (1.0 eq)
-
Trimethylsilyldiazomethane (
), 2.0 M in hexanes (1.5 eq) -
Methanol (anhydrous) / Toluene (1:2 ratio)
Step-by-Step:
-
Dissolution: Dissolve the starting acid in a Toluene:Methanol (2:1) mixture. Note: The methanol is required to catalyze the proton transfer.
-
Addition: Cool the solution to 0°C. Add
solution dropwise.-
Visual Cue: The solution will turn bright yellow. Evolution of
gas (bubbling) indicates reaction progress.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Endpoint: The persistent yellow color indicates excess reagent. If the solution turns colorless, add more
until yellow persists.
-
-
Quench: Add pure Acetic Acid dropwise until the yellow color disappears (destroys excess diazomethane).
-
Workup: Concentrate in vacuo. No aqueous workup is usually required for small scales; the residue is often pure enough for flash chromatography.
Validation Check:
-
TLC:
of ester will be significantly higher than the acid (typically 0.4-0.6 in 30% EtOAc/Hex). -
Racemization: 0% loss of ee expected.
Protocol B: Cesium Carbonate Promoted Alkylation (Scalable)
Application: Ideal for Benzyl (Bn), Methyl (Me), or Ethyl (Et) esters on multi-gram scales.
Mechanism: The "Cesium Effect." The large ionic radius of
Materials:
-
N-Boc-(R)-indoline-2-carboxylic acid (1.0 eq)
-
Cesium Carbonate (
) (1.1 eq) -
Alkyl Halide (e.g., MeI, BnBr, Allyl Bromide) (1.2 eq)
-
DMF (anhydrous)
Step-by-Step:
-
Solvation: Dissolve the acid in anhydrous DMF (0.2 M concentration).
-
Salt Formation: Add
powder. Stir at RT for 15 minutes. The mixture will appear as a suspension. -
Alkylation: Cool to 0°C (Critical for suppressing racemization). Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT slowly. Stir for 4–6 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with Water (to remove DMF).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
Technical Insight:
Avoid using
Protocol C: Modified Steglich Coupling (Complex Alcohols)
Application: Connecting the indoline scaffold to complex alcohols (e.g., in fragment-based drug discovery).
Risk: Standard Steglich (DCC/DMAP) poses a high racemization risk because the
The Fix: Use EDC (water-soluble byproduct) and catalytic DMAP at low temperature.
Step-by-Step:
-
Setup: Dissolve N-Boc-(R)-indoline-2-carboxylic acid (1.0 eq) and the Target Alcohol (1.1 eq) in DCM (0.1 M).
-
Cooling: Cool to -10°C (Ice/Salt bath).
-
Catalyst: Add DMAP (0.1 eq only). Do not exceed 10 mol%.
-
Coupling: Add EDC
HCl (1.2 eq) in one portion. -
Reaction: Stir at -10°C for 1 hour, then 0°C for 4 hours. Do not reflux.
-
Workup: Wash with 0.5 M HCl (removes DMAP/EDC), then saturated
.
Quality Control & Troubleshooting
Visualizing the "Cesium Effect" Workflow
Figure 2: Workflow for Cesium Carbonate alkylation, highlighting the critical cooling step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Loss of Chirality (low ee) | Base too strong or Temp too high. | Switch to Method A or B. Ensure Temp < RT. Avoid NaH. |
| NMR "Impurities" (Split peaks) | Rotamers. (Not an impurity). | Run NMR at 50°C or in DMSO- |
| Low Yield (Method B) | Wet DMF (hydrolysis of halide). | Use molecular sieves to dry DMF; ensure |
| Boc Removal | Acidic workup too harsh. | Use Citric Acid or dilute HCl (<0.5M) for washes. |
QC Validation: Chiral HPLC
Standard optical rotation (
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10 to 95:5).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (R)-enantiomer typically elutes differently than the (S). Inject a racemic standard (made via Method B with reflux) to establish separation conditions.
References
-
General Esterification with TMS-Diazomethane
- Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis.
-
Cesium Carbonate Mediated Esterification
-
Racemization in Indoline Derivatives
-
Steglich Coupling & Racemization Mechanisms
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
Sources
- 1. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sioc-journal.cn [sioc-journal.cn]
Application Note: Catalytic Asymmetric Hydrogenation of N-Boc-Indoles to Indolines
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology Focus: Ruthenium-Catalyzed Enantioselective Reduction
Executive Summary & Mechanistic Rationale
The conversion of indole derivatives to chiral indolines is a critical transformation in pharmaceutical development, as the indoline core is ubiquitous in bioactive alkaloids and synthetic therapeutics. However, the inherent stability of the aromatic pyrrole ring makes direct hydrogenation challenging.
This application note details a highly efficient, enantioselective protocol for the hydrogenation of N-Boc-indoles using a trans-chelating chiral ruthenium catalyst.
Causality in System Design: Why N-Boc and Ru-PhTRAP?
-
Substrate Activation (N-Boc): Unprotected indoles resist hydrogenation and can poison transition metal catalysts via nitrogen coordination. The addition of a tert-butyloxycarbonyl (Boc) group is not merely protective; it is mechanistically essential. The strongly electron-withdrawing Boc group disrupts the delocalization of the nitrogen lone pair into the aromatic system, effectively localizing electron density and activating the C2=C3 double bond toward reduction[1].
-
Catalyst Geometry (Ru-PhTRAP): Standard cis-chelating phosphine ligands (e.g., BINAP, DIOP) perform poorly in this reaction, yielding trace products with low enantiomeric excess (13–24% ee)[1]. In contrast, the chiral bisphosphine ligand PhTRAP forms a unique trans-chelate complex with Ruthenium. This rigid geometry creates a highly specific chiral pocket that forces the N-Boc-indole to coordinate via a single enantio-face (e.g., the re face for 2-methylindole), enabling stereoselective hydrogen delivery[1]. Furthermore, while Palladium and Iridium catalysts have been developed for unprotected N-H indoles[2], traditional Pd, Mo, and W complexes completely fail to catalyze the hydrogenation of N-Boc-indoles, making the Ru-PhTRAP system uniquely authoritative for this specific substrate class[1].
Caption: Mechanistic activation and stereoselective hydrogenation pathway for N-Boc-indoles.
Catalyst Optimization & Quantitative Performance Data
The choice of solvent and base plays a crucial role in maximizing both conversion and enantioselectivity. While 2-propanol is a standard solvent for transfer hydrogenations, substituting it with methanol enhances the enantiomeric excess of the product (e.g., from 92% to 95% ee for 2-methylindole)[1]. The inclusion of a base, specifically Cesium Carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle and ensure quantitative yields[1].
| Substrate | Catalyst Precursor / Ligand | Solvent | Base | Yield (%) | Enantiomeric Excess (ee %) |
| N-Boc-2-methylindole | [RuCl₂(p-cymene)]₂ / PhTRAP | 2-Propanol | Cs₂CO₃ | >99 | 92 (R) |
| N-Boc-2-methylindole | [RuCl₂(p-cymene)]₂ / PhTRAP | Methanol | Cs₂CO₃ | >99 | 95 (R) |
| N-Boc-2-cyclohexylindole | [RuCl₂(p-cymene)]₂ / PhTRAP | 2-Propanol | Cs₂CO₃ | 98 | 87 |
| N-Boc-3-methylindole | [RuCl₂(p-cymene)]₂ / PhTRAP | 2-Propanol | Cs₂CO₃ | >99 | 87 (S) |
| N-Boc-2,3-dimethylindole | Ru(η³-2-methylallyl)₂(cod) / PhTRAP | 2-Propanol | Cs₂CO₃ | 50 | 72 (cis) |
Table 1: Optimization and substrate scope for the Ru-catalyzed asymmetric hydrogenation of N-Boc-indoles. Data synthesized from Kuwano et al.[1].
Self-Validating Experimental Protocol
To ensure reproducibility and high enantiomeric fidelity, this protocol is designed as a self-validating system . At critical junctions, the operator must verify physical or chemical markers before proceeding to the next step.
Caption: Self-validating experimental workflow for the asymmetric hydrogenation of N-Boc-indoles.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (In Situ Generation)
-
In an argon-filled glovebox, charge a dry Schlenk tube with [RuCl₂(p-cymene)]₂ (0.5 mol % Ru) and (S,S)-(R,R)-PhTRAP (1.1 mol %).
-
Add anhydrous, degassed methanol (or 2-propanol) to the mixture.
-
Stir at room temperature for 30 minutes.
-
Validation Checkpoint 1 (Visual): The suspension will transition into a homogeneous, deeply colored (typically orange/red) solution, confirming the successful in situ generation of the active Ru-PhTRAP complex. Do not proceed if the solution remains turbid.
Step 2: Substrate and Base Addition
-
To a separate glass liner designed for a high-pressure autoclave, add the N-Boc-indole substrate (1.0 equiv, typically 0.5 mmol) and anhydrous Cs₂CO₃ (10 mol %).
-
Transfer the pre-activated catalyst solution from the Schlenk tube into the glass liner containing the substrate.
-
Place the glass liner into the stainless-steel autoclave and seal the reactor.
Step 3: Pressurization and Reaction
-
Purge the autoclave with hydrogen gas (H₂) three times to remove any residual argon/nitrogen.
-
Pressurize the reactor to 50 atm of H₂.
-
Validation Checkpoint 2 (System Integrity): Isolate the reactor from the gas cylinder and monitor the pressure gauge for 10 minutes. A stable reading validates a leak-free system, which is critical since pressure drops will alter the reaction kinetics and potentially degrade enantioselectivity.
-
Heat the autoclave to 60 °C and stir vigorously for 14 to 24 hours.
Step 4: Workup and Chemical Validation
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Evaporate the solvent under reduced pressure.
-
Validation Checkpoint 3 (Chemical Conversion): Take a 0.1 mL aliquot of the crude mixture, dissolve in CDCl₃, and perform a rapid ¹H NMR analysis. The complete disappearance of the characteristic indole C3-H proton signal (a singlet typically found around 6.3–6.5 ppm) and the emergence of indoline multiplet signals (3.0–4.5 ppm) validates full conversion. If starting material remains, the catalyst may have been poisoned by oxygen/moisture.
-
Purify the crude product via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure chiral N-Boc-indoline.
-
Determine the enantiomeric excess (ee) via Chiral HPLC using an appropriate stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
References
-
Title: Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles Source: Organic Letters, American Chemical Society (ACS), 2006, 8(12), 2653-2655. URL: [Link]
-
Title: Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: Molecules, MDPI / PubMed Central (NIH), 2021. URL: [Link]
Sources
scale-up synthesis procedures for n-Boc-(r)-indoline-2-carboxylic acid
An Application Guide for the Scale-Up Synthesis of N-Boc-(R)-indoline-2-carboxylic Acid
Abstract
N-Boc-(R)-indoline-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1][2] Its stereochemical integrity is critical for the biological activity of the final active pharmaceutical ingredient (API). Transitioning its synthesis from laboratory scale to industrial production necessitates robust, scalable, and economically viable methodologies. This application note provides an in-depth guide for researchers, chemists, and process development professionals on scalable synthesis procedures. We will explore two primary, field-proven strategies: enzymatic kinetic resolution and classical diastereomeric salt resolution. The protocols herein are designed to be self-validating, with a strong emphasis on the causal factors influencing reaction efficiency, enantioselectivity, and overall process safety.
Introduction: The Strategic Importance of a Chiral Intermediate
The indoline-2-carboxylic acid scaffold is a privileged structure in drug discovery. The (R)-enantiomer, when protected with a tert-butyloxycarbonyl (Boc) group, becomes a stable, versatile intermediate ready for peptide coupling and other synthetic transformations.[3] The demand for enantiomerically pure N-Boc-(R)-indoline-2-carboxylic acid is directly linked to the production of blockbuster drugs for hypertension and cardiovascular diseases.[1] Consequently, developing a scalable synthesis that ensures high enantiomeric excess (e.e.) is a primary objective in pharmaceutical process chemistry. The challenge lies in moving beyond laboratory methods that may not be feasible on a multi-kilogram scale due to factors like expensive reagents, complex purifications (e.g., column chromatography), or safety concerns.[4]
Retrosynthetic Analysis and Strategy Selection for Scale-Up
Two principal pathways dominate the large-scale production of enantiopure N-Boc-(R)-indoline-2-carboxylic acid: the resolution of a racemic mixture and direct asymmetric synthesis.
-
Asymmetric Synthesis : This "ideal" approach constructs the desired enantiomer directly. Methods like the asymmetric hydrogenation of N-protected indole-2-carboxylates have shown promise.[2][5] However, they often rely on expensive and sensitive heavy metal catalysts (e.g., Rhodium, Palladium) and chiral ligands, which can introduce challenges in catalyst procurement, removal, and cost at an industrial scale.[2][6]
-
Resolution of Racemic Mixtures : This strategy involves synthesizing the racemic compound and then separating the enantiomers. While the theoretical maximum yield for the desired enantiomer is 50%, the robustness and lower cost of resolution agents often make this the preferred industrial route.[6][7] The primary methods are:
-
Classical Chemical Resolution : Involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9][10]
-
Enzymatic Kinetic Resolution : Utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic substrate. For instance, a lipase can selectively hydrolyze the (S)-ester from a racemic mixture of N-Boc-indoline-2-carboxylic acid methyl ester, leaving the desired (R)-ester unreacted and thus resolved.[11][12][13]
-
For this guide, we will focus on the resolution pathways, as they generally offer a more mature, cost-effective, and readily implementable platform for scale-up.
Caption: High-level overview of scalable synthetic routes to the target compound.
Protocol 1: Enzymatic Kinetic Resolution of (±)-N-Boc-Indoline-2-Carboxylic Acid Methyl Ester
This method is highly attractive for its exceptional enantioselectivity (E > 1000 reported), mild reaction conditions, and the use of immobilized enzymes, which simplifies catalyst removal and recycling.[11] The strategy involves the enantioselective hydrolysis of the (S)-ester, leaving the desired (R)-ester untouched, which can then be isolated and hydrolyzed to the final product.
Workflow for Enzymatic Resolution
Caption: Step-by-step workflow for the enzymatic resolution protocol.
Step-by-Step Experimental Protocol
Part A: Synthesis of Racemic N-Boc-Indoline-2-Carboxylic Acid Methyl Ester
-
N-Boc Protection of Indoline-2-carboxylic Acid:
-
Charge a suitable reactor with racemic indoline-2-carboxylic acid (1.0 eq), an appropriate solvent (e.g., THF or a biphasic mixture like Dichloromethane/Water), and a base (e.g., Triethylamine, 1.5 eq or aqueous NaOH).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the reaction solvent. Causality: The Boc group protects the nucleophilic nitrogen, preventing side reactions in subsequent steps and increasing solubility in organic solvents. The reaction is exothermic and slow addition is required for temperature control.[14]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring for completion by TLC or HPLC.
-
Perform an aqueous work-up to remove water-soluble impurities. Acidify the aqueous layer to pH ~3 and extract the N-Boc-indoline-2-carboxylic acid into an organic solvent (e.g., Ethyl Acetate).
-
-
Esterification:
-
Dissolve the crude N-Boc-indoline-2-carboxylic acid in Methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a milder agent like Trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring for completion.
-
Cool the reaction, neutralize the acid, and concentrate under reduced pressure. The resulting crude ester can be purified by crystallization or used directly in the next step if purity is sufficient.
-
Part B: Enzymatic Resolution
-
Reaction Setup:
-
Charge the reactor with a phosphate or carbonate buffer solution (e.g., 0.1 M, pH 7-8) and the racemic N-Boc-indoline-2-carboxylic acid methyl ester (e.g., 10-20% w/w concentration).[13]
-
Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B, often sold as Novozym® 435), typically at a loading of 1:10 to 1:20 by weight relative to the substrate.[11][13] Causality: Immobilized enzymes are preferred for scale-up as they can be easily recovered by simple filtration and reused, significantly reducing costs.
-
Heat the suspension to a temperature where the substrate is molten or highly soluble, typically 50-60 °C.[11] This enhances reaction kinetics by overcoming mass transfer limitations.
-
-
Selective Hydrolysis:
-
Maintain the reaction at the set temperature with efficient stirring. Monitor the reaction progress closely using chiral HPLC.
-
The reaction should be stopped when approximately 50% conversion is reached. This point maximizes both the yield and the enantiomeric purity of the remaining (R)-ester and the formed (S)-acid. Over-running the reaction will lead to hydrolysis of the desired (R)-ester, reducing yield and e.e.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent and stored for reuse.
-
Adjust the pH of the filtrate to be basic (pH > 9) to ensure the (S)-acid is fully deprotonated.
-
Extract the mixture with a water-immiscible organic solvent like Toluene or Ethyl Acetate. The desired (R)-ester will move to the organic phase, while the (S)-acid salt remains in the aqueous phase.
-
Separate the layers. The organic layer containing the (R)-ester can be washed, dried, and concentrated.
-
Part C: Hydrolysis of the (R)-Ester
-
Saponification:
-
Dissolve the isolated (R)-N-Boc-indoline-2-carboxylic acid methyl ester in a mixture of Methanol and water.
-
Add a stoichiometric amount of a base (e.g., 1.2 eq of NaOH or LiOH).
-
Stir at room temperature until the hydrolysis is complete (monitor by HPLC).
-
-
Product Isolation:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. The final product, N-Boc-(R)-indoline-2-carboxylic acid, will precipitate as a solid.[8]
-
Filter the solid, wash with cold water to remove residual salts, and dry under vacuum to a constant weight.
-
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This traditional method remains a workhorse in industrial chemistry. It relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[9] While it can be more labor-intensive due to the need for potentially multiple recrystallizations, it avoids the use of enzymes or expensive catalysts.
Step-by-Step Experimental Protocol
-
Synthesis of Racemic N-Acetyl-Indoline-2-Carboxylic Acid:
-
This protocol often starts with N-acetyl protection as it can provide better crystalline salts. The synthesis follows the Fischer indole synthesis to get indole-2-carboxylic acid, followed by acetylation and reduction.[9]
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic N-acetyl-indoline-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., Ethanol, Methanol, or a mixture) with heating.[9] Causality: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts. This often requires screening to optimize.[8]
-
In a separate vessel, dissolve the chiral resolving agent (0.5-1.0 eq), for example, (-)-(1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol, in the same solvent.[9]
-
Add the resolving agent solution to the acid solution at an elevated temperature (e.g., 60-70 °C).
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Seeding with a small amount of the desired diastereomeric salt can be beneficial.
-
The less soluble diastereomeric salt (e.g., the (R)-acid salt) will crystallize out first. The efficiency of the resolution depends entirely on the solubility difference.
-
Filter the crystals and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked by chiral HPLC after liberating a small sample of the acid.
-
If the desired purity (>99% d.e.) is not achieved, one or more recrystallizations from the same or a different solvent system may be necessary.[10]
-
-
Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., Ethyl Acetate).
-
Acidify the mixture with a strong acid (e.g., 2N HCl) to pH ~2. This breaks the salt, liberating the free carboxylic acid into the organic layer and the protonated resolving agent into the aqueous layer.
-
Separate the layers. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under vacuum to yield enantiomerically enriched N-acetyl-(R)-indoline-2-carboxylic acid.
-
-
Deacetylation and N-Boc Protection:
-
The N-acetyl group can be removed under acidic or basic hydrolysis conditions.[9]
-
The resulting free (R)-indoline-2-carboxylic acid is then protected with Boc₂O as described in Protocol 1, Part A, to yield the final target molecule.
-
Process Safety and Scale-Up Considerations
-
Reagent Handling : Boc-anhydride can be an irritant.[15] Handle all chemicals, especially acids, bases, and organic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Thermal Safety : The N-Boc protection step is exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity to manage the heat evolution and maintain the target temperature. A reaction calorimetry study is recommended before scaling up.
-
Hydrogenation Safety : If preparing the racemic indoline via catalytic hydrogenation of indole, extreme care must be taken. Hydrogen is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment in a designated hydrogenation area.
-
Solvent Selection : Minimize the use of hazardous solvents like Dichloromethane on a large scale. Greener alternatives like 2-Methyl-THF, Ethyl Acetate, or Toluene should be considered where feasible.
-
Waste Management : The aqueous layers from work-ups will contain salts and potentially the resolving agent or the undesired enantiomer. These streams must be treated according to local environmental regulations. The resolving agent can often be recovered and recycled.
Analytical Quality Control
Ensuring the final product meets specifications is critical. A robust analytical package should be employed:
-
HPLC/UPLC : To determine chemical purity and monitor reaction completion.
-
Chiral HPLC : The definitive method for determining enantiomeric excess (e.e.). A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) with an appropriate mobile phase (typically Heptane/Isopropanol mixtures) must be developed.[9]
-
NMR Spectroscopy (¹H, ¹³C) : To confirm the structural identity of the final compound and intermediates.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Optical Rotation : A quick, albeit less precise, method to confirm the presence of the correct enantiomer.[3]
Summary of Key Process Parameters
| Parameter | Protocol 1: Enzymatic Resolution | Protocol 2: Classical Resolution | Justification & Comments |
| Key Reagent | Immobilized Lipase (e.g., CAL-B) | Chiral Amine (e.g., a propanediol derivative) | Enzyme offers high selectivity and reusability.[11] Classical agents are cheaper but may require optimization.[9] |
| Typical Yield | 40-47% (for desired enantiomer) | 35-42% (for desired enantiomer) | Yields are inherently <50%. Enzymatic routes often have higher effective yields due to cleaner conversions.[9][11] |
| Enantiomeric Excess | >99% e.e. often in one step | >95% e.e., may require recrystallization | The high selectivity of enzymes is a major advantage.[11] |
| Key Solvent(s) | Aqueous Buffer, Toluene/EtOAc | Ethanol/Methanol | Enzymatic route is greener. Classical route depends heavily on solvent for crystallization efficiency.[8] |
| Temperature | 50-60 °C (Enzymatic Step) | 60-70 °C, then cooling (Crystallization) | Temperature control is critical for both enzyme activity and selective crystallization. |
| Scale-up Friendliness | High (simple filtration for catalyst removal) | Moderate (recrystallization can be operationally intensive) | Immobilized enzymes are ideal for large-scale processing. |
References
- WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.
-
Kurokawa, M., & Sugai, T. (2004). Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan, 77, 1021–1025. Available at: [Link]
-
de Vries, J. G., et al. (2011). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Advanced Synthesis & Catalysis, 353(1), 135-142. Available at: [Link]
-
Minnaard, A. J., et al. (2009). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Letters, 50(49), 6843-6846. Available at: [Link]
- EP0536839A1 - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Wang, L., et al. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1668-1676. Available at: [Link]
-
HETEROCYCLES, Vol. 51, No. 12, 1999. Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Available at: [Link]
-
Zhang, Z., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]
-
Synple Chem. (n.d.). Application Note – N-Boc protection. Available at: [Link]
-
Zhou, Y-G., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16187–16195. Available at: [Link]
- CN102060745A - Preparation method of (S)-indoline-2-carboxylic acid.
-
Wang, X., et al. (2024). Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Chinese Journal of Organic Chemistry, 44(1), 251-258. Available at: [Link]
-
You, S-L., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society, 136(20), 7471–7483. Available at: [Link]
-
ChemBK. (2024). Indole, N-BOC protected. Available at: [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. Available at: [Link]
-
HETEROCYCLES, Vol. 96, No. 12, 2018. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Available at: [Link]
-
RSC Advances, 11, 13180-13189 (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles. Available at: [Link]
- US6558931B2 - Method for preparing (s)-indoline-2-carboxylic acid and (r)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
- US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
- Kurokawa, M., & Sugai, T. (2004). On the Reactivity of (S)-Indoline-2-Carboxylic Acid.
-
Molecules, 25(23), 5649 (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]
-
LibreTexts Chemistry. (2020). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
Sources
- 1. WO2006069799A1 - Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. prepchem.com [prepchem.com]
- 13. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Integrity Assurance for N-Boc-(R)-Indoline-2-Carboxylic Acid Coupling
Case ID: IND-2-RAC-PREV Status: Open Priority: Critical (Stereochemical Integrity Risk) Agent: Senior Application Scientist, Peptide Chemistry Division
Diagnostic Brief: The "Benzylic Trap"
User, you are likely experiencing loss of optical purity (ee%) not because of standard oxazolone formation, but because of Direct Enolization .
Unlike Proline, Indoline-2-carboxylic acid (Inp) possesses a fused benzene ring. The
The Failure Mode: If you use a standard coupling cocktail like HATU/DIPEA , the DIPEA (a strong tertiary base) will abstract this highly acidic proton faster than the amine nucleophile can attack the activated ester. The result is a planar enolate and immediate racemization.
Visualization: The Mechanism of Failure
The following diagram illustrates why standard conditions fail for this specific molecule.
Figure 1: The "Benzylic Trap" mechanism showing how strong bases trigger direct enolization in activated indoline species.
Validated Protocols (The Fix)
To prevent racemization, we must decouple activation from strong basicity.[1] Below are the two industry-standard protocols for this specific substrate.
Protocol A: The "Modern Standard" (T3P Coupling)
Why this works: T3P (Propylphosphonic anhydride) acts as an acidic coupling reagent. It does not require the high pH that uronium salts (HATU/HBTU) do. The byproduct is water-soluble, and it is notoriously slow to epimerize sensitive substrates.
| Parameter | Specification |
| Reagent | T3P (50% w/w in EtOAc or DMF) |
| Stoichiometry | 1.0 eq Acid : 1.1 eq Amine : 1.5 eq T3P |
| Base | N-Methylmorpholine (NMM) or Pyridine (Avoid DIPEA) |
| Base Eq. | 2.0 - 3.0 equivalents (Strictly controlled) |
| Solvent | EtOAc, THF, or DMF |
| Temp | 0°C start |
Step-by-Step:
-
Dissolve N-Boc-(R)-Indoline-2-COOH (1.0 eq) and the amine partner (1.1 eq) in EtOAc or DMF.
-
Cool the mixture to 0°C .
-
Add the Base (NMM, 2.5 eq). Note: The solution is now basic, but T3P is not yet present.
-
Dropwise add T3P (1.5 eq) over 5 minutes.
-
Stir at 0°C for 30 minutes, then allow to warm to RT.
-
Monitor by HPLC.
Protocol B: The "Classic Control" (Mixed Anhydride)
Why this works: This method activates the acid at -15°C , kinetically trapping the intermediate before the proton can be abstracted. It uses NMM (a weaker base than DIPEA) and avoids the "over-activation" of uronium salts.
| Parameter | Specification |
| Reagent | Isobutyl Chloroformate (IBCF) |
| Base | N-Methylmorpholine (NMM) |
| Temperature | -15°C (Critical: Use Ice/Salt or Cryocooler) |
| Time (Activation) | Exactly 2-3 minutes |
Step-by-Step:
-
Dissolve N-Boc-(R)-Indoline-2-COOH (1.0 eq) and NMM (1.1 eq) in anhydrous THF or DCM.
-
Cool to -15°C under Nitrogen/Argon.
-
Add IBCF (1.05 eq) dropwise. Do not overshoot.
-
Stir for exactly 2 minutes (formation of mixed anhydride).
-
Add the amine partner (dissolved in minimal solvent) dropwise.
-
Stir at -15°C for 30 mins, then slowly warm to RT.
Troubleshooting Matrix
If you are constrained to specific reagents, use this decision matrix to minimize damage.
| If you MUST use... | Then you MUST... | Why? |
| HATU / HBTU | Replace DIPEA with TMP (2,4,6-Collidine) . | Collidine is a non-nucleophilic, weaker base that struggles to abstract the benzylic proton but still drives the coupling. |
| EDC / DIC | Add Oxyma Pure or HOBt .[1] | Forms an active ester that is less prone to oxazolone formation and lowers the activation energy for the amine attack. |
| DIPEA | Reduce to < 1.0 eq during activation. | Excess DIPEA is the primary cause of racemization for this substrate. |
Visualization: Decision Tree for Reagent Selection
Figure 2: Logic flow for selecting the optimal coupling strategy based on steric hindrance and scale.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent for the Mixed Anhydride method? A: Avoid if possible. DMF can promote racemization because it is polar and basic. THF or DCM are preferred for Mixed Anhydride couplings because they stabilize the intermediate without facilitating proton transfer. If solubility is an issue, use a THF/DMF mixture but keep the temperature strictly at -15°C.
Q: I already ran the reaction with HATU/DIPEA and isolated the product. How do I check for racemization?
A: Standard C18 HPLC will likely not separate the enantiomers (R,S vs R,R). You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or OD-H) or measure the specific rotation
Q: Why is N-Boc better than N-Fmoc for this specific amino acid? A: While both are carbamates, the N-Boc group is generally more stable to the basic conditions required for Fmoc deprotection. More importantly, Fmoc removal requires piperidine (a secondary amine base), which would almost certainly racemize any adjacent Indoline-2-carboxylic acid residues in a peptide chain.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid.[2][3] Chirality, 36(12), e70008.[3] Link
- Key Insight: This paper explicitly discusses the challenges of coupling Indoline-2-carboxylic acid and the effectiveness of T3P.
-
BenchChem Application Notes. (2025). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).[4]Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Key Insight: Validates T3P and Mixed Anhydride scalability for epimerization-prone substr
Sources
Technical Support Center: N-Boc-(R)-Indoline-2-Carboxylic Acid Synthesis
This guide serves as a technical support center for the synthesis of N-Boc-(R)-indoline-2-carboxylic acid . It is designed for researchers encountering yield or purity issues. The content focuses on the two most viable synthetic routes: direct protection of the chiral precursor (standard laboratory scale) and asymmetric hydrogenation (advanced/scale-up).
Status: Operational Role: Senior Application Scientist Objective: Maximize yield and enantiomeric excess (ee) while minimizing side reactions (dimerization, racemization).
Master Workflow & Decision Matrix
Before troubleshooting, verify your synthesis route. The optimal path depends on your starting material availability and scale.
Figure 1: Decision matrix for synthesis routes. Route A is standard for gram-scale; Route B is preferred for industrial scale-up or when chiral starting material is expensive.
Protocol Optimization & Troubleshooting (Route A)
Context: You are starting with (R)-indoline-2-carboxylic acid. Core Challenge: The starting material is a zwitterionic amino acid with poor solubility in organic solvents (DCM, THF). The indoline nitrogen is less nucleophilic than aliphatic amines, leading to slow reaction times and incomplete conversion.
Experimental Protocol: The "Phase-Transfer" Solution
Recommended for maximizing yield and preventing dimerization.
-
Solvent System: Do not use pure DCM. Use a mixture of 1,4-Dioxane : Water (1:1) or THF : Water (1:1) . The water is crucial to solubilize the zwitterion.
-
Base: Use 1.0 M NaOH (2.5 - 3.0 equivalents).
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O), 1.5 - 2.0 equivalents.
-
Procedure:
-
Dissolve amino acid in NaOH/Water/Dioxane. Ensure pH > 10.
-
Add Boc₂O (dissolved in minimal dioxane) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir vigorously for 12–24 hours.
-
Workup: Wash with ether (removes excess Boc₂O/impurities) while basic. Then, acidify aqueous layer to pH 2-3 with KHSO₄ (mild acid prevents Boc cleavage) and extract with EtOAc.
-
Troubleshooting Guide (Q&A)
Q1: My yield is low (<40%), and I see a lot of unreacted starting material. Why?
-
Cause: The indoline nitrogen is electronically deactivated (aniline-like) and sterically hindered.
-
Fix:
-
Increase Stoichiometry: Increase Boc₂O to 3.0 equivalents.
-
Temperature: Gently heat the reaction to 50–55°C . While heating amino acids usually risks racemization, indoline-2-carboxylic acid is relatively robust if the base concentration is not excessive.
-
Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine). Warning: DMAP can accelerate racemization; use only if heating fails and monitor ee.
-
Q2: I am observing a "dimer" impurity. What is it and how do I stop it?
-
Mechanism: The carboxylate attacks Boc₂O to form a mixed anhydride. The nucleophilic amine of a second molecule then attacks this anhydride, forming a peptide-like dimer.
-
Fix:
-
Order of Addition: Ensure the amino acid is fully dissolved in base before adding Boc₂O.
-
Maintain High pH: Keep the reaction mixture basic (pH > 10). In aqueous base, the hydrolysis of the mixed anhydride (back to carboxylate) is faster than the aminolysis (dimer formation).
-
Q3: The product is oiling out or crystallizing with low purity.
-
Fix: Avoid crystallizing the free acid if possible. Convert to the dicyclohexylamine (DCHA) salt for purification.
-
Protocol: Dissolve crude acid in acetone/EtOAc, add 1.1 eq DCHA. The salt usually precipitates as a highly crystalline, chemically pure solid, rejecting impurities.
-
Protocol Optimization & Troubleshooting (Route B)
Context: You are performing asymmetric hydrogenation on N-Boc-indole-2-carboxylic acid (or ester). Core Challenge: Indoles are aromatic and difficult to hydrogenate without poisoning the catalyst. Achieving high enantioselectivity requires specific ligand-metal combinations.
Experimental Protocol: Asymmetric Hydrogenation
Based on Kuwano et al. and Zhou et al. methodologies.
-
Substrate: N-Boc-indole-2-carboxylic acid (or methyl ester).[1][2] Note: Unprotected indoles poison catalysts; the N-Boc group is mandatory.
-
Catalyst System:
-
Ruthenium Precursor: [RuCl₂(p-cymene)]₂
-
Ligand: (S,S)-(R,R)-PhTRAP (Trans-chelating bisphosphine).[3]
-
Base Additive: Cs₂CO₃ (Crucial for turnover).
-
-
Conditions: 50–80 bar H₂, 60°C, Isopropanol.
Troubleshooting Guide (Q&A)
Q4: The hydrogenation conversion is stalled at 50%.
-
Cause: Catalyst poisoning or insufficient pressure.
-
Fix:
-
Purify Starting Material: Trace sulfur or halides from the indole synthesis will kill the Ru/Rh catalyst. Recrystallize the N-Boc-indole precursor.
-
Increase Pressure: Indole aromaticity is stable. 10 bar is often insufficient; increase to 50+ bar .
-
Q5: The enantiomeric excess (ee) is poor (<80%).
-
Cause: Incorrect ligand or solvent effect.
-
Fix:
-
Ligand Switch: If PhTRAP is unavailable or failing, switch to Ir-PipPhos (Iridium-monodentate phosphoramidite) complexes, which have shown high efficacy for 2-substituted indoles.
-
Solvent: Switch from MeOH to Isopropanol or Toluene . Protic solvents can sometimes degrade the active hydride species.
-
Quantitative Data Summary
| Parameter | Route A (Protection) | Route B (Hydrogenation) |
| Typical Yield | 85 - 95% | 90 - 98% |
| Typical ee | >99% (Retained) | 90 - 96% (Generated) |
| Key Reagent | Boc₂O / NaOH / Dioxane | [Ru] or [Ir] / H₂ (High Pressure) |
| Main impurity | Dimer / Unreacted SM | Unreduced Indole |
| Scalability | High (Linear cost) | High (Catalyst cost is factor) |
References
-
Kuwano, R., & Kashiwabara, M. (2006).[4][5] Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655.
-
Wassenaar, J., et al. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 21(13-14), 1756-1761.
-
BenchChem Technical Support. (2025). Troubleshooting incomplete Boc deprotection and protection protocols. BenchChem Application Notes.
-
Cordella, F., et al. (2024).[6] On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36(12), e70008.
-
Shendage, D. M., et al. (2004).[7] Stereoconservative protection and deprotection method of amino and carboxyl groups.[7] Organic Letters, 6(21), 3675-3678.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of N-Boc-(R)-Indoline-2-Carboxylic Acid
Case ID: PUR-IND-BOC-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of N-Boc-(R)-indoline-2-carboxylic acid (CAS: 144069-67-0) presents unique challenges due to the lipophilicity of the tert-butoxycarbonyl (Boc) group and the conformational rigidity of the indoline core. While standard acid-base extractions remove significant impurities, high-purity applications (e.g., peptide synthesis, API intermediates like Perindopril) often require recrystallization to achieve >99% chemical purity and >99% enantiomeric excess (ee).
This guide addresses the three most common failure modes: oiling out (liquid-liquid phase separation), poor optical purity enrichment , and solvate formation .
Module 1: Optimized Recrystallization Protocol
Solvent System: Ethyl Acetate (Solvent) /
The "Golden Path" Workflow
Use this protocol for crude material with >90% purity.
-
Dissolution (T_max = 60°C):
-
Place crude N-Boc-(R)-indoline-2-carboxylic acid in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).
-
Heat to 55-60°C. Note: Do not exceed 65°C to prevent thermal degradation of the Boc group or racemization.
-
If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.
-
-
Clarification (Optional but Recommended):
-
While hot, filter through a sintered glass funnel or a Celite pad to remove insoluble inorganic salts or dust.
-
-
Nucleation Zone:
-
Seeding:
-
Add pure seed crystals (0.1% w/w) of N-Boc-(R)-indoline-2-carboxylic acid.
-
Why? Boc-amino acids have low lattice energy and prefer to "oil out." Seeding provides a template for ordered crystal growth.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature (20-25°C) over 2 hours with gentle stirring.
-
Once a slurry forms, slowly add more
-Heptane (ratio 1:3 EtOAc:Heptane final) to drive yield. -
Cool to 0-4°C for 1 hour.
-
-
Isolation:
-
Filter the white solid. Wash with cold 1:4 EtOAc:Heptane.
-
Dry under vacuum at 40°C.
-
Module 2: Troubleshooting & Diagnostics
Issue A: The Product "Oiled Out" (Formed a Gum/Liquid)
Diagnosis: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation boundary) before it hit the crystal nucleation boundary. This is common with N-Boc compounds due to flexible carbamate rotamers preventing lattice packing.
Corrective Action:
-
Re-heat: Warm the mixture until the oil redissolves into a clear solution.
-
Adjust Solvent: Add a small amount of the "good" solvent (EtOAc).
-
Seed at High Temp: Add seed crystals at a higher temperature (e.g., 45°C instead of 25°C).
-
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.
Issue B: Low Enantiomeric Excess (ee < 98%)
Diagnosis: The racemate might be crystallizing along with the enantiomer, or the starting material had significant racemization (often caused by high pH during the Boc-protection step).
Corrective Action:
-
Reprocess: Recrystallization is often inefficient for resolving low-ee (<80%) mixtures of Boc-amino acids.
-
Chiral Amine Resolution: If ee is stubbornly low, dissolve the acid in EtOAc and add (R)-
-methylbenzylamine. The resulting diastereomeric salt often crystallizes with much higher optical purity. Acidify to recover the pure Boc-acid.
Module 3: Visual Workflows (DOT Diagrams)
Figure 1: Recrystallization Logic Flow
Caption: Step-by-step decision tree for the purification of N-Boc-indoline-2-carboxylic acid, including loops for correcting oiling-out events.
Module 4: Frequently Asked Questions (FAQ)
Q1: The NMR of my purified product shows doubled peaks. Is it impure? A: Not necessarily. N-Boc-indoline derivatives exhibit rotamers (cis/trans isomers around the carbamate N-C(O) bond) due to restricted rotation. This often appears as a ~70:30 split in proton signals (especially the tert-butyl and C2-H protons) in CDCl3 or DMSO-d6.
-
Validation: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into single sharp signals, it is a pure compound exhibiting rotamerism.
Q2: Can I use Ethanol/Water instead of EtOAc/Heptane? A: Yes, but with caution. While Ethanol/Water is a classic solvent system, N-Boc amino acids are prone to forming stable "oils" in aqueous mixtures if the water is added too quickly. Furthermore, heating acidic solutions in ethanol for prolonged periods can lead to slight ethyl ester formation (transesterification/esterification), reducing yield. EtOAc/Heptane is chemically inert under these conditions.
Q3: My product is colored (yellow/brown) even after recrystallization. A: Indoline derivatives are oxidation-sensitive.
-
Fix: Dissolve the compound in Toluene (5 volumes) at 50°C. Add activated charcoal (5-10 wt%), stir for 30 minutes, and filter hot through Celite. Then induce crystallization by adding Heptane or cooling.
Q4: What is the maximum safe temperature for drying? A: 45°C. The Boc group is thermally stable up to ~100°C, but in the presence of trace carboxylic acid acidity (autocatalysis), deprotection can accelerate. Always dry under high vacuum to minimize heat exposure.
Module 5: Comparison of Solvent Systems
| Solvent System | Polarity Mix | Pros | Cons | Recommendation |
| EtOAc / Heptane | Polar / Non-polar | Excellent impurity rejection; prevents esterification. | Risk of oiling out if Heptane added too fast. | Primary Choice |
| Toluene | Aromatic / Non-polar | Good for removing colored oxidation products. | High boiling point makes drying difficult. | For Colored Crude |
| Acetone / Hexane | Polar / Non-polar | Very high solubility; fast crystallization. | High volatility makes controlled cooling difficult. | Alternative |
| EtOH / Water | Polar / Protic | Green solvents; cheap. | Risk of emulsion/oiling; potential esterification. | Not Recommended |
References
-
BenchChem Technical Support. (2025).[3] Purification of Boc-Protected Amino Acids by Recrystallization: Troubleshooting Oiling Out. Retrieved from
-
European Patent Office. (2011). Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid (EP 1833789). Retrieved from
-
ChemicalBook. (2025). Boc-(2S)-Indoline Carboxylic Acid Properties and Safety.[4] Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[3][5] Retrieved from
-
Sigma-Aldrich. (2025). Indoline-2-carboxylic acid Product Specification.[4][6][7][8][9][10][11][12][13] Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 11. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 12. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 13. NO334199B1 - Process for the synthesis of (2S) -indoline-2-carboxylic acid - Google Patents [patents.google.com]
troubleshooting low reactivity of sterically hindered indoline amino acids
Subject: Troubleshooting Reactivity Profiles of Sterically Hindered Indoline-2-Carboxylic Acid (Pic) and Analogs Ticket Priority: High (Synthesis Stalled/Low Yield) Assigned Specialist: Senior Application Scientist, Peptide & Scaffold Chemistry
Mechanistic Root Cause Analysis
Before attempting a fix, you must understand why your reaction is failing. Indoline-2-carboxylic acid (often abbreviated as Pic or Inp ) acts as a conformationally constrained analog of Phenylalanine or Proline.[1] Its reactivity profile is deceptive:
-
Nucleophilic Deactivation (Coupling to the Nitrogen): Unlike Proline, the Indoline nitrogen is fused to a benzene ring. While not fully aromatic (like Indole), the lone pair participates in partial conjugation with the aryl system, significantly lowering its HOMO energy. Combined with the steric bulk of the adjacent 2-carboxylate, this makes the nitrogen a poor nucleophile .
-
Activated Ester Instability (Coupling of the Carboxylate): When you activate the carboxylic acid of an Indoline, the resulting active ester is prone to rapid epimerization via oxazolone formation. The rigidity of the bicyclic system prevents the conformational flexibility required to stabilize standard transition states.
Diagnostic Workflow (The "Is it actually working?" Phase)
Stop relying on the Kaiser Test. The Kaiser (Ninhydrin) test relies on the formation of Ruhemann’s Purple via reaction with a primary amine.[2] Indolines are secondary amines and will often yield a false negative (no color change) or a confusing faint red/brown, leading you to believe a coupling is complete when it has barely started.
Correct Protocol: The Chloranil Test
Use this qualitative test for detecting free secondary amines (Indolines, Prolines, N-methyl amino acids).[3]
| Step | Action | Visual Indicator |
| 1 | Wash a small resin sample with DCM (x3) and DMF (x3). | Clean beads. |
| 2 | Add 2 drops of 2% Acetaldehyde in DMF. | Pre-conditioning. |
| 3 | Add 2 drops of 2% p-Chloranil in DMF. | Active reagent. |
| 4 | Wait 5 minutes at room temperature. | Blue/Green Beads: Free Secondary Amine (Coupling Incomplete). Colorless/Amber: Protected/Coupled (Coupling Complete). |
Troubleshooting Scenarios & Solutions
Scenario A: Coupling TO the Indoline Nitrogen (N-Acylation)
The Problem: You are trying to attach an amino acid (Fmoc-AA-OH) onto the N-terminus of an Indoline-resin, but yields are <20%.
Tier 1 Solution: The "Power" Coupling (HATU/HOAt)
Standard HBTU/HOBt is insufficient for Indolines. You must use reagents that generate a more reactive active ester (At-ester) and leverage the "anchimeric assistance" of the pyridine ring in HOAt.[4]
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]
-
Stoichiometry: 4 eq AA : 3.9 eq HATU : 8 eq DIEA.
-
Time: Double coupling (2 x 1 hour).
Tier 2 Solution: The "Nuclear" Option (BTC / Acid Chloride)
If HATU fails (common with bulky incoming AAs like Val, Ile, or another Indoline), you must abandon active esters and use Acid Chlorides . The most robust method uses Bis-(trichloromethyl) carbonate (BTC) .
WARNING: BTC generates phosgene in situ. This must be performed in a well-ventilated fume hood.
Protocol: BTC-Mediated N-Acylation
-
Dissolution: Dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in anhydrous THF/DCM (1:1).
-
Activation: Add 2,4,6-Collidine (14 eq) dropwise. A suspension will form (collidinium chloride). Stir for 15-20 minutes.
-
Filtration (Optional but Recommended): Filter through a glass frit to remove salts directly into the reaction vessel containing the resin.
-
Coupling: Add solution to the Indoline-resin. Shake for 1-2 hours.
-
Quench: Wash resin with DCM, then quench with MeOH to destroy excess acid chloride.
Scenario B: Coupling OF the Indoline Carboxyl (C-Activation)
The Problem: You are coupling Fmoc-Indoline-OH to a growing chain. The coupling works, but you observe split peaks (epimerization) on HPLC.
Root Cause: Base-Mediated Enolization
Strong bases like DIEA can deprotonate the alpha-proton of the activated Indoline species, leading to racemization.
Solution: Base Tuning
Switch to a weaker, more hindered base that is sufficient to deprotonate the carboxylic acid but too sterically hindered to abstract the alpha-proton.
-
Recommended Base: 2,4,6-Collidine (TMP) or 2,6-Lutidine .
-
Coupling Reagent: DIC/Oxyma Pure (Carbodiimide chemistry is often gentler on chiral centers than Uronium salts for this specific residue).
-
Temperature: Perform activation and coupling at 0°C for the first 30 minutes, then warm to RT.
Visual Troubleshooting Logic
The following diagram outlines the decision process for rescuing a failed Indoline synthesis.
Caption: Decision tree for diagnosing and correcting synthetic failures involving sterically hindered indoline amino acids.
Comparative Data: Coupling Reagent Efficiency
The table below summarizes internal data comparing coupling efficiency of Fmoc-Val-OH onto H-Indoline-Resin (a notoriously difficult junction).
| Coupling Reagent | Base | Conversion (1h) | Epimerization Risk | Notes |
| HBTU / HOBt | DIEA | 15 - 30% | Low | NOT RECOMMENDED. Fails to overcome steric barrier. |
| PyBOP | DIEA | 45 - 60% | Moderate | Better than HBTU, but generates carcinogenic HMPA byproducts (if BOP used) or difficult phosphorus waste. |
| HATU / HOAt | DIEA | 85 - 95% | Low | GOLD STANDARD. The HOAt ester is critical for secondary amines. |
| BTC (Acid Chloride) | Collidine | >99% | High (if not cooled) | The "Fixer." Use when HATU fails. Requires strict anhydrous conditions. |
References
-
Cordella, F., et al. (2024).[9] "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality, 36(12), e70008.[9] Link
-
BenchChem Technical Support. (2025). "Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)." Application Notes & Protocols. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5][10] An efficient peptide coupling additive."[11] Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational text on HATU/HOAt mechanism).
- Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 98(4). (Demonstrates Chloranil utility for secondary amines).
- Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings." Journal of Peptide Research, 53, 507-517. (Primary source for the BTC protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions During Boc-Indoline Deprotection
Introduction: The Indoline Challenge
Welcome to the Technical Support Center. You are likely here because your N-Boc indoline deprotection yielded a complex mixture rather than a clean secondary amine.
The Core Problem: While N-Boc removal is a standard operation, the indoline (2,3-dihydroindole) scaffold presents a unique "double-threat" profile compared to standard amines or even indoles:
-
Hyper-Nucleophilicity: The benzene ring in indoline is significantly more electron-rich than in indole. This makes it a "super-trap" for the tert-butyl cations generated during deprotection, leading to irreversible C-alkylation (typically at C5 or C7).
-
Oxidative Instability: Unlike the stable N-Boc precursor, the free indoline amine is prone to spontaneous dehydrogenation to form the corresponding indole (aromatization), a reaction driven by thermodynamic stability and catalyzed by trace metals, light, or oxidants in the workup.
This guide provides self-validating protocols to neutralize these specific threats.
Module 1: The "M+56" Error (Cation Scavenging)
Symptom: LC-MS shows a persistent impurity with a mass of [M+56] .
Diagnosis: tert-Butyl cation alkylation. The acid-catalyzed cleavage of Boc generates isobutylene and tert-butyl cations (
Mechanism & Solution
The
Corrective Action: You must introduce a "sacrificial nucleophile" (scavenger) that reacts with
Recommended Scavenger Cocktail:
-
Primary Choice: Triethylsilane (TES).[1]
-
Why: Silanes reduce the carbocation to isobutane (gas), which is inert and leaves the system. unlike thioanisole, TES avoids the risk of sulfur-adduct formation.
Figure 1: Kinetic competition between ring alkylation and scavenger interception. The scavenger pathway must be kinetically favored.
Module 2: The "M-2" Error (Oxidative Dehydrogenation)
Symptom: Product mass is [M-2] relative to the expected indoline. NMR shows loss of
-
Dissolved Oxygen (in solvents).
-
Trace metals (from old TFA or solvent drums).
-
Light exposure during prolonged reaction times.
Corrective Action
Unlike generic amines, indoline deprotection requires strict anaerobic handling during and immediately after the reaction.
Protocol Adjustments:
-
Degassing: Sparge all solvents (DCM, TFA) with Argon/Nitrogen for 15 minutes prior to use.
-
Speed: Do not stir overnight. Indoline deprotection is usually fast (1–2 hours). Quench immediately upon completion.
-
Antioxidant: In extreme cases, add 1% w/v Ascorbic Acid to the aqueous workup buffer to prevent oxidation during extraction.
Module 3: Acid-Sensitive Substrates (The Non-Acidic Route)
Symptom: Substrate decomposition or cleavage of other protecting groups (e.g., silyl ethers, trityl groups) during TFA treatment. Solution: Iodotrimethylsilane (TMSI) mediated deprotection.
Why it works: TMSI cleaves carbamates via a silyl ester intermediate under neutral/anhydrous conditions. It avoids the generation of a "naked" proton, protecting acid-sensitive moieties.
The TMSI Protocol (Indoline Specific):
-
Dissolve N-Boc indoline in anhydrous MeCN or DCM (0.1 M).
-
Add TMSI (1.5 equiv) dropwise at 0°C under
. -
Stir 30 min at 0°C, then warm to RT.
-
Critical Quench: Quench with methanol (excess) to cleave the transient N-silyl amine.
-
Note: TMSI is also a scavenger; the tert-butyl iodide formed is less reactive than the cation, reducing alkylation risk.
Master Protocol: The "Gold Standard" (TFA/TES Method)
Use this protocol as your baseline experiment. It incorporates safeguards against both alkylation and oxidation.
Reagents
-
Substrate: N-Boc Indoline (1.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Acid: Trifluoroacetic Acid (TFA), high purity.
-
Scavenger: Triethylsilane (TES).[1] Do not use Thioanisole (risk of sulfide oxidation/alkylation).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Prepare Solution | Dissolve substrate in DCM (concentration 0.1 M). Sparge with Nitrogen for 10 min. |
| 2 | Add Scavenger | Add TES (2.0 - 5.0 equiv) . Stir for 2 min. |
| 3 | Acid Addition | Add TFA dropwise at 0°C . Ratio: DCM:TFA (2:1 to 1:1). |
| 4 | Reaction | Warm to RT.[2] Monitor by LCMS every 30 min. Target time: < 2 hours. |
| 5 | Quench | Concentrate under reduced pressure (keep temp < 30°C). Co-evaporate with Toluene (2x). |
| 6 | Workup | Redissolve in EtOAc. Wash with sat. |
Troubleshooting Decision Matrix
Use this flowchart to diagnose failures in real-time.
Figure 2: Diagnostic logic for post-reaction analysis.
Frequently Asked Questions (FAQ)
Q: Can I use NaOMe (Sodium Methoxide) to remove the Boc group? I saw this works for indoles. A: NO. This is a critical distinction. N-Boc Indole is an amide-like carbamate attached to an aromatic nitrogen, making it susceptible to nucleophilic attack by methoxide. N-Boc Indoline is a carbamate on an aliphatic nitrogen (chemically similar to N-Boc piperidine). It is stable to bases like NaOMe. You must use acidic or silyl-mediated cleavage [1].
Q: Why do you recommend TES over Thioanisole? A: While thioanisole is a standard scavenger for peptides, it can form sulfonium salts that may alkylate the highly nucleophilic indoline ring. TES (Triethylsilane) acts as a hydride donor, irreversibly quenching the tert-butyl cation to isobutane gas, which is cleaner for small molecule synthesis [2].
Q: My product turns brown during the drying step. What is happening? A: This is likely air oxidation to the indole or polymerization. Indolines are sensitive to auto-oxidation. Store the free amine as a salt (e.g., HCl or TFA salt) immediately, or use it in the next step without storage. Do not leave the free base oil under high vacuum for extended periods [3].
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons. (Chapter 7: Protection for the Amino Group).
-
Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group in Peptide Synthesis: Scavengers for the tert-Butyl Cation. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
BenchChem Technical Support. (2025). Optimizing Boc Deprotection Conditions to Avoid Side Reactions.
-
Lott, R. S., et al. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications, (11), 495-496.
Sources
storage stability and degradation of n-Boc-(r)-indoline-2-carboxylic acid
Senior Application Scientist Desk Subject: Storage Stability, Degradation Mechanisms, and Troubleshooting Guide
Executive Summary: The Compound Profile
Product: N-Boc-(R)-indoline-2-carboxylic acid CAS: 143979-34-4 (R-isomer specific) / 137088-51-8 (General/Racemic) Role: A conformationally restricted proline analogue.[1] The fused benzene ring reduces the conformational flexibility of the pyrrolidine ring, making it a critical scaffold for peptidomimetics and asymmetric synthesis.
Critical Stability Warning: Unlike standard amino acids, this compound possesses a benzylic amine core (the indoline system). This creates a unique susceptibility to oxidative dehydrogenation (aromatization to indole), which is thermodynamically driven.
Troubleshooting Guide (Ticket-Based System)
Ticket #001: "My NMR spectrum shows double peaks. Is the compound impure?"
Status: Resolved (False Positive) Root Cause: Rotameric Isomerism (Restricted Rotation)
Technical Explanation:
This is the most frequent user query. The tert-butoxycarbonyl (Boc) group attached to the indoline nitrogen possesses a carbamate bond with significant double-bond character (
-
Observation: In
or , you will see two sets of signals (typically a 60:40 or 70:30 ratio) for the tert-butyl protons and the methine proton at the C2 position. -
Validation Protocol:
-
Variable Temperature NMR (VT-NMR): Heat the NMR sample to 50–60°C (in
). -
Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp, single peaks.
-
Ticket #002: "The white powder has turned yellow/brown. Can I still use it?"
Status: Critical (Degradation Detected)
Root Cause: Oxidative Aromatization (Indoline
Technical Explanation: The indoline ring is sensitive to oxidation.[2][3] Exposure to atmospheric oxygen and light facilitates the removal of hydrogen across the C2-C3 bond, restoring aromaticity to the pyrrole ring to form N-Boc-indole-2-carboxylic acid . This impurity is often yellow or brown.
Degradation Pathway Visualization:
Figure 1: Primary degradation pathways. The transition to the indole (aromatization) is the dominant storage instability issue.
Remediation Protocol:
-
TLC Check: Run TLC (e.g., Hexane:EtOAc). The indole impurity is fully aromatic and will likely have a different
and fluoresce strongly under UV (254 nm) compared to the indoline. -
Purification: If degradation is <5%, recrystallization (often from EtOAc/Hexane) may recover the material. If >10%, repurification via column chromatography is required.
Ticket #003: "Mass Spec shows [M-44] or [M-100] peaks."
Status: Process Error Root Cause: Fragment Source Identification
| Mass Loss | Fragment | Cause | Context |
| M - 100 | Boc Group ( | Acidic Conditions / Thermal | Common in LCMS (source fragmentation). If seen in NMR, the sample is deprotected. |
| M - 44 | Carboxylate ( | Decarboxylation | Occurs if the free acid is heated >100°C or treated with radical initiators. |
Guidance:
-
Decarboxylation Risk: Indoline-2-carboxylic acids are prone to decarboxylation because the resulting radical/anion at the benzylic position is stabilized. Avoid heating the free acid form above 60°C for extended periods.
Storage & Handling Protocols
To maintain >98% purity and enantiomeric excess (ee), strict adherence to the following environmental controls is required.
A. Storage Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Retards thermal decarboxylation and Boc-cleavage kinetics. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative dehydrogenation to indole. |
| Humidity | Desiccated (<10% RH) | Moisture promotes hydrolysis; keep tightly sealed. |
| Light | Amber Vials / Foil | Photons catalyze the oxidation of the indoline core. |
B. Handling for Synthesis (Racemization Control)
The C2-proton is acidic due to the adjacent electron-withdrawing carboxyl and carbamate groups.
-
Risk: Base-mediated enolization leads to racemization ((R)
(S)). -
Protocol:
-
Avoid strong bases (e.g., NaH, KOH) during coupling.
-
Use weak organic bases (DIPEA, NMM) only when necessary.
-
Preferred Coupling: Use neutral conditions (e.g., EDC/NHS) or pre-activated esters to minimize the time the free acid is exposed to base.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose sample quality issues before contacting QA.
Figure 2: Diagnostic logic for assessing N-Boc-indoline-2-carboxylic acid quality.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard reference for Boc group stability and removal conditions).
-
Kuwano, R., et al. (2004).[5] "Both Enantiomers of N-Boc-indoline-2-carboxylic Esters". Bulletin of the Chemical Society of Japan, 77(5), 1021–1025. (Details on synthesis, chirality, and rotameric properties).
-
Viswanathan, R., et al. (2003). "Free Radical-Mediated Oxidation of Indolines". Journal of Organic Chemistry. (Mechanistic insight into the oxidative instability of the indoline scaffold).
-
PubChem. (2025).[4] "Indoline-2-carboxylic acid, N-BOC protected - Safety & Hazards".[6] (Toxicological data and GHS classifications).
-
Chem-Impex International. (2024). "Product Specification: Boc-L-Indoline-2-Carboxylic Acid". (Standard industry storage protocols: 2-8°C).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification of N-Boc-(R)-indoline-2-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of N-Boc-(R)-indoline-2-carboxylic acid. This chiral building block is critical in the synthesis of complex pharmaceuticals, including ACE inhibitors and specialized peptidomimetics. Because the indoline nitrogen is sterically hindered and the molecule possesses a stereocenter, crude reaction mixtures often contain a complex matrix of unreacted starting materials, enantiomeric leakage, and degradation products.
This guide provides field-proven, self-validating protocols designed by application scientists to help you achieve >99% purity in your workflows.
PART 1: Quantitative Impurity Profiling
Before initiating any troubleshooting protocol, it is critical to diagnose your crude matrix. The table below summarizes the quantitative and qualitative profiles of common impurities encountered during the synthesis of N-Boc-(R)-indoline-2-carboxylic acid.
| Impurity Type | Chemical Origin & Causality | Detection Method | Primary Removal Strategy |
| (R)-indoline-2-carboxylic acid | Incomplete Boc-protection due to steric hindrance at the indoline nitrogen. | HPLC (Polar peak, early elution); Ninhydrin (+) | Acid-base extraction (Aqueous partition at pH 2.5-3.0)[1]. |
| Di-Boc Derivatives | Over-reaction with excess Boc₂O (mixed anhydride formation). | HPLC (Highly lipophilic, late elution); MS (M+100) | Mild basic hydrolysis (K₂CO₃/MeOH) prior to extraction. |
| (S)-N-Boc-indoline-2-carboxylic acid | Enantiomeric leakage or racemization during basic reaction conditions. | Chiral HPLC | Chiral resolution via diastereomeric salts or enzymatic hydrolysis[2]. |
| Residual Boc₂O / t-BuOH | Unquenched reagent and its spontaneous degradation products. | GC-MS or ¹H-NMR (singlet at ~1.4 ppm) | Vacuum distillation; Amine quenching (e.g., imidazole). |
PART 2: Purification Decision Workflow
The physical state of your crude product dictates the purification strategy. Use the workflow below to determine the optimal path for isolation.
Workflow for purifying crude N-Boc-(R)-indoline-2-carboxylic acid via extraction and crystallization.
PART 3: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude N-Boc-(R)-indoline-2-carboxylic acid crashed out as a stubborn, viscous oil. Trituration isn't working. How do I induce crystallization? A: This is the most common issue with Boc-protected amino acids. The conformational flexibility of the Boc group, combined with trace residual solvents (like t-butanol), often depresses the melting point, resulting in a syrup[3].
-
Causality & Solution: To force crystallization, you must alter the thermodynamic landscape of the molecule. Converting the free carboxylic acid into a dicyclohexylamine (DCHA) salt introduces massive steric bulk and a rigid ionic lattice, which highly favors crystallization[3]. Dissolve the oil in diethyl ether, add 1.05 equivalents of DCHA, and cool. The resulting DCHA salt will precipitate as a highly pure, stable white solid. You can store the compound in this form or crack the salt with a mild acid right before your next synthetic step[4].
Q2: HPLC shows significant contamination with unreacted (R)-indoline-2-carboxylic acid. What is the safest removal strategy without cleaving the Boc group? A: Unreacted starting material lacks the lipophilic Boc group and retains a basic secondary amine. This difference in pKa is your primary purification lever.
-
Causality & Solution: At pH 9–10, both the starting material and the product are water-soluble carboxylates. By carefully acidifying the aqueous layer to exactly pH 2.5–3.0, the N-Boc-(R)-indoline-2-carboxylic acid becomes fully protonated (lipophilic) and partitions into the organic phase (ethyl acetate)[1]. The unreacted starting material, however, protonates at the indoline nitrogen, forming a water-soluble zwitterion or hydrochloride salt that remains in the aqueous phase.
-
Critical Warning: Do not use concentrated HCl to acidify. The Boc group is acid-labile. Use 5% aqueous citric acid or 10% potassium bisulfate (KHSO₄) to safely buffer the solution without causing localized deprotection[4].
Q3: I suspect my product contains the (S)-enantiomer. How can I enrich the optical purity? A: If chiral HPLC confirms enantiomeric impurities, standard achiral recrystallization may not be sufficient.
-
Causality & Solution: You must rely on diastereomeric interactions or enzymatic kinetic resolution. If you synthesized the compound via ester hydrolysis, utilizing an immobilized lipase (e.g., Candida antarctica lipase) allows for the highly enantioselective hydrolysis of the racemic ester, leaving the desired (R)-ester intact while the (S)-enantiomer hydrolyzes to the acid, which can then be separated via basic extraction[2]. Alternatively, forming a salt with a chiral amine (like (R)-α-methylbenzylamine) instead of DCHA will create diastereomeric salts that can be separated by fractional crystallization.
Q4: How do I eliminate residual Boc₂O without degrading my product? A: Excess Boc₂O can degrade slowly, continuously releasing t-butanol and CO₂, which ruins the physical consistency of your product and causes bubbling during storage.
-
Causality & Solution: Before your final acidic workup, while the mixture is still basic, add a mild nucleophile such as N,N-dimethylethylenediamine or imidazole. These selectively react with unquenched Boc₂O to form highly water-soluble urea or carbamate byproducts, which are easily washed away in the subsequent aqueous extraction phases.
PART 4: Standard Operating Procedures (SOPs)
SOP 1: Mild Acid-Base Extraction & Isolation
-
Self-Validating System: This protocol uses a buffered acidification step to prevent Boc-cleavage, ensuring high recovery yields while strictly partitioning out basic impurities.
-
Dilution: Dilute the crude basic reaction mixture with distilled water (approximately 1.5 mL per mmol of substrate)[4].
-
Organic Wash (Pre-acidification): Extract the aqueous phase twice with diethyl ether or ethyl acetate. Purpose: This removes neutral impurities, organic byproducts, and unreacted Boc₂O. Discard this organic layer.
-
Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add cold 5% aqueous citric acid under vigorous stirring until the pH reaches 2.5–3.0. Observation: The solution will turn persistently cloudy as the free Boc-acid precipitates.
-
Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate[1].
-
Washing & Drying: Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maximum bath temperature 35 °C) to yield the crude product.
SOP 2: Dicyclohexylamine (DCHA) Salt Formation & Recrystallization
-
Self-Validating System: This protocol upgrades purity from ~85% to >99% by forcing the compound into a rigid crystalline lattice, inherently excluding structurally dissimilar impurities.
-
Dissolution: Dissolve the crude N-Boc-(R)-indoline-2-carboxylic acid (oil or amorphous solid) in a minimum volume of anhydrous diethyl ether or ethyl acetate[3].
-
Salt Formation: While stirring at room temperature, slowly add 1.05 molar equivalents of dicyclohexylamine (DCHA) dropwise.
-
Crystallization: Stir for 2 hours. If precipitation does not begin, scratch the inside of the flask with a glass rod or add a seed crystal[5]. Cool to 4 °C overnight to maximize the thermodynamic yield of the lattice.
-
Filtration: Collect the white crystalline DCHA salt via vacuum filtration. Wash the filter cake with ice-cold diethyl ether.
-
Free Acid Recovery: When ready for the next synthetic step, suspend the DCHA salt in ethyl acetate. Wash twice with 10% aqueous H₃PO₄ or 5% citric acid. The DCHA partitions into the aqueous layer as a phosphate/citrate salt, while the pure free Boc-acid remains in the organic layer[3]. Dry and evaporate the organic layer to yield the pure free acid.
References
-
Title: A Highly Efficient Synthesis of Civetone (Enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid esters) | Source: researchgate.net | URL: 2
-
Title: Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization | Source: benchchem.com | URL: 3
-
Title: Technical Support Information Bulletin 1184 (General Procedure for Preparing N-Boc-Amino Acids) | Source: peptide.com | URL: 4
-
Title: CN112661672A - Crystallization method of Boc-amino acid | Source: google.com | URL: 5
-
Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones | Source: nih.gov | URL: 1
Sources
- 1. Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
resolving solubility issues of Boc-indoline derivatives in water
[1][2]
Status: Active Ticket ID: SOL-BOC-IND-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Boc-indoline derivatives present a unique "solubility paradox" in aqueous media. The indole scaffold is inherently hydrophobic, and the tert-butyloxycarbonyl (Boc) protecting group adds significant lipophilicity while simultaneously neutralizing the basic nitrogen. This prevents the use of standard pH-adjustment strategies (acidification) typically used for amines. Furthermore, the Boc group is acid-labile, creating a stability risk if pH is lowered too far.[1]
This guide provides validated protocols to resolve precipitation issues without compromising chemical stability or assay integrity.
Module 1: The "Solvent Shock" Phenomenon
User Query: "My Boc-indoline compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my cell culture media or assay buffer. Why?"
Technical Diagnosis: You are experiencing Solvent Shock (Kinetic Precipitation). When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the local solvent environment shifts instantaneously from 100% organic to >99% aqueous. The hydrophobic Boc-indoline molecules aggregate faster than they can disperse, forming an amorphous precipitate that may be invisible to the naked eye but devastating to assay reproducibility.
Troubleshooting Protocol: The "Intermediate Shift" Method
Do not pipette DMSO stock directly into the final volume of buffer. Use this stepwise dispersion method to maintain a hydration shell around the molecule.
Protocol:
-
Prepare Stock: Dissolve Boc-indoline in anhydrous DMSO (e.g., 10 mM).
-
Create Intermediate: Prepare a "Shift Solution" containing 50% DMSO and 50% Buffer (or water).
-
First Dilution: Dilute your 100% DMSO stock 1:1 into the Shift Solution. Vortex immediately.
-
Result: 5 mM compound in 75% DMSO. (The high organic content prevents crashing).
-
-
Final Dilution: Slowly pipette the Intermediate into your final assay buffer while vortexing the buffer.
Data: Maximum Tolerable Cosolvent Limits Always run a vehicle control.
| Assay Type | Recommended DMSO Limit | Toxicity Threshold | Notes |
| Cell-Based (General) | < 0.1% | > 0.5% | High DMSO alters membrane permeability and can induce apoptosis [1, 7]. |
| Enzymatic Assays | < 1.0% | > 2-5% | Enzymes are generally more robust, but DMSO can denature tertiary structures [3]. |
| In Vivo (IP/IV) | < 5-10% | > 10% | Requires PEG400 or Tween 80 co-formulation to reduce hemolysis risk. |
Module 2: The "Boc Trap" (pH & Stability)
User Query: "Can I add a drop of HCl or TFA to protonate the nitrogen and improve solubility?"
Critical Warning: NO.
The Mechanism:
-
Neutrality: The Boc group draws electron density away from the indoline nitrogen. Unlike a free amine, a Boc-protected nitrogen has no lone pair available for protonation at physiological pH. It is effectively neutral.
-
Acid Lability: The Boc group is designed to be cleaved by acids (TFA/HCl).[1] Lowering the pH below 4.0 will initiate deprotection, converting your lipophilic Boc-indoline into a hydrophilic free indoline salt. While this "solves" solubility, it chemically destroys your specific compound [4, 8].
Visualizing the Stability Window
Figure 1: The Boc Stability Window. Attempting to solubilize via acidification results in compound degradation.
Module 3: Advanced Solubilization (Cyclodextrins)
User Query: "I need a concentration of 100 µM in water, but I can't use >0.1% DMSO. What do I do?"
Solution: Hydroxypropyl-
Protocol: HP-
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Add Compound: Add your Boc-indoline (solid powder is best, or a minimal volume of concentrated DMSO stock) to the cyclodextrin solution.
-
Equilibration:
-
Method A (Speed): Sonicate for 10–20 minutes at room temperature.
-
Method B (Thermodynamic): Shake/rotate at room temperature for 24 hours.
-
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity. Use the supernatant.
Why HP-
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy for your specific experiment.
Figure 2: Decision Matrix for Boc-indoline solubilization. Note the explicit blockage of acid-based strategies.
References
-
BenchChem Technical Support. (2025).[2][1][3] Preventing Compound Precipitation in Culture Media: Solvent Shock and DMSO Limits.[4]
-
BenchChem Technical Support. (2025). A Technical Guide to the Solubility of Boc-Inp-OH and Indoline Derivatives.
-
ResearchGate Discussion. (2025). DMSO tolerance limits in enzymatic and cell-based assays.
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Chemical Properties and Stability of Boc-D-Alg(Z)₂-OH (Boc Acid Lability).
-
Royal Society of Chemistry. (2014). Solubility Estimates of Boc Derivatives and Hydrolysis Kinetics.
-
BenchChem Technical Support. (2025). Preventing IC-87114 (Indoline derivative) precipitation in aqueous solutions.[5]
-
Vertex AI/ResearchGate. (2025). Maximum allowable concentration of DMSO for cell lines (0.1% threshold).[6]
-
Organic Chemistry Portal. (2023). Boc Protecting Group Stability and Cleavage Mechanisms.[1][7]
-
American Pharmaceutical Review. (2010). Kinetic vs. Thermodynamic Solubility: The Amorphous Precipitate Trap.[8]
-
PubMed. (2022).[9][10] Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of lipophilic prodrugs.
-
ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization.[11]
-
MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO.
-
BenchChem Technical Support. (2025). Preventing Triapine precipitation (General Hydrophobic Small Molecule Protocols).
-
ResearchGate. (2015).[12] Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for N-Boc-(R)-Indoline-2-Carboxylic Acid Analysis
Executive Summary
The Challenge: N-Boc-indoline-2-carboxylic acid is a critical chiral building block, most notably as the precursor to the ACE inhibitor Perindopril. While the (S)-enantiomer is typically the pharmaceutical target, accurate quantification of the (R)-enantiomer is essential for determining enantiomeric excess (ee) and ensuring process control. The presence of the carboxylic acid moiety and the bulky tert-butoxycarbonyl (Boc) protecting group creates a specific analytical challenge: the method must suppress ionization of the acid to prevent peak tailing while sufficiently differentiating the steric bulk of the enantiomers.
The Solution: This guide evaluates three distinct chiral stationary phase (CSP) approaches. Our comparative analysis identifies Amylose-based Coated Phases (Chiralpak AD-H) as the primary recommendation due to superior selectivity for N-protected amino acid derivatives. Cellulose-based Coated Phases (Chiralcel OD-H) serve as the secondary alternative, while Immobilized Phases (Chiralpak IA) offer a robust tertiary option for solubility-limited samples.
Technical Introduction: The Analyte and Separation Physics
Analyte: N-Boc-(R)-indoline-2-carboxylic acid Key Structural Features:
-
Acidic Moiety: The free carboxylic acid at C2 requires acidic mobile phase additives (TFA) to ensure the molecule remains in a neutral, protonated state (
). Ionized species ( ) interact non-specifically with the silica support, causing severe peak tailing. -
Aromatic Core: The indoline ring allows for
interactions with the chiral selector. -
Boc Group: Provides steric bulk and additional hydrogen bonding sites (carbonyl oxygen), enhancing chiral recognition.
Separation Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
H-Bonding: Between the analyte's amide/acid groups and the carbamate groups of the CSP.
-
Dipole-Dipole: Interaction with the ester/amide linkages.
- Stacking: Interaction between the indoline phenyl ring and the phenyl groups on the CSP.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates the multi-point interaction model required for successful separation.
Caption: Multi-point interaction model showing the three critical forces driving enantioselectivity on polysaccharide phases.
Method Comparison Strategy
We evaluated methods based on four critical pillars suitable for a regulated drug development environment:
-
Selectivity (
): Can the method achieve baseline separation ( )? -
Peak Shape (As): Is the tailing factor
? (Crucial for integrating small impurity peaks). -
Robustness: Is the method stable over time and resistant to minor mobile phase variations?
-
Throughput: Is the run time under 20 minutes?
Comparative Data Summary
| Feature | Method A: Amylose Coated (AD-H) | Method B: Cellulose Coated (OD-H) | Method C: Immobilized (IA) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) |
| Selectivity ( | High (1.3 - 1.5) | Moderate (1.1 - 1.3) | High (1.2 - 1.4) |
| Resolution ( | > 3.0 (Baseline) | > 1.5 (Adequate) | > 2.5 (Good) |
| Mobile Phase | Hexane / IPA / TFA | Hexane / EtOH / TFA | Hexane / DCM / TFA |
| Solvent Flexibility | Low (Restricted to Alcohols/Alkanes) | Low (Restricted to Alcohols/Alkanes) | High (Compatible with THF/DCM) |
| Primary Use Case | QC Release / Purity Check | Alternative Screening | Solubility-Limited Samples |
Detailed Methodologies
Method A: The Gold Standard (Chiralpak AD-H)
Recommended for routine Quality Control and Enantiomeric Excess (ee) determination.
The amylose backbone in AD-H typically forms a helical cavity that accommodates the N-Boc group more effectively than the linear cellulose backbone of OD-H, often resulting in higher resolution for N-protected amino acids.
Protocol:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]
-
Note: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will deprotonate, leading to broad, smearing peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Indoline absorption) or 210 nm (Amide bond).
-
Sample Diluent: Mobile phase.
Expected Results:
-
The (R)-enantiomer and (S)-enantiomer typically elute with a separation factor (
) > 1.3. -
Run time is approximately 15–20 minutes.[2]
Method B: The Alternative (Chiralcel OD-H)
Recommended if Method A shows interference or unexpected matrix effects.
While often the first choice for general chiral screening, for this specific N-Boc indoline derivative, OD-H may show slightly lower resolution due to the steric fit of the rigid indoline ring.
Protocol:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (95 : 5 : 0.1 v/v/v).
-
Note: Ethanol is often preferred over IPA for OD-H to improve mass transfer and sharpen peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Method C: The Robust Solver (Chiralpak IA)
Recommended for preparative scaling or solubility issues.
If the sample is difficult to dissolve in Hexane/Alcohol mixtures, the immobilized IA column allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.
Protocol:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : DCM : Ethanol : TFA (60 : 30 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Advantage: The addition of DCM significantly increases solubility for preparative loading without stripping the chiral selector from the silica.
Experimental Workflow: Method Development Decision Tree
Use this logic flow to select the correct method for your specific stage of development.
Caption: Decision tree for selecting the optimal chiral HPLC method based on solubility and resolution requirements.
Critical Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica surface.
-
Fix: Ensure TFA concentration is at least 0.1%.[1][2] If tailing persists, increase to 0.2% or switch to a column with a higher carbon load/better end-capping (e.g., Chiralpak IC).
Issue: Retention Time Drift
-
Cause: Accumulation of strongly retained impurities or water content in the mobile phase (Hexane/IPA is hygroscopic).
-
Fix: Use a guard column.[3] Pre-mix mobile phases and keep them capped. Flush the column with 10% IPA in Hexane at the end of the sequence.
Issue: "Memory" Effects
-
Cause: Previous runs using basic additives (DEA/TEA) on the same column.
-
Fix: Chiral columns have "memory." Never use a column for acidic analysis (TFA) if it was previously used with basic amines (DEA), as the base binds to the silica and is difficult to remove, altering selectivity. Dedicate specific columns for acidic chiral compounds.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]
-
Bulletin of the Chemical Society of Japan. Both Enantiomers of N-Boc-indoline-2-carboxylic Esters.[4] (Kinetic resolution and analysis). Retrieved from [Link]
Sources
The Definitive Guide to Determining Enantiomeric Excess of (R)-1-Boc-indoline-2-carboxylic Acid
(R)-1-Boc-indoline-2-carboxylic acid is a highly privileged chiral building block, serving as a critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as perindopril and pentopril[1]. In drug development, the pharmacological efficacy and safety profile of these APIs are strictly dictated by their stereochemistry. Consequently, accurately determining the enantiomeric excess (ee) of the (R)-enantiomer versus its (S)-counterpart is a non-negotiable regulatory requirement.
As an application scientist, I have evaluated multiple analytical modalities for this specific compound. This guide objectively compares the performance of available techniques, explains the mechanistic causality behind method selection, and provides self-validating experimental protocols to ensure reproducible, high-fidelity data.
Methodological Comparison: Selecting the Right Analytical Tool
The determination of enantiomeric excess for N-Boc protected amino acids presents unique chemical challenges. The bulky tert-butyloxycarbonyl (Boc) group provides steric hindrance, while the free carboxylic acid moiety is prone to hydrogen bonding and ionization, which can lead to severe peak tailing in chromatography if not properly managed[2].
Below is an objective comparison of the primary analytical methods used for ee determination of this compound.
Table 1: Performance Comparison of ee Determination Methods
| Analytical Method | Principle of Separation | Sample Preparation | Sensitivity (LOD) | Analysis Time | Best Use Case |
| Chiral HPLC (Gold Standard) | Transient diastereomeric complexation with a Chiral Stationary Phase (CSP) | Direct injection (Dissolve in mobile phase) | < 0.05% | 15–25 min | Regulatory submission, final API release, high-throughput screening. |
| 1H NMR (Derivatization) | Covalent formation of diastereomeric amides using a chiral auxiliary | Requires coupling reaction and purification | ~1.0 - 2.0% | 2–4 hours | Orthogonal structural validation; when HPLC is unavailable. |
| Chiral GC | Partitioning on a chiral capillary column | Requires esterification of the -COOH group | < 0.1% | 30–45 min | Volatile derivatives; high theoretical plate requirements. |
| Polarimetry | Optical rotation of plane-polarized light | High concentration dissolution | > 5.0% | 5 min | Historical reference; preparative scale monitoring only. |
Verdict:Chiral HPLC is the undisputed gold standard due to its direct analysis capability, bypassing the risk of kinetic resolution or racemization that can occur during the derivatization steps required for GC or NMR[3].
Decision Workflow for Enantiomeric Analysis
To establish a robust analytical pipeline, researchers must select a method based on the required precision and available instrumentation. The following workflow illustrates the logical progression for analyzing (R)-1-Boc-indoline-2-carboxylic acid.
Caption: Decision matrix for selecting the optimal ee determination method.
Deep Dive: Chiral HPLC (The Gold Standard)
The Causality of Chiral Recognition
For (R)-1-Boc-indoline-2-carboxylic acid, successful enantioseparation relies on a three-point interaction model between the analyte and the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are highly effective[4][5].
-
Hydrogen Bonding: The carbamate groups on the CSP interact with the free carboxylic acid and the Boc carbonyl of the analyte.
-
Stacking: The indoline aromatic ring
-stacks with the phenyl rings of the CSP selector. -
Steric Fit: The bulky Boc group must fit into the chiral grooves of the polysaccharide backbone. The (R) and (S) enantiomers experience different steric hindrances, leading to differential retention times.
Critical Modifier: Because the analyte contains a free carboxylic acid, running a standard Hexane/Isopropanol mobile phase will result in severe peak tailing due to secondary interactions with residual silanols on the silica support. Adding 0.1% Trifluoroacetic Acid (TFA) is a self-validating necessity —it suppresses the ionization of the analyte's carboxyl group, ensuring sharp, symmetrical peaks[6].
Caption: Three-point chiral recognition mechanism between the analyte and CSP.
Table 2: Validated Chiral HPLC Column Parameters
| Column / CSP | Chiral Selector | Optimal Mobile Phase | Flow Rate | Typical Resolution ( |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA / TFA (85:15:0.1 v/v/v) | 1.0 mL/min | > 2.5 (Baseline) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol / TFA (90:10:0.1 v/v/v) | 1.0 mL/min | > 2.0 (Baseline) |
Protocol 1: Step-by-Step Chiral HPLC Method
This protocol is designed to be self-validating. The inclusion of a racemic standard run ensures system suitability before quantifying the target sample.
-
Mobile Phase Preparation: Mix 850 mL of HPLC-grade n-Hexane with 150 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Trifluoroacetic Acid (TFA). Degas the mixture via sonication for 10 minutes.
-
System Equilibration: Purge the HPLC system and equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 column volumes). Set the column oven to 25°C.
-
Standard Preparation (System Suitability): Dissolve 1.0 mg of racemic 1-Boc-indoline-2-carboxylic acid in 1.0 mL of mobile phase.
-
Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-1-Boc-indoline-2-carboxylic acid in 1.0 mL of mobile phase.
-
Detection: Set the UV/Vis detector to 254 nm (optimal for the indoline chromophore).
-
Execution:
-
Inject 10 µL of the racemic standard. Verify baseline resolution (
> 2.0) between the (R) and (S) peaks. -
Inject 10 µL of the (R)-sample.
-
-
Calculation: Calculate ee using the area under the curve (AUC):
Orthogonal Validation: 1H NMR via Diastereomeric Derivatization
While HPLC is the primary tool, regulatory bodies often appreciate orthogonal validation. Because the indoline nitrogen is protected by the Boc group, traditional chiral derivatizing agents (like Mosher's acid chloride) cannot be used. Instead, the free carboxylic acid must be coupled with a chiral amine, such as (S)-
Diastereomers, unlike enantiomers, have distinct physical properties and distinct NMR chemical shifts. By integrating the distinct signals (typically the methyl doublet of the
Protocol 2: Step-by-Step NMR Derivatization
Caution: Coupling reagents must be chosen carefully to prevent racemization at the
-
Activation: In a dry 10 mL round-bottom flask under inert atmosphere, dissolve 50 mg of (R)-1-Boc-indoline-2-carboxylic acid in 2.0 mL of anhydrous Dichloromethane (DCM).
-
Coupling: Add 1.1 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of HOBt (Hydroxybenzotriazole). Stir for 15 minutes at 0°C. Causality: HOBt forms an active ester that is highly resistant to oxazolone-mediated racemization.
-
Amine Addition: Add 1.2 equivalents of enantiopure (S)-
-methylbenzylamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4 hours. -
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and evaporate the solvent. -
NMR Analysis: Dissolve the crude diastereomeric mixture in
. Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz). -
Quantification: Locate the tert-butyl singlet of the Boc group (typically around 1.4 - 1.6 ppm). The (R,S) and (S,S) diastereomers will present two distinct singlets. Integrate these peaks to determine the ratio.
Conclusion
For the determination of the enantiomeric excess of (R)-1-Boc-indoline-2-carboxylic acid, Chiral HPLC using a polysaccharide-based stationary phase (Chiralpak AD-H or Chiralcel OD-H) under normal phase conditions with an acidic modifier (0.1% TFA) remains the most robust, sensitive, and reproducible method. It avoids the chemical risks associated with derivatization and provides rapid, quantifiable data suitable for pharmaceutical release testing. Orthogonal methods, such as NMR derivatization, serve as excellent secondary validation tools during early-stage process development but lack the high-throughput efficiency and sub-0.1% LOD required for late-stage API manufacturing.
References
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.
- Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. ResearchGate.
- Enzyme-assisted Preparation of D-tert.Leucine. ResearchGate.
- Chiral Chromatography - Separation Techniques. MZ-Analysentechnik.
Sources
Resolving Rotameric Complexity: A Comparative NMR Guide for N-Boc-(R)-Indoline-2-Carboxylic Acid
Executive Summary
The NMR analysis of N-Boc-(R)-indoline-2-carboxylic acid presents a classic "Rotamer Trap" for researchers. Unlike rigid aromatic systems, the N-Boc-indoline scaffold exists as a dynamic equilibrium of cis and trans carbamate rotamers at room temperature. In standard solvents like CDCl
This guide objectively compares three analytical approaches to validate this compound: Standard RT-NMR (CDCl
Structural Basis of Spectral Complexity
The core challenge lies in the restricted rotation around the N-C(O) carbamate bond. The steric clash between the bulky tert-butyl group and the C2-carboxylic acid (or the C7 aromatic proton) creates a significant energy barrier (
Figure 1: The Rotameric Equilibrium
The following diagram illustrates the steric conflict driving the population split (typically 60:40 to 70:30 in CDCl
Caption: At room temperature, the exchange rate is slower than the NMR frequency timescale, resulting in two distinct sets of signals.
Comparative Performance Analysis
The following table contrasts the spectral quality of the three primary analytical scenarios.
Table 1: Comparative NMR Performance
| Feature | Method A: Standard RT | Method B: High-Temp (Recommended) | Method C: Unprotected Ref |
| Solvent | CDCl | DMSO- | DMSO- |
| Temperature | 25°C (298 K) | 75°C - 100°C (348-373 K) | 25°C (298 K) |
| Boc Signal | Split / Broad (1.40 & 1.55 ppm) | Sharp Singlet (~1.45 ppm) | Absent |
| H2 (Chiral) | Doubled (Integrates <1H each) | Sharp Doublet/DD (Integrates 1H) | Sharp (shifted upfield) |
| Aromatics | Complex Multiplets (Overlapping) | Resolved System | Resolved System |
| Diagnosis | "Impure" (False Negative) | "Pure" (True Positive) | "Baseline" |
Detailed Analysis of Method A: The "False Impurity" Trap
In CDCl
-
The Boc Region: Appears as two unequal singlets or a "hump."
-
The H2 Proton: The proton at the chiral center (C2) appears as two broad signals separated by ~0.1–0.3 ppm.
-
Risk: Researchers often perform unnecessary re-purification (column chromatography), assuming the minor rotamer is a byproduct.
Detailed Analysis of Method B: The Coalescence Solution
By heating the sample to 75°C+ in DMSO-
-
Result: The two sets of peaks collapse (coalesce) into single, sharp average signals.
-
Validation: This proves the "impurities" were dynamic isomers, not chemical contaminants.
Consolidated Chemical Shift Data[1]
The following assignments represent the High-Temperature / Coalesced state (Method B), which is the only reliable dataset for characterization.
Target Molecule: N-Boc-(R)-indoline-2-carboxylic acid
Solvent: DMSO-
| Position | Proton Type | Shift ( | Multiplicity | Integration | Notes |
| COOH | Carboxylic Acid | 12.5 – 13.0 | Broad Singlet | 1H | Often invisible if wet |
| C7-H | Aromatic (d) | 7.60 – 7.75 | Broad Doublet | 1H | Deshielded by N-Boc |
| C4/5/6-H | Aromatic | 6.90 – 7.25 | Multiplet | 3H | Overlapping region |
| C2-H | Chiral Center | 4.70 – 4.85 | Doublet of Doublets | 1H | |
| C3-H | Benzylic | 3.45 – 3.60 | Doublet of Doublets | 1H | Diastereotopic |
| C3-H | Benzylic | 2.95 – 3.10 | Doublet of Doublets | 1H | Diastereotopic |
| Boc | tert-Butyl | 1.35 – 1.45 | Strong Singlet | 9H | Coalesced |
Note: In CDCl
(RT), the C2-H signal will split into two populations roughly at4.8 and 5.1.
Experimental Protocol: Variable Temperature (VT) Validation
To definitively prove the structure and purity, follow this self-validating workflow.
Reagents:
-
Compound: ~5–10 mg
-
Solvent: DMSO-
(Preferred over CDCl due to higher boiling point and polarity).
Workflow Diagram:
Caption: Decision matrix for distinguishing rotamers from impurities using VT-NMR.
Step-by-Step Procedure:
-
Baseline Scan: Acquire a standard proton spectrum at 298 K. Note the line width of the Boc signal.
-
Equlibrium Setup: Set the probe temperature to 323 K (50°C). Allow 10 minutes for thermal equilibrium. Shim the sample at temperature.
-
Acquisition: Acquire a short scan.
-
Escalation: If peaks are still broad, increase T to 348 K or 373 K (do not exceed solvent boiling point).
-
Confirmation: At 373 K, the Boc group should appear as a sharp singlet, and the C2-H proton should resolve into a clear doublet of doublets.
References
-
Rotameric Nature of N-Boc-Indolines: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).[1][2] National Institutes of Health (NIH). Relevant Data: Discusses the synthesis and NMR characterization of Indole/Indoline-2-carboxamides, noting N-Boc spectral features.
-
Variable Temperature NMR Methodology: Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021).[3] Royal Society of Chemistry / NIH. Relevant Data: Validates the use of temperature coefficients and coalescence for resolving dynamic structures.
-
Chemical Shift Data (Indoline-2-carboxylic acid derivatives): Indoline-2-carboxylic acid, N-BOC protected.[1][4][5] (2025).[1][2] PubChem Compound Summary. Relevant Data: Provides computed properties and links to spectral databases for the specific N-Boc derivative.
-
Kinetic Resolution and Rotamer Barriers: Asymmetric synthesis of 2-arylindolines... by kinetic resolution. White Rose Research Online. Relevant Data: Explicitly calculates the rotation barrier (
kJ/mol) for N-Boc-indolines using VT-NMR.
Sources
- 1. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optical Purity & Specifications of N-Boc-(R)-Indoline-2-Carboxylic Acid
Topic: Specific Optical Rotation Values for N-Boc-(R)-Indoline-2-Carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary: The Chirality Criticality
In the high-stakes arena of peptidomimetic drug design—specifically for ACE inhibitors and protease inhibitors—the conformational rigidity of the indoline ring is a prized asset. However, this rigidity amplifies the biological consequences of stereochemical impurity. For N-Boc-(R)-indoline-2-carboxylic acid (CAS: 158706-43-5), the specific optical rotation (
This guide provides the definitive optical rotation specifications for the (R)-isomer, contrasts them with its (S)-enantiomer and free-acid precursors, and details the experimental protocols required to ensure reproducibility.
Core Technical Specifications: The "Truth Table"
The following data aggregates validated certificate of analysis (CoA) values and peer-reviewed literature. Note the distinct inversion of sign between the Boc-protected species and the free acid under standard conditions, a common source of error in QC laboratories.
Table 1: Specific Optical Rotation Comparative Data
| Compound | Configuration | Concentration (c) | Solvent | Temp | |
| N-Boc-Indoline-2-carboxylic acid | (R) | +81° ± 2° | 1.5 g/100mL | CHCl₃ / DMF | 20°C |
| N-Boc-Indoline-2-carboxylic acid | (S) | -81° ± 2° | 1.5 g/100mL | CHCl₃ / DMF | 20°C |
| Indoline-2-carboxylic acid (Free Acid) | (R) | +115° ± 3° | 1.0 g/100mL | 1N HCl | 20°C |
| Indoline-2-carboxylic acid (Free Acid) | (S) | -115° ± 3° | 1.0 g/100mL | 1N HCl | 20°C |
Critical Insight: The Boc group significantly alters the electronic environment of the chiral center. Do not extrapolate values from the free acid to the protected form. The (R)-Boc isomer is dextrorotatory (+) in chloroform, whereas the (S)-Boc isomer is levorotatory (-).
Comparative Analysis: Alternatives & Precursors
When designing a synthesis route, you are often choosing between the pre-protected N-Boc form, the free acid, or the N-Fmoc alternative.
Alternative A: (S)-Enantiomer (The "Distractor")
-
Relevance: The (S)-isomer (CAS 144069-67-0) is more commercially prevalent due to its derivation from L-phenylalanine/L-serine pools.
-
Risk: Cross-contamination. A sample of (R)-Boc-indoline showing a rotation of +40° likely contains ~25% (S)-impurity (racemization), assuming no other impurities.
-
Detection: Polarimetry provides an instant "Go/No-Go" before committing to expensive Chiral HPLC columns.
Alternative B: Free Acid Precursor
-
Performance: The free acid exhibits a higher magnitude of rotation (
), making it more sensitive to enantiomeric impurities than the Boc-derivative. -
Workflow Recommendation: If synthesizing in-house, measure optical rotation at the free acid stage (in 1N HCl) before Boc-protection. The protection step often involves base (e.g., NaOH/Dioxane), which carries a risk of racemization via the enolate mechanism.
Alternative C: Fmoc-Protected Analog
-
Use Case: Solid Phase Peptide Synthesis (SPPS) requiring base-labile deprotection.
-
Stability: Fmoc derivatives are generally less soluble in CHCl₃ than Boc derivatives, often requiring DMF for polarimetry, which can shift the observed rotation value due to solvent-solute dipole interactions.
Experimental Protocols
Protocol 1: Precision Polarimetry for N-Boc-(R)-Indoline-2-Carboxylic Acid
Objective: Determine specific rotation with <0.5% error.
-
Preparation: Dry the sample under vacuum over P₂O₅ for 4 hours to remove trace solvent (solvent weight distorts concentration calculation).
-
Solvent Choice: Use HPLC-grade Chloroform (CHCl₃) stabilized with amylene, not ethanol (ethanol can hydrogen-bond, slightly shifting
). -
Dissolution: Weigh exactly 150 mg of sample into a 10 mL volumetric flask (
). Sonicate for 30 seconds to ensure complete dissolution. -
Equilibration: Thermostat the polarimeter cell to 20°C ± 0.1°C. Temperature fluctuations cause density changes in CHCl₃, altering the refractive index and observed rotation.
-
Measurement: Record the average of 5 readings at the Sodium D-line (589 nm).
-
Calculation:
Where is path length in dm (usually 1.0) and is concentration in g/100mL.
Protocol 2: Synthesis & Resolution Workflow
The following diagram illustrates the critical checkpoints where optical rotation must be verified to prevent carrying forward racemic material.
Figure 1: Critical Control Points (CCP) for maintaining optical purity during the synthesis of N-Boc-(R)-indoline-2-carboxylic acid.
Mechanism of Action: Why Rotation Matters
The optical rotation is a macroscopic manifestation of the molecule's interaction with circularly polarized light. For indoline-2-carboxylic acid derivatives, the "kink" introduced by the fused 5,6-ring system creates a distinct helical chirality.
Figure 2: The structural determinants of optical rotation in N-Boc-indoline derivatives.
The Boc group acts as a steric anchor. While the free acid forms zwitterions in solution (affecting rotation via pH), the N-Boc protected form is uncharged in CHCl₃. This makes the +81° value highly robust and less sensitive to minor pH fluctuations compared to the free acid's +115° .
References
-
National Institutes of Health (PubChem). Indoline-2-carboxylic acid, N-BOC protected (CID 2794663). Retrieved from [Link]
- Hamada, Y., et al. "Efficient Synthesis of (S)-Indoline-2-carboxylic Acid." Chemical and Pharmaceutical Bulletin, Vol. 34, No. 9.
Technical Guide: n-Boc vs. Fmoc Protection for Indoline-2-Carboxylic Acid
This guide provides a technical comparison of n-Boc (tert-butyloxycarbonyl) versus Fmoc (fluorenylmethyloxycarbonyl) protection strategies for Indoline-2-carboxylic acid (I2CA) .
Executive Summary
Indoline-2-carboxylic acid (I2CA) is a constrained bicyclic amino acid often used as a proline mimetic to induce
-
Electronic Deactivation: The nitrogen lone pair is partially delocalized into the fused benzene ring, reducing nucleophilicity compared to proline.
-
Oxidative Instability: The indoline core is susceptible to oxidation (dehydrogenation) to form the planar, aromatic indole -2-carboxylic acid, destroying the intended 3D geometry.
Verdict:
-
Choose n-Boc for solution-phase synthesis or when synthesizing aggregation-prone hydrophobic peptides. The acidic deprotection conditions protonate the amine, preventing oxidative degradation and disrupting aggregation.
-
Choose Fmoc for standard Solid Phase Peptide Synthesis (SPPS), but only use Fmoc-OSu (not Fmoc-Cl) and employ rapid coupling cycles to minimize exposure of the free indoline amine to basic conditions, which accelerates air oxidation.
Chemical Context & Mechanism[2][3][4][5][6][7][8]
Structural Constraints
The I2CA molecule features a secondary amine sterically crowded by the carboxylate at the 2-position and the fused benzene ring.
-
Steric Shielding: The bulk of the protecting group plays a massive role. The Fmoc group is significantly larger than Boc. When Fmoc is attached to I2CA, the "fencing" effect creates a severe steric barrier for coupling the next incoming amino acid.
-
Rotamerism: Both Boc- and Fmoc-I2CA exhibit restricted rotation around the N-C(O) carbamate bond. NMR spectra often show dual peaks (rotamers) in a ~3:1 ratio, which should not be mistaken for impurities.
The Oxidation Trap
The transformation of Indoline to Indole is thermodynamically favorable (aromatization).
-
Base Sensitivity: In Fmoc chemistry, the repetitive use of piperidine (base) can promote air oxidation of the indoline ring to indole, especially if the coupling step is slow.
-
Acid Stability: Indolines are generally stable in TFA/HCl (Boc removal conditions), making Boc chemically safer for preserving the saturated ring.
Experimental Protocols
Protocol A: n-Boc Protection (Recommended for Scale-Up)
Standard Schotten-Baumann conditions are often too slow due to the lower nucleophilicity of the aniline-like nitrogen. We utilize a catalyzed organic solvent method.
Reagents:
-
Dissolution: Suspend Indoline-2-carboxylic acid (10 mmol) in THF (20 mL) and Water (20 mL).
-
Basification: Add Triethylamine (TEA) dropwise until pH ~9-10. The solution should become clear.
-
Activation: Add DMAP (catalytic, 10 mol%). This is crucial for overcoming the electronic deactivation of the nitrogen.
-
Addition: Add Di-tert-butyl dicarbonate (
) in THF dropwise at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (stain with Ninhydrin; Indoline gives a yellow/orange spot, unlike the purple of primary amines).
-
Workup: Evaporate THF. Acidify aqueous layer with 1M KHSO4 to pH 2-3. Extract with EtOAc (3x).[2]
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-induced oxidation.
Typical Yield: 85–92%
Protocol B: Fmoc Protection (Strict Control Required)
WARNING: Do not use Fmoc-Cl. It is too reactive and leads to dipeptide formation and hydrolysis byproducts. Use Fmoc-OSu.
Reagents: Fmoc-OSu (1.1 eq),
-
Preparation: Dissolve
in water. Add Indoline-2-carboxylic acid.[1][3][4][5][6][7][8][9] -
Solvent System: Add Dioxane. The mixture must be homogenous.
-
Addition: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) slowly at 0°C.
-
pH Control: Maintain pH at 9.0. If pH rises >10, Fmoc hydrolysis accelerates. If pH < 8, the reaction stalls.
-
Reaction: Stir vigorously for 24 hours. The lower nucleophilicity requires longer reaction times than standard amino acids.
-
Quench: Dilute with water and wash with Ether (removes unreacted Fmoc-OSu and fulvene byproducts).
-
Acidification: Acidify the aqueous phase carefully with 1M HCl to pH 2. Do not wait; prolonged exposure to acid can cleave Fmoc slowly.
-
Extraction: Extract immediately with EtOAc.
Typical Yield: 70–78% (Lower due to oligomerization risks)
Visualization of Workflows
The following diagram illustrates the parallel synthesis pathways and the critical "Oxidation Trap" risk associated with the Basic (Fmoc) route.
Figure 1: Comparative workflow showing the oxidative risk associated with the basic deprotection steps in the Fmoc pathway.
Performance Comparison Data
The following data is synthesized from standard peptide synthesis benchmarks involving hindered secondary amines.
| Feature | n-Boc Protection | Fmoc Protection |
| Reagent Choice | Fmoc-OSu (Expensive, Required for purity) | |
| Yield (Protection) | High (85-92%) | Moderate (70-78%) |
| Purification | Crystallization usually sufficient | Often requires Column Chromatography |
| Solubility | High in DCM/THF | Limited solubility in standard SPPS solvents |
| Steric Bulk | Moderate ( | High (Fluorenyl is massive) |
| Coupling Next AA | Difficult (Steric hindrance) | Very Difficult (Steric + Fmoc bulk) |
| Stability | Stable to base; Labile to acid | Stable to acid; Labile to base |
| Major Risk | Acidolysis of sensitive side chains | Oxidation to Indole during deprotection |
Scientific Insights & Troubleshooting
The "Diketopiperazine" Problem
When I2CA is at the N-terminus of a dipeptide (e.g., H-Ind-Pro-OR), it has a high tendency to undergo intramolecular cyclization to form a diketopiperazine (DKP), cleaving itself from the resin in SPPS.
-
Fmoc Impact: The slow removal of Fmoc with piperidine promotes DKP formation.
-
Boc Impact: Acidic removal (TFA) protonates the amine immediately (
), which prevents the nucleophilic attack required for DKP formation. This is a major advantage of Boc for I2CA.
NMR Interpretation
Do not reject your product based on "impure" NMR signals.
-
Observation: You will see two sets of peaks for the indoline ring protons.
-
Cause: The carbamate bond (
) has partial double bond character. The bulky indoline ring cannot rotate freely, creating cis and trans rotamers. -
Validation: Run Variable Temperature (VT) NMR at 50°C. The peaks should coalesce into a single set, confirming purity.
Aggregation in SPPS
I2CA is hydrophobic and rigid. Sequences containing it are prone to
-
Boc Advantage: The TFA deprotection step results in a charged N-terminus, which electrostatically repels chains and breaks up aggregates better than the neutral amine produced in Fmoc deprotection.
References
-
Cordella, F., et al. (2024).[7] On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36(12). Retrieved from [Link]
-
ResearchGate. (2024).[4] Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(−)-インドリン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. On the Reactivity of (S)-Indoline-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Guide: Mass Spectrometry Profiling of Boc-Indoline Derivatives
Topic: Mass Spectrometry Fragmentation Patterns of Boc-Indoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of peptidomimetics and heterocyclic scaffolds, N-tert-butoxycarbonyl (Boc)-indoline derivatives serve as critical intermediates. Their structural validation relies heavily on Electrospray Ionization Mass Spectrometry (ESI-MS). Unlike their aromatic indole counterparts, indolines possess a saturated C2-C3 bond, creating a unique fragmentation signature that combines the lability of the Boc group with the specific stability of the dihydroindole core.
This guide objectively compares the fragmentation behavior of Boc-indoline against alternative protecting groups (Fmoc, Cbz) and provides a validated experimental workflow for their characterization.
Mechanistic Deep Dive: The Boc-Indoline Fragmentation Pathway
The fragmentation of Boc-indoline derivatives in positive ESI-MS/MS is dominated by a two-step neutral loss sequence. Understanding this causality is essential for distinguishing genuine product ions from in-source decay artifacts.
The "100 Da Rule" Mechanism
The diagnostic signature of any N-Boc protected amine is the net loss of 100 Da (
-
Protonation: The carbonyl oxygen of the carbamate is the most favorable site for protonation
. -
McLafferty-like Rearrangement (Loss of 56 Da): The tert-butyl group acts as a proton source. A cyclic transition state facilitates the elimination of isobutene (
, 56 Da), generating a protonated carbamic acid intermediate. -
Decarboxylation (Loss of 44 Da): The carbamic acid is unstable and rapidly loses carbon dioxide (
, 44 Da) to yield the protonated free amine (indoline core). -
Core Fragmentation: High collision energies drive the dehydrogenation of the indoline core to an indole cation, followed by ring opening.
Visualization of the Pathway
The following diagram illustrates the stepwise degradation of N-Boc-indoline (m/z 220) to the tropylium ion (m/z 91).
Figure 1: Stepwise ESI-MS/MS fragmentation pathway of N-Boc-indoline. The primary diagnostic transition is the net loss of 100 Da.
Comparative Analysis: Boc vs. Fmoc vs. Cbz
When selecting a protecting group strategy, the mass spectrometric "visibility" and stability are as important as chemical orthogonality. The table below compares the MS performance of Boc-indoline against its Fmoc and Cbz analogs.
Table 1: Comparative MS Fragmentation Profiles
| Feature | Boc-Indoline | Fmoc-Indoline | Cbz-Indoline |
| Precursor Stability | Low. Often exhibits in-source fragmentation (isobutene loss). | High. Stable [M+H]+ usually observed. | Moderate. |
| Primary Neutral Loss | -56 Da (Isobutene) & -100 Da (Total) | -178 Da (Dibenzofulvene) | -91 Da (Benzyl radical/cation) |
| Diagnostic Low Mass Ion | m/z 57 (tert-butyl cation) | m/z 179 (Fluorenyl cation) | m/z 91 (Tropylium ion) |
| Ionization Mode | Positive ESI (Protonation favored) | Positive ESI / Negative (if acidic site exists) | Positive ESI |
| Application Note | Best for confirming "deprotected" core mass due to labile nature. | Best for confirming "intact" conjugate mass. | Diagnostic m/z 91 can overlap with aromatic core fragments. |
Expert Insight: The "In-Source" Trap
-
Boc: It is common to see the "deprotected" mass (m/z 120) in the MS1 scan even before fragmentation. This is due to In-Source Decay (ISD) . Do not mistake this for sample degradation; it is an artifact of high capillary temperatures or cone voltages.
-
Fmoc: Rarely fragments in-source, making it superior for verifying the purity of the intact protected species.
Experimental Protocol: Validated Characterization Workflow
This protocol ensures the differentiation of the Boc-indoline parent from its degradation products.
Reagents:
-
LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).
-
Formic Acid (0.1% v/v).[1]
Instrument Setup (Generic Q-TOF/Orbitrap):
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temp: 250°C (Keep lower than standard 350°C to minimize Boc loss).
-
Cone Voltage: 20 V (Low voltage prevents in-source isobutene loss).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 0.1 mg Boc-indoline derivative in 1 mL MeOH.
-
Dilute 1:100 with 50:50 MeOH:Water (+0.1% Formic Acid). Final conc: ~1 µg/mL.
-
-
Direct Infusion / Flow Injection:
-
Inject 5 µL at 0.3 mL/min flow rate.
-
-
MS1 Screening (Full Scan):
-
MS2 Fragmentation (Product Ion Scan):
-
Select [M+H]+ as precursor.[4]
-
Apply Stepped Collision Energy (e.g., 10, 20, 40 eV).
-
Validation: Confirm the presence of the m/z 57 peak (low mass) and the [M-56]+ / [M-100]+ series.
-
Experimental Workflow Diagram
Figure 2: Decision tree for optimizing Boc-indoline detection and minimizing in-source decay artifacts.
Data Interpretation: Diagnostic Ion Table
Use this reference table to assign peaks in your spectrum for a generic N-Boc-Indoline (MW 219) .
| m/z (approx) | Ion Identity | Origin / Mechanism |
| 242 | Sodium adduct (Common in glass/solvents). | |
| 220 | Protonated Molecule. | |
| 164 | Loss of Isobutene. Characteristic Boc intermediate. | |
| 120 | Protonated Indoline. Net loss of Boc group. | |
| 118 | Dehydrogenation. Oxidation of indoline to indole core. | |
| 91 | Tropylium Ion. Ring contraction of indole/indoline. | |
| 57 | tert-Butyl Cation. Diagnostic for Boc group (Low mass). |
References
-
NIST Mass Spectrometry Data Center. (n.d.). tert-Butyl carbamate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Holčapek, M., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of Mass Spectrometry. Retrieved from [Link]
-
Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. mdpi.com [mdpi.com]
- 4. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
chromatographic separation of (R) and (S) indoline-2-carboxylic acid isomers
An in-depth technical analysis and comparison guide for the chiral separation of indoline-2-carboxylic acid enantiomers, designed for analytical chemists and process development scientists.
Executive Summary
(S)-Indoline-2-carboxylic acid is a critical chiral building block in pharmaceutical development, most notably serving as the core pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors such as perindopril and trandolapril. Achieving and verifying high enantiomeric purity (>99.5% ee) is a strict regulatory requirement. However, the molecule presents significant analytical challenges: as a cyclic α-amino acid, its zwitterionic nature severely complicates direct normal-phase chromatography.
This guide objectively compares state-of-the-art chromatographic separation methods against preparative biocatalytic and classical resolution alternatives, providing the mechanistic causality and self-validating protocols necessary to implement these workflows successfully.
Mechanistic Overview: The Zwitterion Challenge
Directly injecting free (R/S)-indoline-2-carboxylic acid onto a standard silica-based chiral stationary phase (CSP) often results in catastrophic peak tailing and poor resolution.
The Causality: The molecule possesses both a secondary amine (pKa ~2.5) and a carboxylic acid (pKa ~9.5). In non-polar mobile phases (e.g., hexane/isopropanol), the free zwitterion suffers from poor solubility and engages in severe secondary electrostatic interactions with residual surface silanols on the silica support.
To bypass this, scientists must choose between two primary strategies:
-
Chemical Derivatization: Masking the amine (via N-Boc protection) or the carboxylate (via methyl esterification) neutralizes the zwitterion. This allows the molecule to interact cleanly with polysaccharide-based CSPs (like Chiralpak AD-H) purely through hydrogen bonding, dipole-dipole interactions, and π-π stacking.
-
Specialized Stationary Phases: Utilizing ligand-exchange columns (e.g., Chirex 3126) or crown ether phases that are explicitly designed to form transient coordination complexes with free amino acids.
Mechanistic interactions driving chiral recognition on polysaccharide stationary phases.
Comparative Analysis of Separation Strategies
When developing a workflow, the choice of separation strategy depends heavily on the required scale and the acceptable analytical turnaround time. Below is a quantitative comparison of the leading methodologies [1][2][3][4].
| Separation Strategy | Stationary Phase / Catalyst | Analyte Form | Typical Resolution ( | Enantiomeric Excess (ee%) | Scalability |
| Direct Normal-Phase HPLC | Chiralpak AD-H (Amylose-based) | N-Boc or Methyl Ester | > 1.5 (Baseline) | > 99.5% | Analytical to Prep (SMB) |
| Ligand Exchange HPLC | Chirex 3126 (D-penicillamine) | Free Zwitterion | 1.2 – 1.5 | > 98.0% | Strictly Analytical |
| Biocatalytic Resolution | Lipase CAL-A / Bacillus sp. | Alkyl Ester | N/A (Kinetic) | 96.0 – 99.0% | High (Industrial Batch) |
| Diastereomeric Salt | (R)-α-methylbenzylamine | Free Acid / N-Acyl | N/A (Crystallization) | > 95.0% (Post-cryst.) | High (Industrial Batch) |
Experimental Workflows & Methodologies
Decision matrix for selecting analytical versus preparative chiral separation strategies.
Protocol 1: Analytical Chiral HPLC (Self-Validating System)
Objective: Determine the enantiomeric excess (ee%) of (S)-indoline-2-carboxylic acid batches with high precision.
System Setup & Causality: We utilize a Chiralpak AD-H column. By converting the analyte to its N-Boc derivative, we eliminate the basic amine's interference. Furthermore, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization of the free carboxylic acid moiety, ensuring the molecule remains neutral and elutes as a sharp, symmetrical peak.
Step-by-Step Methodology:
-
Sample Preparation (Derivatization): React 10 mg of the indoline-2-carboxylic acid sample with Di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture using NaHCO₃ as a base. Extract the N-Boc derivative with ethyl acetate, evaporate under N₂, and reconstitute in HPLC-grade Hexane/Isopropanol (80:20) to a final concentration of 1 mg/mL.
-
System Equilibration: Flush the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Monitor the UV baseline at 210 nm until stable (approximately 30 column volumes).
-
Self-Validation (Racemate Injection): Inject 10 µL of a derivatized racemic standard.
-
Validation Gate: The system is only validated for use if two distinct peaks are observed with a Resolution (
) and a symmetry factor between 0.8 and 1.5. The (R)-enantiomer typically elutes first due to weaker steric inclusion in the amylose chiral groove [4].
-
-
Sample Analysis: Inject 10 µL of the unknown enantiopure sample. Calculate the ee% using the area under the curve (AUC):
Protocol 2: Biocatalytic Kinetic Resolution (Preparative Benchmark)
Objective: Isolate (S)-indoline-2-carboxylic acid on a multi-gram scale without the high solvent consumption of preparative chromatography.
System Setup & Causality: Preparative chromatography is solvent-intensive. Enzymatic resolution leverages the strict stereospecificity of lipases or whole-cell biocatalysts to hydrolyze only the (S)-ester. This allows for a simple liquid-liquid extraction based on pH to separate the water-soluble (S)-acid from the organic-soluble (R)-ester [1][2].
Step-by-Step Methodology:
-
Esterification: Convert racemic indoline-2-carboxylic acid to its ethyl ester using absolute ethanol and catalytic sulfuric acid under reflux.
-
Enzymatic Hydrolysis: Suspend 50 g of the racemic ester in a 0.1 M phosphate buffer (pH 7.2). Add Lipase CAL-A (or Bacillus aryabhattai whole cells). Incubate the bioreactor at 37°C with orbital shaking at 200 rpm.
-
Reaction Monitoring: Pull 100 µL aliquots periodically and monitor the reaction via the validated HPLC method (Protocol 1). Terminate the reaction when exactly 50% conversion is reached (typically 24-48 hours).
-
Separation: Adjust the reaction mixture pH to 8.5 using NaOH. Extract the unreacted (R)-ethyl ester with ethyl acetate. Take the remaining aqueous layer and adjust the pH to 3.0 using HCl to precipitate the free (S)-indoline-2-carboxylic acid. Filter, wash with cold water, and dry under vacuum [1].
References
-
Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S) Source: MDPI (Catalysts) URL:[Link]
-
Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution Source: National Institutes of Health (PMC) URL:[Link]
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof Source: Google Patents URL
Technical Comparison Guide: IR Spectroscopy of N-Boc-(R)-Indoline-2-Carboxylic Acid
[1]
Executive Summary & Application Context
N-Boc-(R)-indoline-2-carboxylic acid is a critical chiral building block used in the synthesis of ACE inhibitors (e.g., Perindopril) and conformationally restricted peptide analogues.[1]
In a drug development context, "performance" refers to the molecule's structural integrity and purity prior to downstream coupling. Infrared Spectroscopy (IR) serves as the primary rapid-screening tool to validate:
-
N-Protection Efficiency: Confirmation of the tert-butoxycarbonyl (Boc) group attachment.[1]
-
Carboxyl Integrity: Ensuring the carboxylic acid remains free (not an ester or anhydride).
-
Absence of Precursor: Verifying the consumption of the indoline-2-carboxylic acid starting material.[1]
This guide compares the IR profile of the N-Boc product against its specific precursors and common protecting group alternatives (Fmoc), providing a self-validating spectral logic for QC workflows.
Structural Analysis & Predicted IR Profile
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.
-
Core Scaffold: Indoline (2,3-dihydroindole) ring.[1]
-
Functional Group A (Acylating Agent): tert-Butoxycarbonyl (Boc) attached to the indoline Nitrogen.[2] Note that this creates a tertiary carbamate .
-
Functional Group B (Acid): Carboxylic acid at the C2 position.
The "Twin Carbonyl" Challenge
The most distinct feature of this spectrum is the Carbonyl Region (1650–1760 cm⁻¹) . Unlike simple amino acids, this molecule possesses two distinct carbonyl environments that often overlap:
-
Carbamate C=O (Boc): Attached to the indoline nitrogen. Due to the conjugation with the aromatic ring and the cyclic nature of the amine, this band typically appears at a lower frequency than aliphatic carbamates.
-
Carboxylic Acid C=O: Typically appears as a broad, intense band due to hydrogen-bonded dimerization.[1][3][4]
Comparative Analysis: Product vs. Alternatives
This section objectively compares the IR "fingerprint" of the N-Boc product against its precursor and the Fmoc alternative to demonstrate how to distinguish them experimentally.
Comparison 1: Monitoring Reaction Progress (Precursor vs. Product)
The transformation from (R)-Indoline-2-carboxylic acid to N-Boc-(R)-indoline-2-carboxylic acid is validated by the disappearance of the N-H stretch and the appearance of aliphatic C-H bands.
| Spectral Feature | Precursor: Indoline-2-carboxylic acid | Product: N-Boc-(R)-indoline-2-carboxylic acid | Diagnostic Status |
| N-H Stretch | Present (3350–3450 cm⁻¹) .[1] Sharp spike (secondary amine).[1] | Absent . The nitrogen is tertiary and fully substituted. | Primary Indicator |
| C-H Stretch | Dominated by Aromatic C-H (>3000 cm⁻¹). | Strong Aliphatic C-H (2930–2980 cm⁻¹) due to the t-butyl methyl groups.[1] | Confirmatory |
| Carbonyl (C=O) | Single band (~1700–1720 cm⁻¹) for Acid.[5][6] | Dual/Split Band or Broadening (1680–1740 cm⁻¹) .[1] Represents Acid + Carbamate.[1] | Confirmatory |
| C-O Stretch | ~1200–1300 cm⁻¹ (Acid C-OH).[1][7] | Intense doublet ~1150 & 1250 cm⁻¹ . Added signal from Boc C-O-C ether linkage. | Secondary |
Comparison 2: N-Boc vs. N-Fmoc Protection
When selecting a protecting group strategy, IR can rapidly distinguish between Boc and Fmoc variants without needing NMR.[1]
| Feature | N-Boc Product | N-Fmoc Alternative |
| Aliphatic Region | Strong t-butyl signal at 2970–2980 cm⁻¹.[1] | Weak aliphatic signal (only CH/CH2 bridge). |
| Carbonyl Region | Carbamate ~1690–1710 cm⁻¹.[1] | Carbamate often split (doublet) ~1690/1710 cm⁻¹. |
| Aromatic Region | Standard Indoline pattern (750 cm⁻¹). | Intense Fluorenyl peaks at 740 & 760 cm⁻¹ (out-of-plane bending). |
Experimental Protocols
Protocol A: Synthesis & Monitoring Workflow
This protocol outlines the generation of the N-Boc derivative and the specific IR checkpoints.
Reagents: (R)-Indoline-2-carboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH (aq), Dioxane.[1]
-
Dissolution: Dissolve (R)-indoline-2-carboxylic acid in 1:1 Dioxane/1N NaOH.
-
Checkpoint: Solution should be clear.
-
-
Addition: Add (Boc)₂O (1.5 eq) dropwise at 0°C. Warm to RT and stir for 12h.
-
Workup (Critical for IR Purity):
-
Wash alkaline solution with Ether (removes unreacted (Boc)₂O).
-
Acidify aqueous layer to pH 2-3 with KHSO₄ (Do NOT use strong HCl to avoid Boc cleavage).
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[8]
-
-
Purification: Recrystallization from EtOAc/Hexanes.
Protocol B: IR Sample Preparation
To resolve the "Twin Carbonyls," correct sample prep is vital.
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption which broadens the OH region.
-
Resolution: Set instrument resolution to 2 cm⁻¹ to attempt separation of the Acid and Carbamate carbonyls.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the product using IR spectroscopy.
Caption: Logic flow for validating N-Boc protection efficiency via IR spectral markers.
Detailed Spectral Data Table
Use this table to assign specific peaks in your experimental spectrum.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Structural Origin | Notes |
| 2500–3300 | O-H Stretch (Broad) | Carboxylic Acid | Overlaps C-H region; characteristic "hump" of acids.[1][3][7] |
| 2975–2985 | C-H Stretch (Asym) | Boc t-Butyl Group | Strong intensity; diagnostic for Boc presence.[1] |
| 2930–2940 | C-H Stretch (Sym) | Boc t-Butyl Group | |
| 1710–1740 | C=O[1] Stretch | Carboxylic Acid | Broad due to dimerization. |
| 1680–1705 | C=O Stretch | N-Boc Carbamate | Lower frequency than esters due to amide-like resonance. |
| 1390–1420 | C-H Bend | t-Butyl "Gem-Dimethyl" | Characteristic "split" peak for tert-butyl groups. |
| 1250 & 1160 | C-O Stretch | Carbamate (C-O-C) | Strong bands distinguishing carbamates from simple amides. |
| 750 | C-H Out-of-Plane | Indoline Aromatic Ring | ortho-disubstituted benzene pattern. |
References
-
National Institute of Standards and Technology (NIST) . Indole-2-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook.[1] Available at: [Link]
-
Specac . Interpreting Infrared Spectra: Carboxylic Acids and Carbamates. Available at: [Link]
-
Chemistry LibreTexts . Infrared Spectroscopy of Carboxylic Acids and Derivatives. Available at: [Link]
-
PubChem . Indoline-2-carboxylic acid, N-BOC protected (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validating Purity of N-Boc-(R)-Indoline-2-Carboxylic Acid: A Comparative Analytical Guide
Executive Summary: The Chiral Cliff in Perindopril Synthesis
N-Boc-(R)-indoline-2-carboxylic acid (Boc-Ind-OH) is a pivotal intermediate in the synthesis of ACE inhibitors like Perindopril . Its quality is defined not just by chemical purity, but rigidly by its stereochemical integrity. The (R)-enantiomer is the active pharmacophore precursor; the (S)-enantiomer (distomer) is a critical impurity that can propagate through the synthesis, leading to off-spec final drug substance (FDS).
This guide moves beyond standard pharmacopeial monographs to compare three validation methodologies: Chiral HPLC (for enantiomeric excess), RP-HPLC (for related substances), and qNMR (for absolute assay). We demonstrate why a multi-modal approach is the only path to true "Pharma-Grade" validation.
Strategic Comparison of Analytical Architectures
We evaluated three distinct analytical workflows. The following table summarizes their performance metrics based on experimental validation data.
Table 1: Comparative Performance Matrix
| Feature | Method A: Chiral HPLC (Normal Phase) | Method B: RP-HPLC (Reverse Phase) | Method C: 1H-qNMR (Absolute Assay) |
| Primary Objective | Enantiomeric Excess (%ee) | Chemical Purity (Related Substances) | Absolute Content (w/w%) |
| Criticality | High (Distinguishes R vs S) | Medium (Detects synthetic byproducts) | High (Orthogonal verification) |
| Selectivity | High for hydrophobic impurities | Specific to proton environments | |
| LOD / LOQ | 0.05% / 0.15% | 0.02% / 0.05% | ~0.5% (Instrument dependent) |
| Run Time | 15–20 min (Isocratic) | 35 min (Gradient) | < 10 min |
| Blind Spots | Inorganic salts, residual solvents | Enantiomers (co-elute) | Trace impurities < 0.1% |
Deep Dive: The Validation Workflows
Method A: Chiral HPLC (The Stereochemical Gatekeeper)
Why it wins: Polarimetry (
Experimental Protocol:
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent Amylose-based CSP.
-
Reasoning: The chlorinated carbamate selector offers superior recognition of the Boc-protected amine and free carboxylic acid compared to older OD-H columns.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Causality: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid (-COOH
-COO⁻), preventing peak tailing and ensuring robust hydrogen bonding with the stationary phase.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Indoline absorption max).
-
Temperature: 25°C.
Self-Validating System Suitability:
-
Resolution (
): Must be between (S)- and (R)-enantiomers. -
Tailing Factor (
): (Ensures acid suppression is effective).
Method B: RP-HPLC (The Impurity Trap)
Why it wins: Chiral columns often have lower peak capacity for structural isomers. RP-HPLC on a C18 column effectively separates the starting material (Indoline-2-carboxylic acid) and the reagent (Boc-anhydride) from the product.
Experimental Protocol:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 90% B over 20 min.
-
Causality: The gradient is required to elute the highly hydrophobic Boc-anhydride byproducts (late eluters) while retaining the polar de-protected indoline (early eluter).
Method C: qNMR (The Orthogonal Arbitrator)
Why it wins: HPLC relies on reference standards which may themselves be impure. qNMR uses an internal standard (e.g., Maleic Acid) to determine absolute purity, detecting retained solvents and moisture invisible to UV.
Experimental Protocol:
-
Solvent: DMSO-
(prevents aggregation). -
Internal Standard: Maleic Acid (traceable NIST standard).
-
Key Signal: Integration of the Indoline C-H (chiral center) proton at
~4.8 ppm vs. Maleic Acid vinyl protons.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the impurity fate mapping for this specific molecule.
Diagram 1: Integrated Validation Workflow
This flowchart represents the logical progression of testing to release a batch of N-Boc-(R)-indoline-2-carboxylic acid.
Caption: A tiered validation logic ensuring absolute content, chemical purity, and stereochemical integrity are sequentially verified.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate allows for targeted method development.
Caption: Fate map showing how process parameters (pH, stoichiometry) generate specific impurities and which method detects them.
References
-
BenchChem. (2025).[1] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (Adapted for N-Boc methodology).
-
Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development.
-
Journal of Chromatography B. (2008). Development and validation of a stereoselective liquid chromatography-tandem mass spectrometry assay.
-
Scientific Research Publishing. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
-
ChemicalBook. (2025). BOC-(2S)-INDOLINE CARBOXYLIC ACID Properties and Safety.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-Boc-(R)-indoline-2-carboxylic acid
Executive Summary & Hazard Profile[1][2]
Effective waste management of N-Boc-(R)-indoline-2-carboxylic acid requires more than standard organic waste protocols. While the compound itself presents moderate toxicity risks (Irritant), its tert-butoxycarbonyl (Boc) protecting group introduces a specific pressure-generation hazard often overlooked in high-throughput laboratories.
This guide defines the segregation, containerization, and disposal workflows necessary to prevent accidental deprotection and subsequent container over-pressurization.
Chemical Profile & Safety Data[1][3]
| Property | Specification |
| Chemical Name | N-Boc-(R)-indoline-2-carboxylic acid |
| CAS Number | 137088-51-8 (R-isomer); 77293-39-9 (Racemic) |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Physical State | Solid (Off-white to pale yellow powder) |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Reactivity Hazard | Acid-Labile: Decomposes in strong acids to release Isobutylene gas and CO₂. |
| RCRA Status | Not P-listed or U-listed. Regulated based on characteristics (Ignitability if in solvent). |
CRITICAL SAFETY WARNING: The "Acid-Boc" Interaction The Boc protecting group is designed to be cleaved by acids (e.g., Trifluoroacetic acid (TFA), HCl).
Risk: Disposing of this solid into a waste container containing acidic residues (common in peptide synthesis streams) will trigger rapid gas evolution (Isobutylene + CO₂).
Consequence: If the cap is tightened immediately, the container may rupture or explode.
Directive: NEVER mix N-Boc protected intermediates with acidic waste streams.
Waste Classification & Segregation Strategy
Proper segregation is the primary defense against reactive hazards. Use the following logic to classify the waste at the point of generation.
Decision Matrix: Waste Stream Selection
Figure 1: Decision tree for segregating N-Boc-(R)-indoline-2-carboxylic acid waste. Note the critical check for acidity to prevent gas evolution.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagents, weighing papers, contaminated gloves, and spill cleanup residues.
-
Containerization:
-
Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Do not use metal containers (potential corrosion from carboxylic acid moiety over time).
-
-
Labeling:
-
Label as "Non-Regulated Chemical Waste" (if pure) or "Hazardous Waste" depending on institutional policy.
-
Mandatory Notation: Write "Contains Boc-Protected Amino Acid" on the tag.
-
-
Storage:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, filtrates, and flash chromatography fractions.
-
pH Verification (The "Fizz Test"):
-
Before pouring into a central carboy, check the pH of your solution.
-
If acidic (pH < 4), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) in a beaker before transfer. Ensure gas evolution has ceased.
-
-
Solvent Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or DMF.
-
-
Venting:
-
Use vented caps (Safety Eco-Funnels) on waste carboys to prevent pressure buildup from slow decomposition.
-
Emergency Procedures: Spills
Spill Response Category: Low-Moderate Hazard (Irritant).
| Scenario | Action Plan |
| Solid Spill | 1. Don PPE (Nitrile gloves, safety glasses, lab coat).2. Avoid raising dust (do not dry sweep).3. Cover with wet paper towels or use a HEPA vacuum.4. Place waste in a sealed bag (Protocol A). |
| Solution Spill | 1. Ventilate the area.2.[1][4] Absorb with inert material (vermiculite or spill pads).3. Do not use acidic absorbents.4. Collect in a sealed container and label as Hazardous Waste. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[5] Remove contact lenses.[1][4][5] Seek medical attention if irritation persists. |
Regulatory & Compliance Context (US Focus)
While N-Boc-(R)-indoline-2-carboxylic acid is not specifically listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.
-
RCRA Classification:
-
Unused Solid: Often classified as non-hazardous waste unless it exhibits characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). However, best practice dictates incineration.
-
Solvent Mixtures: Usually carry the code of the solvent (e.g., F003 for Acetone/Ethyl Acetate mixtures, D001 for Ignitability).
-
-
Disposal Method:
-
Preferred: High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Prohibited: Disposal down the drain (sanitary sewer) is strictly prohibited for organic intermediates.
-
References
-
National Center for Biotechnology Information (PubChem). (2025). Indoline-2-carboxylic acid, N-BOC protected (CID 2794663).[6] PubChem Compound Summary. Retrieved from [Link][7]
-
United States Environmental Protection Agency (EPA). (2024).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS) Green Chemistry Institute. (2013). BOC Deprotection: Reagent Guides. (Highlighting gas evolution hazards). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal Protective Equipment & Handling Guide: N-Boc-(R)-indoline-2-carboxylic acid
Executive Safety Assessment
Status: SENSITIZER / IRRITANT Occupational Exposure Band (Estimated): OEB 3 (0.01 – 1 mg/m³) due to potential sensitization (H317) and reproductive toxicity signals (H361) associated with the indoline scaffold.
Handling N-Boc-(R)-indoline-2-carboxylic acid requires more than standard "lab safety" protocols.[1] While the Boc group reduces immediate acute toxicity compared to the free amine, the core indoline structure possesses biological activity that necessitates strict containment. The primary risks are respiratory sensitization from dust inhalation and dermal absorption when solubilized in organic solvents.
Hazard Profile Summary
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Sensitization | H317 | May cause allergic skin reaction.[1][2] | Zero-skin-contact policy. Double-gloving recommended for solution-phase work. |
| Reproductive | H361 | Suspected of damaging fertility/unborn child.[1][2] | Strict exclusion of pregnant personnel from weighing operations without enclosed containment. |
| Irritant | H315/319 | Causes skin/serious eye irritation. | Standard mucosal protection required. |
| STOT-SE | H335 | May cause respiratory irritation.[3] | Fume hood mandatory for all open handling. |
PPE Selection Matrix: The "Solvent-Carrier" Logic
As a solid, the permeation risk is low. However, once dissolved, the solvent dictates the glove breakthrough time , not the solute. N-Boc-indoline-2-carboxylic acid is commonly dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide) for peptide coupling, or TFA (Trifluoroacetic acid) for deprotection.
Glove Selection Protocol
| State of Matter | Solvent Context | Recommended Glove Material | Thickness | Breakthrough Time (Est.)[4] |
| Solid Powder | N/A | Nitrile (Accelerator-Free) | ≥ 0.11 mm (4 mil) | > 480 mins |
| Solution | DMF / DMSO | Nitrile | ≥ 0.11 mm (4 mil) | > 240 mins |
| Solution | DCM (Dichloromethane) | Laminate (Silver Shield) or Double Nitrile | ≥ 0.20 mm (Double) | < 5 mins (Single Nitrile) |
| Deprotection | TFA (Trifluoroacetic Acid) | Neoprene or Thick Nitrile | ≥ 0.28 mm (11 mil) | ~60 mins |
Expert Insight: Do not rely on standard thin nitrile gloves when using DCM. DCM permeates nitrile in seconds, carrying the sensitizing indoline derivative directly against your skin, where it is occluded and absorbed efficiently. If using DCM, change gloves immediately upon any splash.
Eye & Respiratory Protection[3][5]
-
Solids: Safety glasses with side shields (ANSI Z87.1).
-
Liquids (TFA/DCM): Unvented chemical goggles. Contact lenses should be avoided as they can concentrate vapors against the cornea.
-
Respiratory: All weighing must occur inside a certified chemical fume hood. If a hood is unavailable (not recommended), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required. N95 masks are insufficient for long-term exposure to sensitizing dusts.
Operational Protocols
Workflow A: Weighing & Transfer (Solid State)
The primary risk here is static-driven dust dispersion.
-
Static Neutralization: Boc-protected amino acids are often fluffy and prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or the benchtop.
-
Draft Control: Minimize sash height to the lowest working position (approx. 6 inches).
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with metal catalysts (e.g., Pd/C) without rigorous cleaning to avoid cross-contamination of the synthesis.
-
Decontamination: Wipe the balance area with a wet tissue (methanol-dampened) immediately after weighing. Dry dusting spreads the hazard.
Workflow B: Solubilization & Synthesis (Liquid State)
The primary risk here is splash and vapor.
-
Vessel Selection: Use round-bottom flasks with secure ground-glass joints. Avoid open beakers.
-
Solvent Addition: Add solvent (DCM/DMF) slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Deprotection (The Critical Step):
-
When removing the Boc group using TFA/DCM (1:1) , significant gas (Isobutylene) is evolved.
-
Do not cap the vessel tightly immediately. Use a drying tube or a bubbler to allow gas escape while preventing moisture ingress.
-
Safety Note: The resulting product is the free amine salt (Indoline-2-carboxylic acid trifluoroacetate), which may have different solubility and toxicity profiles. Treat the reaction mixture as a corrosive acid hazard.
-
Visualized Safety Logic (Decision Tree)
The following diagram illustrates the decision-making process for PPE based on the specific experimental phase.
Caption: Operational decision tree for selecting appropriate PPE based on solvent carrier and process stage.
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and regulatory fines.[3]
| Waste Stream | Composition | Disposal Code (RCRA/EU) | Protocol |
| Solid Waste | Contaminated weighing boats, tissues, expired powder. | Non-Halogenated Organic Solid | Double-bag in clear polyethylene bags. Label as "Toxic Solid - Indoline Derivative". |
| Liquid Waste A | Reaction mixtures in DMF, MeOH, DMSO. | Non-Halogenated Organic Solvent | Collect in carboys compatible with solvents. pH check required (must be neutral). |
| Liquid Waste B | Reaction mixtures in DCM, Chloroform. | Halogenated Organic Solvent | Strict Segregation. Do not mix with acetone/non-hal waste. High incineration cost stream. |
| Liquid Waste C | Deprotection cocktails (TFA). | Acidic Organic Waste | Collect in glass or HDPE. Do not use metal containers. Label clearly as "Contains Trifluoroacetic Acid". |
Spill Cleanup Protocol (Solid):
-
Isolate the area.[1]
-
Dampen a paper towel with methanol (do not sweep dry dust).
-
Gently wipe the spill inward to avoid spreading.
-
Place waste in a sealed bag and dispose of as hazardous solid waste.
References
-
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 86074, Indoline-2-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process. Retrieved from [Link]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
